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Methyl 3-oxo-3-(thiophen-2-YL)propanoate

Cat. No.: B148222
CAS No.: 134568-16-4
M. Wt: 184.21 g/mol
InChI Key: DNCOUBWXEBETIP-UHFFFAOYSA-N
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Description

Methyl 3-oxo-3-(thiophen-2-YL)propanoate is a useful research compound. Its molecular formula is C8H8O3S and its molecular weight is 184.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O3S B148222 Methyl 3-oxo-3-(thiophen-2-YL)propanoate CAS No. 134568-16-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-oxo-3-thiophen-2-ylpropanoate
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c1-11-8(10)5-6(9)7-3-2-4-12-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCOUBWXEBETIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375089
Record name Methyl 3-oxo-3-(thiophen-2-yl)propanoate
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Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

134568-16-4
Record name Methyl β-oxo-2-thiophenepropanoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-oxo-3-(thiophen-2-yl)propanoate
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Record name Methyl 3-oxo-3-(thiophen-2-yl)propanoate
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Record name methyl 3-oxo-3-(thiophen-2-yl)propanoate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-oxo-3-(thiophen-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-oxo-3-(thiophen-2-yl)propanoate, a β-keto ester containing a thiophene moiety, is a valuable building block in organic synthesis. Its structural features make it an important intermediate in the preparation of various pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the synthesis of this compound, focusing on the Claisen condensation reaction. Detailed experimental protocols, quantitative data, and reaction mechanisms are presented to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a key intermediate in the synthesis of a variety of more complex molecules. The presence of the thiophene ring, a common scaffold in medicinal chemistry, and the reactive β-keto ester functionality, allows for diverse chemical transformations. This makes it a sought-after precursor for the development of novel therapeutic agents and crop protection products.[1] The synthesis of this compound typically relies on the Claisen condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.

Synthetic Pathways

The primary and most efficient method for the synthesis of this compound is the Claisen condensation. This reaction involves the condensation of an ester with a ketone or another ester in the presence of a strong base. Two main variations of the Claisen condensation are applicable for the synthesis of the target molecule.

Pathway A: Carboxymethylation of 2-Acetylthiophene

This pathway utilizes 2-acetylthiophene as the ketone component and a methylating agent, such as dimethyl carbonate, as the source of the methoxycarbonyl group. The reaction is facilitated by a strong base, typically sodium hydride, which deprotonates the α-carbon of 2-acetylthiophene to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of dimethyl carbonate, leading to the formation of the β-keto ester after an elimination step.

Carboxymethylation_of_2_Acetylthiophene 2-Acetylthiophene 2-Acetylthiophene Enolate_Intermediate Thiophene Enolate 2-Acetylthiophene->Enolate_Intermediate 1. NaH Dimethyl_Carbonate Dimethyl_Carbonate Tetrahedral_Intermediate Tetrahedral Intermediate Sodium_Hydride Sodium_Hydride Enolate_Intermediate->Tetrahedral_Intermediate 2. Dimethyl Carbonate Product This compound Tetrahedral_Intermediate->Product 3. Elimination of MeO- Crossed_Claisen_Condensation Methyl_2-Thenoate Methyl_2-Thenoate Tetrahedral_Intermediate Tetrahedral Intermediate Methyl_Acetate Methyl_Acetate Acetate_Enolate Acetate Enolate Methyl_Acetate->Acetate_Enolate 1. Strong Base Strong_Base Strong Base (e.g., NaOMe, NaH) Acetate_Enolate->Tetrahedral_Intermediate 2. Methyl 2-Thenoate Product This compound Tetrahedral_Intermediate->Product 3. Elimination of MeO- Synthesis_Workflow Start Start Reactants 2-Acetylthiophene Dimethyl Carbonate Sodium Hydride Start->Reactants Reaction Claisen Condensation Reactants->Reaction Workup Quenching Extraction Reaction->Workup Purification Vacuum Distillation Workup->Purification Product This compound Purification->Product Characterization NMR, IR, MS Product->Characterization End End Characterization->End

References

An In-depth Technical Guide to the Chemical Properties of Methyl 3-oxo-3-(thiophen-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-oxo-3-(thiophen-2-yl)propanoate is a versatile heterocyclic compound incorporating a thiophene ring, a ketone, and a methyl ester functional group. This unique combination of moieties makes it a valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. Its utility as a key intermediate is noted in the synthesis of compounds targeting metabolic disorders. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, along with detailed experimental protocols for its analysis and potential synthesis, and a discussion of its potential biological significance.

Chemical and Physical Properties

This compound is typically a yellow liquid under standard conditions. A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₈H₈O₃S[1]
Molecular Weight 184.21 g/mol [1]
Appearance Yellow liquidN/A
Boiling Point 125-128 °C at 5 mmHgN/A
Density 1.253 g/cm³ (Predicted)N/A
Storage Temperature 0-8 °CN/A
Table 2: Identification and Nomenclature
IdentifierValueReference(s)
IUPAC Name This compound[1]
CAS Number 134568-16-4[1]
PubChem CID 2760275[1]
Synonyms 3-Oxo-3-thiophen-2-yl-propionic acid methyl ester, Methyl 3-oxo-3-(2-thienyl)propanoateN/A

Spectroscopic Data (Interpretive)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl ester protons (a singlet around 3.7-3.8 ppm), the methylene protons adjacent to the carbonyl and ester groups (a singlet around 4.0 ppm), and the three protons on the thiophene ring (in the aromatic region, likely between 7.0 and 8.0 ppm, with characteristic coupling patterns for a 2-substituted thiophene).

  • ¹³C NMR: The carbon NMR spectrum should exhibit signals for the methyl ester carbon (around 52 ppm), the methylene carbon (around 45 ppm), the two carbonyl carbons (the ketone around 190 ppm and the ester around 167 ppm), and the four carbons of the thiophene ring (in the range of 125-145 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is expected to show strong absorption bands characteristic of its functional groups. A strong, sharp peak around 1740 cm⁻¹ would correspond to the C=O stretch of the ester, and another strong peak around 1680 cm⁻¹ would be indicative of the ketone's C=O stretch. C-H stretching vibrations for the thiophene ring would appear around 3100 cm⁻¹, while those for the methyl and methylene groups would be just below 3000 cm⁻¹. The C-O stretching of the ester should be visible in the 1300-1100 cm⁻¹ region.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z of 184. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z 153), the carbomethoxy group (-COOCH₃, m/z 125), and cleavage at the C-C bond between the carbonyl groups.

Experimental Protocols

General Analytical Procedures
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra can be acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: IR spectra can be recorded on an FTIR spectrometer, often using a thin film of the neat liquid on a salt plate (e.g., NaCl or KBr) or with an ATR accessory.

  • Mass Spectrometry: Mass spectra can be obtained using a mass spectrometer with an electron ionization (EI) source, which is often coupled to a gas chromatograph (GC-MS) for sample introduction and separation.

Proposed Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification Reactants Methyl 2-thenoate Methyl acetate Strong Base (e.g., NaH) Solvent Anhydrous Solvent (e.g., THF, Diethyl Ether) Reactants->Solvent ReactionVessel Dry, Inert Atmosphere (Nitrogen or Argon) Solvent->ReactionVessel Stirring Stirring at 0 °C to Room Temperature ReactionVessel->Stirring Monitoring Monitor by TLC or GC Quenching Quench with Aqueous Acid Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over Anhydrous Sulfate (e.g., MgSO₄) Washing->Drying Filtration Filter off Drying Agent Drying->Filtration Concentration Concentrate in vacuo Filtration->Concentration PurificationMethod Purify by Column Chromatography or Distillation Concentration->PurificationMethod FinalProduct Methyl 3-oxo-3- (thiophen-2-yl)propanoate PurificationMethod->FinalProduct Characterize by NMR, IR, MS

Caption: Proposed workflow for the synthesis of this compound.

Biological Activity and Applications

This compound serves as a key intermediate in the synthesis of more complex molecules with potential biological activity.[2] The thiophene ring is a well-known pharmacophore present in numerous approved drugs, and it is recognized for a wide range of pharmacological properties.

The presence of the β-ketoester functionality in this molecule provides a versatile handle for various chemical transformations, allowing for the construction of more elaborate molecular architectures. It is particularly valuable in the development of pharmaceuticals and agrochemicals.[2] For instance, it is used in the synthesis of compounds targeting metabolic disorders, where its structural features contribute to enhanced biological activity.[2] In the agrochemical sector, it is utilized in the formulation of pesticides, contributing to improved efficacy.[2]

Potential Signaling Pathway Involvement

Given its role as an intermediate in the synthesis of pharmaceuticals for metabolic disorders, it is plausible that derivatives of this compound could interact with key enzymes or receptors within metabolic pathways. A logical workflow for investigating the biological activity of a novel derivative is outlined below.

G Start Novel Derivative of Methyl 3-oxo-3-(thiophen-2-yl)propanoate InVitro In Vitro Assays Start->InVitro Screening for biological activity TargetID Target Identification and Validation InVitro->TargetID Hit identification LeadOpt Lead Optimization TargetID->LeadOpt Structure-Activity Relationship (SAR) Studies InVivo In Vivo Studies LeadOpt->InVivo Testing in animal models Preclinical Preclinical Development InVivo->Preclinical Pharmacokinetics and Toxicology studies End Candidate Drug Preclinical->End

Caption: A generalized workflow for the development of a therapeutic agent.

Safety and Handling

Based on aggregated GHS data, this compound may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects.[1] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research and development. Its unique structural features make it an attractive starting material for the synthesis of a wide range of more complex molecules. Further research into its direct biological activities and the development of optimized synthetic protocols will undoubtedly expand its applications. This guide provides a foundational understanding of its chemical properties and a framework for its further investigation and utilization.

References

Characterization of Methyl 3-oxo-3-(thiophen-2-yl)propanoate (CAS Number: 134568-16-4): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-oxo-3-(thiophen-2-yl)propanoate, identified by CAS number 134568-16-4, is a multifaceted organic compound that has garnered significant interest within the scientific community. Its unique molecular architecture, featuring a thiophene ring coupled with a β-keto ester functional group, renders it a valuable intermediate in the synthesis of a diverse array of pharmaceutical and agrochemical agents. This technical guide provides a comprehensive overview of the characterization of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological significance, particularly as a potential modulator of inflammatory signaling pathways.

Chemical and Physical Properties

This compound is a yellow liquid under standard conditions. Its fundamental properties are summarized in the table below, providing a quantitative snapshot of its key characteristics.[1]

PropertyValueReference
CAS Number 134568-16-4[1]
Molecular Formula C₈H₈O₃S[1]
Molecular Weight 184.21 g/mol [1]
Appearance Yellow Liquid
Boiling Point 125-128 °C at 5 mmHg
Purity ≥ 98% (GC)
Synonyms 3-Oxo-3-thiophen-2-yl-propionic acid methyl ester, Methyl β-oxo-2-thiophenepropanoate[1]

Synthesis

The synthesis of this compound is most commonly achieved through a Claisen condensation reaction. This method offers a reliable and efficient route to the target compound.

Synthesis via Claisen Condensation

A plausible synthetic route involves the Claisen condensation of methyl 2-thenoate with methyl acetate in the presence of a strong base, such as sodium methoxide. The reaction proceeds through the formation of an enolate from methyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of methyl 2-thenoate. Subsequent protonation yields the desired β-keto ester.

Experimental Protocol:

  • Materials: Methyl 2-thenoate, methyl acetate, sodium methoxide, diethyl ether (anhydrous), hydrochloric acid (1 M), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, add a solution of sodium methoxide in anhydrous diethyl ether.

    • Cool the mixture to 0 °C in an ice bath.

    • A solution of methyl 2-thenoate and methyl acetate in anhydrous diethyl ether is added dropwise from the dropping funnel over a period of 1 hour.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

    • The reaction is then quenched by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~5-6).

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

    • The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a yellow liquid.

Workflow for Claisen Condensation:

G Claisen Condensation Workflow reagents Methyl 2-thenoate + Methyl Acetate reaction Reaction at 0°C to RT reagents->reaction base Sodium Methoxide in Diethyl Ether base->reaction workup Acidic Work-up (1M HCl) reaction->workup extraction Solvent Extraction (Diethyl Ether) workup->extraction purification Vacuum Distillation extraction->purification product This compound purification->product

Caption: A schematic overview of the synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The methylene protons adjacent to the two carbonyl groups would likely appear as a singlet, while the protons of the thiophene ring would exhibit characteristic splitting patterns (doublets or doublet of doublets) in the aromatic region. The methyl ester protons would be observed as a singlet in the upfield region.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for each unique carbon atom. The two carbonyl carbons (ketone and ester) will resonate at the downfield end of the spectrum. The carbons of the thiophene ring will appear in the aromatic region, and the methylene and methyl carbons will be found at higher field strengths.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz) is used.

  • ¹H NMR Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse angle: 30°

  • ¹³C NMR Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Fragmentation: The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (184.21 g/mol ). Common fragmentation patterns for β-keto esters include the loss of the methoxy group (-OCH₃) and the cleavage of the C-C bond between the carbonyl groups.

Experimental Protocol for GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A nonpolar capillary column (e.g., DB-5ms).

    • Injector temperature: 250 °C.

    • Oven program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

  • MS Conditions:

    • Ionization energy: 70 eV.

    • Mass range: 40-400 amu.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Absorption Bands:

  • A strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching of the ester group.

  • Another strong absorption band around 1680 cm⁻¹ for the C=O stretching of the ketone group.

  • C-H stretching vibrations for the thiophene ring and the alkyl portions of the molecule in the region of 3100-2800 cm⁻¹.

  • C-O stretching of the ester group around 1250-1100 cm⁻¹.

Experimental Protocol for FTIR Spectroscopy:

  • Sample Preparation: A thin film of the liquid sample is placed between two potassium bromide (KBr) plates.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Workflow for Spectroscopic Analysis:

G Spectroscopic Analysis Workflow sample Purified Sample nmr NMR Spectroscopy (1H and 13C) sample->nmr ms Mass Spectrometry (GC-MS) sample->ms ir Infrared Spectroscopy (FTIR) sample->ir data Spectral Data nmr->data ms->data ir->data

Caption: A generalized workflow for the spectroscopic characterization of the compound.

Biological Activity and Signaling Pathways

Thiophene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the β-keto ester moiety further enhances the potential for these compounds to interact with biological targets.

Potential Anti-inflammatory Activity

Thiophene-containing compounds have been investigated as inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and p38 mitogen-activated protein kinase (MAPK).[2][3][4][5][6][7] Inhibition of these pathways can lead to a reduction in the production of pro-inflammatory mediators like prostaglandins and cytokines.

Potential Signaling Pathway Inhibition:

This compound, as a thiophene derivative, may exert anti-inflammatory effects by inhibiting the p38 MAPK signaling pathway. This pathway is activated by various inflammatory stimuli and plays a crucial role in the production of inflammatory cytokines such as TNF-α and IL-6.

G Potential p38 MAPK Inhibition Pathway stimuli Inflammatory Stimuli mkk MKK3/6 stimuli->mkk p38 p38 MAPK mkk->p38 tf Transcription Factors (e.g., AP-1, NF-κB) p38->tf cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) tf->cytokines compound This compound compound->p38 Inhibition

Caption: A diagram illustrating the potential inhibition of the p38 MAPK signaling pathway.

Conclusion

This compound is a compound of significant interest due to its utility as a synthetic intermediate and its potential biological activities. This guide has provided a comprehensive overview of its chemical and physical properties, a plausible and detailed synthetic protocol, and a thorough description of the analytical methods used for its characterization. Furthermore, the potential for this compound to modulate inflammatory signaling pathways highlights its promise for further investigation in the field of drug discovery and development. The data and protocols presented herein are intended to serve as a valuable resource for researchers and scientists working with this and related compounds.

References

An In-depth Technical Guide to Methyl 3-oxo-3-(thiophen-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-oxo-3-(thiophen-2-yl)propanoate is a beta-keto ester derivative containing a thiophene ring. This compound is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. Its structural features make it a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and its role in various scientific applications.

Chemical Identity and Properties

The nomenclature and key identifiers for this compound are crucial for accurate scientific communication and substance registration.

IUPAC Name: methyl 3-oxo-3-thiophen-2-ylpropanoate[1]

Synonyms:

  • 3-Oxo-3-thiophen-2-yl-propionic acid methyl ester[2]

  • Methyl 3-(2-thienyl)-3-oxopropanoate

  • Methyl 2-thenoylacetate

CAS Number: 134568-16-4[1][2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₈H₈O₃S[1][2]
Molecular Weight 184.21 g/mol [1][2]
Appearance Colorless to light yellow liquidInferred from similar compounds
Boiling Point 95 °C at 0.15 mmHg[3]
Density 1.253 g/cm³ (Predicted)[3]

Synthesis

The synthesis of this compound, a beta-keto ester, is most commonly achieved through a Claisen condensation reaction. This reaction involves the condensation of an ester with a ketone in the presence of a base.

Experimental Protocol: Claisen-Schmidt Condensation

A plausible and widely utilized method for the synthesis of related thiophene-containing chalcones, which can be adapted for the synthesis of the target molecule, is the Claisen-Schmidt condensation.[4][5]

Materials:

  • 2-Acetylthiophene

  • Dimethyl carbonate

  • Sodium methoxide

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A solution of 2-acetylthiophene and dimethyl carbonate in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Sodium methoxide is added portion-wise to the stirred solution at room temperature.

  • The reaction mixture is then heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of 1 M hydrochloric acid until the solution is acidic.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Applications in Research and Development

This compound serves as a key building block in the synthesis of various biologically active compounds.

Pharmaceutical and Agrochemical Intermediate

This compound is a valuable intermediate in the production of pharmaceuticals and agrochemicals.[6] Its thiophene moiety is a common feature in many drug candidates due to its ability to mimic a phenyl ring and engage in various biological interactions. The beta-keto ester functionality provides a reactive handle for further chemical modifications and the construction of more complex molecular architectures.

While specific signaling pathways involving this compound are not extensively documented, its role as a synthetic intermediate suggests its incorporation into molecules designed to target a wide range of biological processes. The general workflow for its utilization in drug discovery is outlined below.

G cluster_synthesis Synthesis cluster_development Drug Development A Methyl 3-oxo-3- (thiophen-2-yl)propanoate B Lead Compound Synthesis A->B Intermediate C Biological Screening (e.g., Enzyme Assays) B->C Generates Candidates D Lead Optimization C->D Identifies Active Hits E Preclinical Studies D->E Refines Structure

Caption: General workflow for the utilization of this compound in drug development.

Conclusion

This compound is a versatile chemical compound with significant applications in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its straightforward synthesis and reactive nature make it an important tool for researchers and scientists. Further investigation into the biological activities of its derivatives is likely to uncover new therapeutic agents and crop protection solutions.

References

Spectroscopic and Synthetic Profile of Methyl 3-oxo-3-(thiophen-2-yl)propanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for Methyl 3-oxo-3-(thiophen-2-yl)propanoate. This β-keto ester is a valuable building block in organic synthesis, particularly for the preparation of various heterocyclic compounds and molecules of pharmaceutical interest. Its bifunctional nature, possessing both a nucleophilic methylene group and electrophilic carbonyl centers, allows for a wide range of chemical transformations.

Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound. This data is based on established principles of organic spectroscopy and analysis of similar structures. It is important to note that this data is theoretical and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data for this compound are presented below. The presence of keto-enol tautomerism is expected for β-keto esters, and the predicted data reflects the major keto tautomer.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (Keto Tautomer)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.85dd1HThiophene H5
~7.70dd1HThiophene H3
~7.15dd1HThiophene H4
~3.95s2H-CH₂-
~3.75s3H-OCH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (Keto Tautomer)

Chemical Shift (δ, ppm)Assignment
~192.0C=O (ketone)
~167.0C=O (ester)
~144.0Thiophene C2
~134.5Thiophene C5
~132.0Thiophene C3
~128.5Thiophene C4
~52.5-OCH₃
~45.0-CH₂-
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Table 3: Predicted IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretching (thiophene)
~2950MediumC-H stretching (methyl)
~1745StrongC=O stretching (ester)
~1680StrongC=O stretching (ketone)
~1520, ~1420MediumC=C stretching (thiophene ring)
~1250StrongC-O stretching (ester)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The predicted major peaks in the electron ionization (EI) mass spectrum of this compound are provided.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
18440[M]⁺ (Molecular Ion)
15330[M - OCH₃]⁺
125100[M - COOCH₃]⁺
11190[Thiophene-C=O]⁺
8320[Thiophene]⁺

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and spectroscopic analysis of this compound. These protocols are based on standard laboratory procedures for similar compounds.

Synthesis of this compound

This protocol describes a Claisen condensation reaction, a common method for the synthesis of β-keto esters.

Materials:

  • 2-Acetylthiophene

  • Dimethyl carbonate

  • Sodium methoxide (NaOMe)

  • Methanol (anhydrous)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add sodium methoxide (1.1 equivalents) to anhydrous methanol.

  • To this solution, add dimethyl carbonate (2.0 equivalents).

  • Heat the mixture to reflux.

  • Slowly add a solution of 2-acetylthiophene (1.0 equivalent) in a small amount of anhydrous methanol via the dropping funnel over a period of 1 hour.

  • Continue refluxing the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Slowly and carefully quench the reaction by adding 1 M HCl until the solution is acidic (pH ~5-6).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

G Synthesis Workflow reagents 2-Acetylthiophene, Dimethyl Carbonate, Sodium Methoxide, Methanol reaction Claisen Condensation (Reflux) reagents->reaction workup Acidic Workup (HCl) reaction->workup extraction Extraction (Diethyl Ether) workup->extraction purification Purification (Vacuum Distillation or Column Chromatography) extraction->purification product This compound purification->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

NMR Spectroscopic Analysis

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or 500 MHz)

Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified product in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 or more).

FT-IR Spectroscopic Analysis

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

Sample Preparation (Neat Liquid):

  • Place a small drop of the liquid sample onto one face of a salt plate (e.g., NaCl or KBr).

  • Gently place a second salt plate on top to create a thin liquid film between the plates.

Data Acquisition:

  • Obtain a background spectrum of the empty salt plates.

  • Place the sample holder with the prepared salt plates into the spectrometer.

  • Acquire the IR spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometric Analysis

Instrumentation:

  • Mass Spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).

Sample Introduction:

  • If using GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The compound will be vaporized and separated on the GC column before entering the mass spectrometer.

Data Acquisition:

  • The molecules are ionized in the EI source (typically at 70 eV).

  • The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • A mass spectrum is recorded, showing the relative abundance of each ion.

G Spectroscopic Analysis Workflow cluster_nmr NMR Spectroscopy cluster_ir FT-IR Spectroscopy cluster_ms Mass Spectrometry nmr_prep Sample Preparation (CDCl₃, TMS) nmr_acq Data Acquisition (¹H and ¹³C NMR) nmr_prep->nmr_acq ir_prep Sample Preparation (Neat Liquid Film) ir_acq Data Acquisition ir_prep->ir_acq ms_prep Sample Introduction (GC-MS) ms_acq Data Acquisition (EI) ms_prep->ms_acq product Purified Product product->nmr_prep product->ir_prep product->ms_prep

Caption: A diagram outlining the workflow for the spectroscopic characterization of the synthesized product.

An In-depth Technical Guide to the 1H NMR Spectrum of Methyl 3-oxo-3-(thiophen-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 3-oxo-3-(thiophen-2-yl)propanoate. As a β-keto ester, this compound exhibits keto-enol tautomerism, a crucial factor in interpreting its spectroscopic data. This guide will delve into the expected chemical shifts for both tautomers, present the data in a structured format, provide a detailed experimental protocol for spectral acquisition, and visualize the molecular structures and experimental workflow.

Keto-Enol Tautomerism

This compound exists as an equilibrium mixture of its keto and enol forms in solution. This dynamic process involves the migration of a proton and the shifting of electrons. The position of this equilibrium is influenced by factors such as the solvent, temperature, and concentration. The presence of both tautomers results in a more complex 1H NMR spectrum than would be expected from a single structure, with distinct signals corresponding to each form.

Caption: Keto-enol equilibrium of the title compound.

Predicted 1H NMR Spectral Data

Due to the lack of a single, comprehensive published spectrum for this compound, the following tables summarize the predicted 1H NMR data for both the keto and enol tautomers based on typical chemical shift ranges for analogous β-keto esters and thiophene derivatives. The exact chemical shifts and the ratio of keto to enol forms will vary depending on the solvent and other experimental conditions.

Keto Tautomer Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Thiophene H57.8 - 8.0dd1HJ = 5.0, 1.0
Thiophene H37.6 - 7.8dd1HJ = 3.7, 1.0
Thiophene H47.1 - 7.3dd1HJ = 5.0, 3.7
Methylene (-CH2-)3.9 - 4.2s2HN/A
Methyl Ester (-OCH3)3.7 - 3.8s3HN/A
Enol Tautomer Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Enolic Hydroxyl (-OH)12.0 - 13.0br s1HN/A
Thiophene H57.6 - 7.8dd1HJ = 5.0, 1.1
Thiophene H37.4 - 7.6dd1HJ = 3.6, 1.1
Thiophene H47.0 - 7.2dd1HJ = 5.0, 3.6
Vinylic Proton (=CH-)5.8 - 6.2s1HN/A
Methyl Ester (-OCH3)3.7 - 3.9s3HN/A

dd = doublet of doublets, s = singlet, br s = broad singlet

Proton Environments and Signal Assignment

The following diagram illustrates the distinct proton environments in both the keto and enol tautomers of this compound, corresponding to the predicted chemical shifts in the tables above.

Caption: Labeled proton environments for signal assignment.

Experimental Protocol for 1H NMR Spectroscopy

The following is a standard protocol for the acquisition of a 1H NMR spectrum suitable for analyzing the keto-enol tautomerism of this compound.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3, or Dimethyl sulfoxide-d6, DMSO-d6) in a clean, dry NMR tube. The choice of solvent can influence the keto-enol equilibrium.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. Instrument Setup:

  • Insert the NMR tube into a spinner turbine and place it in the sample gauge to ensure correct positioning within the magnet.

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

  • Shim the magnetic field to optimize its homogeneity, which will result in sharp and well-resolved NMR signals.

3. Data Acquisition:

  • Acquire the 1H NMR spectrum using a standard one-pulse sequence.

  • A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.

  • Set appropriate spectral width and acquisition time to ensure all signals are captured and well-resolved.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum correctly to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

  • Integrate the signals corresponding to the keto and enol tautomers to determine their relative concentrations. For example, the ratio of the integration of the keto methylene signal (2H) to the enol vinylic signal (1H) can be used to calculate the keto:enol ratio after accounting for the number of protons each signal represents.

G 1H NMR Experimental Workflow A Sample Preparation (Dissolve in deuterated solvent with TMS) B Instrument Setup (Lock and Shim) A->B C Data Acquisition (1H Pulse Program) B->C D Data Processing (Fourier Transform, Phasing, Referencing) C->D E Spectral Analysis (Integration and Structural Assignment) D->E

Caption: General workflow for 1H NMR analysis.

An In-depth Technical Guide to the 13C NMR Analysis of Methyl 3-oxo-3-(thiophen-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of Methyl 3-oxo-3-(thiophen-2-yl)propanoate. This β-ketoester is a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical compounds.[1] A thorough understanding of its structural features, including the nuanced keto-enol tautomerism, is critical for its effective application. This document outlines the expected 13C NMR chemical shifts, provides a detailed experimental protocol for data acquisition, and presents a logical visualization of the molecular structure and its corresponding carbon environments.

Keto-Enol Tautomerism: A Key Consideration

β-ketoesters like this compound exist as an equilibrium mixture of keto and enol tautomers in solution. This equilibrium is influenced by factors such as the solvent and temperature.[2][3] The presence of both tautomers will be reflected in the 13C NMR spectrum, potentially showing two distinct sets of signals for the carbons involved in the tautomerization. The enol form is stabilized by an intramolecular hydrogen bond.

Predicted 13C NMR Chemical Shift Data

The following table summarizes the predicted 13C NMR chemical shifts for both the keto and enol tautomers of this compound. These predictions are based on known chemical shift ranges for thiophene derivatives, β-ketoesters, and the general shielding/deshielding effects of the functional groups.[4][5][6][7]

Table 1: Predicted 13C NMR Chemical Shifts (ppm) for this compound in CDCl3

Carbon AtomKeto Tautomer (Predicted δ)Enol Tautomer (Predicted δ)
Thiophene Ring
C2' (C=S)~143~140
C3'~128~126
C4'~128~127
C5'~134~132
Propanoate Chain
C3 (Thiophene-C=O)~192~175 (C-OH)
C2 (CH2)~46~95 (=CH)
C1 (Ester C=O)~167~170
Methyl Ester
OCH3~52~51

Note: The chemical shifts are referenced to a standard, typically Tetramethylsilane (TMS) at 0.00 ppm.

Visualization of Molecular Structure and Carbon Numbering

To aid in the interpretation of the 13C NMR data, the chemical structures of the keto and enol tautomers of this compound are presented below, with each carbon atom numbered according to the assignments in Table 1.

keto_enol_tautomerism cluster_keto Keto Tautomer cluster_enol Enol Tautomer keto_img equilibrium keto_img->equilibrium enol_img equilibrium->enol_img

Caption: Keto-enol tautomerism of this compound.

Experimental Protocol for 13C NMR Data Acquisition

The following is a generalized protocol for acquiring a high-quality 13C NMR spectrum of this compound.

1. Sample Preparation:

  • Dissolve approximately 20-50 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl3). Other deuterated solvents can be used, but this may affect the keto-enol equilibrium.

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a spectrometer with a minimum field strength of 100 MHz for 13C.

  • Tune and shim the probe to ensure a homogeneous magnetic field.

  • Lock the spectrometer on the deuterium signal of the solvent.

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') should be used to obtain a spectrum with single lines for each carbon.

  • Spectral Width: Set a spectral width of approximately 220-250 ppm to encompass all expected carbon signals.

  • Number of Scans: Due to the low natural abundance of the 13C isotope, a significant number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds between pulses is recommended to ensure full relaxation of all carbon nuclei, which is crucial for accurate integration if quantitative analysis is desired.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Logical Workflow for 13C NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve in CDCl3 add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer setup Spectrometer Setup (Tune, Shim, Lock) transfer->setup acquire Acquire FID (Proton Decoupled) setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate to TMS baseline->calibrate assign Assign Chemical Shifts calibrate->assign tautomer Identify Tautomers assign->tautomer report Generate Report tautomer->report

Caption: Workflow for 13C NMR analysis of this compound.

This comprehensive guide provides the necessary information for researchers, scientists, and drug development professionals to successfully perform and interpret the 13C NMR analysis of this compound. A clear understanding of its spectral properties, particularly the keto-enol tautomerism, is essential for its application in the synthesis of novel and complex molecules.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Methyl 3-oxo-3-(thiophen-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pathways of Methyl 3-oxo-3-(thiophen-2-yl)propanoate. Understanding the fragmentation pattern of this and related molecules is crucial for their identification, characterization, and quality control in research and drug development. While specific experimental mass spectra for this exact compound are not widely published, this guide elucidates the expected fragmentation based on the well-established principles of mass spectrometry and the known behavior of β-keto esters and thiophene derivatives.

Molecular Structure and Properties

This compound possesses a molecular formula of C₈H₈O₃S and a molecular weight of approximately 184.21 g/mol [1]. Its structure consists of a central β-keto ester functionality, with a methyl ester group and a thiophen-2-yl ketone group. This combination of functional groups dictates its characteristic fragmentation behavior upon ionization in a mass spectrometer.

Principles of Fragmentation in Electron Ionization (EI) Mass Spectrometry

Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation[2]. The fragmentation patterns are predictable and reproducible, providing a molecular fingerprint that aids in structural elucidation[2][3]. Key fragmentation mechanisms for this compound are expected to include:

  • α-Cleavage: The cleavage of bonds adjacent to a functional group, such as a carbonyl group[3][4].

  • McLafferty Rearrangement: A characteristic rearrangement of esters and ketones containing a γ-hydrogen, leading to the elimination of a neutral alkene molecule[5].

  • Cleavage at the Thiophene Ring: Fragmentation involving the thiophene moiety, which is a stable aromatic system[6][7].

Predicted Fragmentation Pathways

Based on the fragmentation of analogous β-keto esters and thiophene compounds, the following key fragmentation pathways are proposed for this compound.

Formation of the Thiophenoyl Cation (m/z 111)

A dominant fragmentation pathway is the α-cleavage at the C-C bond between the two carbonyl groups. This results in the formation of a stable acylium ion, the thiophenoyl cation, at m/z 111. This is a very common fragmentation for thiophene ketones.

Formation of the Methoxycarbonylmethyl Radical and Cation (m/z 73)

The same α-cleavage that produces the thiophenoyl cation also generates a methoxycarbonylmethyl radical. While the radical is not detected, the corresponding methoxycarbonylmethyl cation can be formed, leading to a fragment ion at m/z 73.

McLafferty-type Rearrangement

While a classic McLafferty rearrangement is not possible due to the lack of a γ-hydrogen on an alkyl chain, a rearrangement involving the enol tautomer of the molecular ion could lead to the loss of a neutral ketene molecule (CH₂=C=O), resulting in an ion at m/z 142.

Fragmentation of the Thiophene Ring

The thiophene ring itself can undergo fragmentation. The thiophenoyl cation (m/z 111) can lose carbon monoxide (CO) to form the thiophenyl cation at m/z 83. Further fragmentation of the thiophene ring can lead to smaller, characteristic ions.

Illustrative Quantitative Fragmentation Data

The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and their hypothetical relative abundance. This data is illustrative and based on the general fragmentation patterns of similar compounds.

m/z Proposed Fragment Ion Proposed Structure Hypothetical Relative Abundance (%)
184Molecular Ion [M]⁺˙C₈H₈O₃S⁺˙20
153[M - OCH₃]⁺[C₇H₅O₂S]⁺30
125[M - COOCH₃]⁺[C₆H₅OS]⁺40
111[Thiophenoyl]⁺[C₅H₃OS]⁺100 (Base Peak)
83[Thiophenyl]⁺[C₄H₃S]⁺15
73[Methoxycarbonylmethyl]⁺[C₃H₅O₂]⁺25
59[COOCH₃]⁺[CH₃O₂]⁺10

Experimental Protocol for Mass Spectrometry Analysis

The following provides a general experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

5.1. Sample Preparation:

  • Dissolve a small amount of the purified compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

5.2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

5.3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 40 to 400.

  • Solvent Delay: Set appropriately to avoid filament damage from the solvent peak.

Visualizing Fragmentation and Workflows

The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways and a typical experimental workflow for the analysis of this compound.

Primary Fragmentation Pathways

fragmentation_pathway M This compound [M]⁺˙ m/z 184 F111 Thiophenoyl Cation [C₅H₃OS]⁺ m/z 111 M->F111 - •CH₂COOCH₃ F153 [M - OCH₃]⁺ m/z 153 M->F153 - •OCH₃ F125 [M - COOCH₃]⁺ m/z 125 M->F125 - •COOCH₃ F73 [C₃H₅O₂]⁺ m/z 73 M->F73 - •COC₄H₃S F83 Thiophenyl Cation [C₄H₃S]⁺ m/z 83 F111->F83 - CO

Caption: Predicted primary fragmentation pathways of this compound in EI-MS.

Experimental Workflow

experimental_workflow cluster_sample Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Pure Compound Solution Dilute Solution (e.g., in DCM) Sample->Solution Injection Injection Solution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Mass Analysis & Detection Fragmentation->Detection Spectrum Mass Spectrum Detection->Spectrum Interpretation Interpretation & Structure Elucidation Spectrum->Interpretation

Caption: General experimental workflow for GC-MS analysis.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental verification is essential to confirm these predicted fragmentation pathways and to establish a definitive mass spectral library entry for this compound.

References

Infrared Spectroscopy of Methyl 3-oxo-3-(thiophen-2-yl)propanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectroscopic characteristics of Methyl 3-oxo-3-(thiophen-2-yl)propanoate. This β-keto ester is a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical compounds. A thorough understanding of its spectral properties is crucial for reaction monitoring, quality control, and structural elucidation. This document outlines the predicted vibrational frequencies, a standardized experimental protocol for acquiring IR spectra, and a logical workflow for spectral interpretation.

Predicted Infrared Spectroscopic Data

The infrared spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: a thiophene ring, a ketone, an ester, and aliphatic methylene protons. Due to keto-enol tautomerism, the spectrum may exhibit peaks corresponding to both forms, although the keto form is typically predominant. The following table summarizes the expected characteristic absorption bands for the primary keto tautomer.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~ 3100MediumC-H StretchAromatic C-H (Thiophene Ring)
~ 2960, ~2850MediumC-H StretchAliphatic C-H (CH₂ and O-CH₃)
~ 1745StrongC=O StretchEster Carbonyl
~ 1685StrongC=O StretchKetone Carbonyl (conjugated to thiophene ring)
~ 1520, ~1415MediumC=C StretchAromatic Ring Skeletal Vibrations (Thiophene Ring)
~ 1440MediumC-H Bend (Scissoring)Methylene (-CH₂-)
~ 1300-1200StrongAsymmetric C-O-C StretchEster
~ 1150-1000StrongSymmetric C-O-C StretchEster
~ 850StrongC-H Out-of-Plane Bend2-substituted Thiophene Ring
~ 720StrongC-H Out-of-Plane Bend2-substituted Thiophene Ring
~ 700-600VariableC-S StretchThiophene Ring

Note: The exact peak positions can be influenced by the sample phase (e.g., neat liquid, KBr pellet, or solution) and solvent polarity.

Experimental Protocol for Infrared Spectrum Acquisition

This section details a standard methodology for obtaining a high-quality Fourier-Transform Infrared (FTIR) spectrum of this compound.

2.1 Instrumentation

  • A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector, capable of scanning the mid-infrared range (4000-400 cm⁻¹).

2.2 Sample Preparation The choice of sample preparation technique depends on the physical state of the compound.

  • Neat Liquid Film (for liquid samples):

    • Place one drop of the purified liquid sample directly onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.

    • Mount the plates in the spectrometer's sample holder.

  • Potassium Bromide (KBr) Pellet (for solid samples):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

    • Carefully remove the pellet and place it in the spectrometer's sample holder.

2.3 Data Acquisition

  • Background Spectrum: Before running the sample, acquire a background spectrum of the ambient environment (or the pure KBr pellet). This is crucial to correct for atmospheric CO₂ and H₂O absorptions and any instrumental artifacts.

  • Sample Spectrum: Place the prepared sample in the spectrometer's beam path.

  • Scanning Parameters:

    • Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Visualization of Methodologies

The following diagrams illustrate the logical workflow for the experimental procedure and the process of spectral interpretation.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Start: Purified Sample liquid Liquid Sample start->liquid Is sample liquid? solid Solid Sample start->solid Is sample solid? neat_film Prepare Neat Liquid Film liquid->neat_film kbr_pellet Prepare KBr Pellet solid->kbr_pellet background Acquire Background Spectrum (Air/KBr) neat_film->background kbr_pellet->background sample_scan Acquire Sample Spectrum background->sample_scan ratio Ratio Sample Spectrum to Background sample_scan->ratio final_spectrum Generate Final IR Spectrum ratio->final_spectrum

Caption: Workflow for FTIR Spectrum Acquisition.

Spectral_Interpretation_Workflow cluster_regions Spectral Analysis by Region cluster_diagnostic Functional Group Identification cluster_fingerprint Structural Confirmation spectrum Start: Analyze IR Spectrum diagnostic Diagnostic Region (4000-1500 cm⁻¹) spectrum->diagnostic fingerprint Fingerprint Region (1500-400 cm⁻¹) spectrum->fingerprint ch_stretch Identify C-H Stretches (~3100 & 2960-2850 cm⁻¹) Thiophene & Aliphatic diagnostic->ch_stretch co_stretch Identify C=O Stretches (~1745 & ~1685 cm⁻¹) Ester & Ketone diagnostic->co_stretch cc_stretch Identify C=C Stretches (~1520-1415 cm⁻¹) Thiophene Ring fingerprint->cc_stretch co_stretch_single Identify C-O Stretches (~1300-1000 cm⁻¹) Ester Linkage fingerprint->co_stretch_single thiophene_bends Identify Thiophene Bends (~850 & ~720 cm⁻¹) Substitution Pattern fingerprint->thiophene_bends structure Confirm Molecular Structure ch_stretch->structure co_stretch->structure cc_stretch->structure co_stretch_single->structure thiophene_bends->structure

Caption: Logical Workflow for IR Spectral Interpretation.

"physical and chemical properties of 3-oxo-3-thiophen-2-yl-propionic acid methyl ester"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-oxo-3-thiophen-2-yl-propionic acid methyl ester, a versatile intermediate in organic synthesis with significant potential in pharmaceutical and agrochemical research. This document details its key characteristics, experimental protocols for its synthesis, and an analysis of its chemical behavior.

Core Physical and Chemical Properties

3-oxo-3-thiophen-2-yl-propionic acid methyl ester, also known as methyl 3-oxo-3-(2-thienyl)propanoate, is a yellow liquid at room temperature.[1] Its chemical structure features a thiophene ring attached to a β-keto ester functionality, which imparts it with a unique reactivity profile valuable for the synthesis of more complex molecules.[1] This compound is recognized as a key building block in the development of novel pharmaceuticals and agrochemicals.[1]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of 3-oxo-3-thiophen-2-yl-propionic acid methyl ester.

PropertyValueSource
Molecular Formula C₈H₈O₃S[1][2][3][4]
Molecular Weight 184.21 g/mol [1][2][3][4]
CAS Number 134568-16-4[1][2][3][4][5]
Appearance Yellow liquid[1]
Boiling Point 125-128 °C at 5 mmHg95 °C at 0.15 mmHg133-134 °C at 3 Torr[1][6][7]
Density (Predicted) 1.253 ± 0.06 g/cm³[6]
Purity ≥ 98% (GC)[1]
Storage Conditions 0-8 °C[1]

Experimental Protocols

Synthesis of 3-oxo-3-thiophen-2-yl-propionic acid methyl ester

Materials:

  • 2-acetylthiophene

  • Dimethyl carbonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous hexane

  • Water

  • Glacial acetic acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Under a nitrogen atmosphere, wash sodium hydride (2.5 mol) with anhydrous hexane (2 x 250 mL) at room temperature to remove the mineral oil.

  • Add anhydrous THF (340 mL) to the washed sodium hydride with stirring.

  • Prepare a solution of 2-acetylthiophene (1.25 mol) in anhydrous THF (340 mL) and add it dropwise to the sodium hydride suspension over 20 minutes.

  • Slowly warm the reaction mixture to 35 °C and maintain this temperature for 30 minutes.

  • Prepare a solution of dimethyl carbonate (2.5 mol) in anhydrous THF (660 mL) and add it slowly to the reaction mixture over 1 hour.

  • Continue the reaction for an additional hour.

  • Cool the mixture to 0-10 °C and quench the reaction by the addition of water (475 mL), followed by glacial acetic acid (145 mL).

  • Stir the mixture for 20 minutes and then allow it to return to room temperature.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 200 mL).

  • Combine the organic phases, wash with brine (2 x 200 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude 3-oxo-3-thiophen-2-yl-propionic acid methyl ester.

Purification:

Further purification of the crude product can be achieved by vacuum distillation.

Chemical Reactivity and Stability

The chemical reactivity of 3-oxo-3-thiophen-2-yl-propionic acid methyl ester is largely dictated by the β-keto ester functional group. These compounds are known to possess acidic α-hydrogens, making them susceptible to deprotonation and subsequent alkylation reactions.

General reactivity includes:

  • Alkylation: The acidic proton on the carbon between the two carbonyl groups can be removed by a base, and the resulting enolate can act as a nucleophile in reactions with alkyl halides.

  • Hydrolysis and Decarboxylation: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding β-keto acid. This intermediate can then readily undergo decarboxylation to yield a ketone.

The thiophene ring is generally stable but can undergo electrophilic substitution reactions under specific conditions. The overall stability of the compound is good under recommended storage conditions (0-8 °C).[1]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 3-oxo-3-thiophen-2-yl-propionic acid methyl ester.

Synthesis_Workflow reagents 2-Acetylthiophene + Dimethyl Carbonate reaction_mixture Claisen Condensation (35°C) reagents->reaction_mixture Add to na_suspension Sodium Hydride in THF na_suspension->reaction_mixture quench Quench with Water and Acetic Acid reaction_mixture->quench extraction Workup: Extraction with Ethyl Acetate quench->extraction purification Purification: Vacuum Distillation extraction->purification product 3-oxo-3-thiophen-2-yl- propionic acid methyl ester purification->product

Caption: Synthesis workflow for 3-oxo-3-thiophen-2-yl-propionic acid methyl ester.

Logical Relationship of Reactivity

The diagram below outlines the logical relationship of the key reactive sites and potential transformations of 3-oxo-3-thiophen-2-yl-propionic acid methyl ester.

Reactivity_Diagram start 3-oxo-3-thiophen-2-yl- propionic acid methyl ester alpha_carbon Acidic α-Hydrogen start->alpha_carbon has ester_group Ester Group start->ester_group has ketone_group Ketone Group start->ketone_group has alkylation Alkylation (with R-X) alpha_carbon->alkylation enables hydrolysis_decarboxylation Hydrolysis & Decarboxylation ester_group->hydrolysis_decarboxylation enables

Caption: Key reactive sites and potential transformations of the target molecule.

References

The Claisen-Schmidt Condensation: A Comprehensive Technical Guide to the Synthesis of Thiophene-Based Chalcones for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Claisen-Schmidt condensation is a cornerstone of organic synthesis, providing a robust and versatile method for the formation of carbon-carbon bonds to produce α,β-unsaturated ketones, commonly known as chalcones. This reaction, a type of crossed aldol condensation, is particularly significant in medicinal chemistry for the synthesis of heterocyclic compounds.[1][2] Among these, thiophene-containing chalcones have emerged as a privileged scaffold, demonstrating a wide array of potent pharmacological activities.[3][4]

Thiophene, a five-membered sulfur-containing aromatic heterocycle, serves as a valuable bioisostere for the benzene ring in drug design, often leading to enhanced biological activity.[4] The incorporation of a thiophene moiety into the chalcone framework has yielded derivatives with significant anticancer, anti-inflammatory, antibacterial, and antifungal properties.[5][6][7] This technical guide provides an in-depth overview of the Claisen-Schmidt condensation for the synthesis of thiophene derivatives, focusing on reaction mechanisms, experimental protocols, and the pharmacological significance of the resulting compounds.

Core Principles: The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation involves the reaction of an aldehyde or ketone containing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen.[1] In the context of thiophene chalcone synthesis, this typically involves the reaction of a substituted acetophenone with a thiophene aldehyde (e.g., thiophene-2-carboxaldehyde) or the reaction of a thiophene-containing ketone (e.g., 2-acetylthiophene) with an aromatic aldehyde.[7][8] The reaction is most commonly carried out under basic catalysis (e.g., using NaOH or KOH), but acid-catalyzed variations also exist.[9][10]

The base-catalyzed mechanism proceeds through the formation of a resonance-stabilized enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.[11][12] The resulting aldol adduct readily undergoes dehydration to yield the stable, conjugated α,β-unsaturated ketone.[11]

Synthesis of Thiophene-Based Chalcones: Reaction Data

The Claisen-Schmidt condensation offers a straightforward route to a diverse library of thiophene-based chalcones. The selection of catalysts, solvents, and reaction temperatures can influence reaction times and yields. Greener synthetic methodologies, such as solvent-free grinding and the use of ultrasound, have also been successfully applied.[13][14] Below is a summary of representative reaction conditions and outcomes for the synthesis of various thiophene chalcone derivatives.

Reactant 1 (Ketone)Reactant 2 (Aldehyde)CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
2-Acetyl-5-bromothiophene4-NitrobenzaldehydeNaOHEthanolRT2-485[8]
Substituted AcetophenonesThiophene-2-carboxaldehydeNaOHEthanolRT5-670-85[7]
Dihydroxy acetophenoneSubstituted AldehydesCa(OH)2----[15]
AcetophenoneBenzaldehydep-Toluene sulfonic acidSolvent-free--High[15]
AcetophenoneBenzaldehydeActivated Ba(OH)2Ultrasound--High[15]

Experimental Protocols

General Protocol for Base-Catalyzed Synthesis of Thiophene Chalcones

This protocol provides a standard procedure for the synthesis of chalcones derived from thiophene-2-carboxaldehyde and various substituted acetophenones.[7][11]

Materials:

  • Thiophene-2-carboxaldehyde (1.0 eq)

  • Substituted Acetophenone (1.0 eq)

  • Ethanol (or Methanol)

  • Sodium Hydroxide (10-40% aqueous solution)

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of thiophene-2-carboxaldehyde and the desired substituted acetophenone in a suitable volume of ethanol. Stir the mixture at room temperature until all solids have dissolved.

  • Reaction Initiation: Cool the reaction mixture in an ice bath. Slowly add the aqueous sodium hydroxide solution dropwise to the stirred mixture. The reaction is often accompanied by a color change.

  • Reaction Progression: After the addition of the base, remove the ice bath and allow the reaction mixture to stir at room temperature for the time specified in the literature for the particular reactants (typically ranging from 2 to 24 hours). Monitor the reaction progress using thin-layer chromatography (TLC).

  • Product Isolation: Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.

  • Neutralization: Slowly acidify the mixture with dilute HCl while stirring. The chalcone product will precipitate out of the solution.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water until the filtrate is neutral.

  • Drying and Purification: Dry the crude product in a desiccator or oven at low temperature. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Visualizing the Process and Mechanism

To better understand the synthesis and its underlying chemistry, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.

Claisen_Schmidt_Mechanism cluster_enolate Step 1: Enolate Formation cluster_attack Step 2: Nucleophilic Attack cluster_protonation Step 3: Protonation cluster_dehydration Step 4: Dehydration Ketone R-CO-CH3 (Acetophenone derivative) Enolate [R-CO-CH2]- (Enolate Ion) Ketone->Enolate + Base Base OH- Water H2O Enolate->Water Enolate_ref Enolate Aldehyde Ar-CHO (Thiophene aldehyde) Alkoxide R-CO-CH2-CH(O-)-Ar (Alkoxide Intermediate) Aldehyde->Alkoxide Alkoxide_ref Alkoxide Enolate_ref->Aldehyde Aldol R-CO-CH2-CH(OH)-Ar (Aldol Adduct) Alkoxide_ref->Aldol + H2O Water_ref H2O Hydroxide OH- Aldol->Hydroxide Aldol_ref Aldol Chalcone R-CO-CH=CH-Ar (Thiophene Chalcone) Aldol_ref->Chalcone - H2O (Base-catalyzed) Base2 OH- Water2 H2O

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Experimental_Workflow A Reactant Preparation (Dissolve thiophene aldehyde and acetophenone in ethanol) B Reaction Initiation (Cool in ice bath, add NaOH solution) A->B C Reaction Progression (Stir at room temperature, monitor by TLC) B->C D Product Isolation (Pour into ice-water) C->D E Neutralization & Precipitation (Acidify with dilute HCl) D->E F Filtration & Washing (Collect solid, wash with cold water) E->F G Drying & Purification (Dry crude product, recrystallize) F->G H Characterization (NMR, IR, Mass Spectrometry) G->H

Caption: A logical workflow for thiophene chalcone synthesis.

Applications in Drug Development

Thiophene-based chalcones are of significant interest to the pharmaceutical industry due to their wide range of biological activities. The α,β-unsaturated ketone moiety is a key pharmacophore that can act as a Michael acceptor, enabling covalent interactions with biological targets such as cysteine residues in enzymes.[6]

Anticancer Activity: Numerous studies have reported the potent anticancer effects of thiophene chalcones against various cancer cell lines, including breast, lung, and colon cancer.[3][5] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression. For instance, some thiophene chalcones have been shown to inhibit tubulin polymerization, a critical process for cell division.[4]

Signaling_Pathway Chalcone Thiophene Chalcone Tubulin Tubulin Dimers Chalcone->Tubulin Inhibits polymerization Microtubule Microtubule Assembly Tubulin->Microtubule Polymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle CellCycle Cell Cycle Arrest (G2/M Phase) MitoticSpindle->CellCycle Apoptosis Apoptosis (Programmed Cell Death) CellCycle->Apoptosis

Caption: Inhibition of tubulin polymerization by thiophene chalcones.

Conclusion

The Claisen-Schmidt condensation remains an indispensable tool for the synthesis of thiophene-based chalcones. Its operational simplicity, tolerance of a wide range of substrates, and consistently good yields make it a highly attractive method for medicinal chemists.[5] The resulting thiophene chalcones are versatile compounds with significant therapeutic potential, particularly in the development of novel anticancer agents. Further exploration of their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the discovery of new and effective drug candidates.

References

An In-depth Technical Guide on the Keto-Enol Tautomerism of Methyl 3-oxo-3-(thiophen-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism of methyl 3-oxo-3-(thiophen-2-yl)propanoate, a β-keto ester of significant interest in medicinal chemistry and drug development. The document elucidates the fundamental principles governing the equilibrium between the keto and enol forms, the influence of environmental factors such as solvent polarity, and the analytical methodologies employed for its characterization. Detailed experimental protocols for synthesis and spectroscopic analysis are provided, alongside a structured presentation of relevant data. This guide is intended to be a valuable resource for researchers engaged in the synthesis, characterization, and application of β-keto esters.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" (an alcohol adjacent to a double bond).[1] For β-dicarbonyl compounds like this compound, the presence of an acidic α-hydrogen facilitates this reversible isomerization. The position of this equilibrium is a critical determinant of the molecule's physical and chemical properties, including its reactivity and potential for intermolecular interactions, which are of paramount importance in drug design and development.

The equilibrium is influenced by several factors, including the electronic nature of the substituents, intramolecular hydrogen bonding, and, most significantly, the solvent environment.[2][3] Generally, nonpolar solvents tend to favor the enol form, which is stabilized by an intramolecular hydrogen bond, while polar solvents, particularly those capable of hydrogen bonding, favor the more polar keto form.[2][4][5]

Synthesis of this compound

This compound can be synthesized via a Claisen condensation reaction. This method involves the reaction of an ester with an enolizable ester in the presence of a strong base.

Experimental Protocol: Claisen Condensation

Materials and Equipment:

  • Methyl thiophene-2-carboxylate

  • Methyl acetate

  • Sodium hydride (NaH) as a 60% dispersion in mineral oil

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Separatory funnel

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous diethyl ether.

  • To this suspension, add a solution of methyl thiophene-2-carboxylate (1 equivalent) and methyl acetate (1.5 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel.

  • After the addition is complete, gently reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C in an ice bath and cautiously quench the reaction by the slow addition of a dilute aqueous solution of hydrochloric acid until the mixture is acidic (pH ~5-6).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Logical Flow of Synthesis:

Synthesis_Workflow Reactants Methyl thiophene-2-carboxylate + Methyl acetate + NaH Reaction Claisen Condensation (Anhydrous Ether/THF, Reflux) Reactants->Reaction Quench Acidic Workup (dil. HCl) Reaction->Quench Extraction Liquid-Liquid Extraction (Ether/Water) Quench->Extraction Purification Purification (Vacuum Distillation or Column Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization of Tautomeric Forms

The keto-enol tautomerism of this compound can be effectively studied using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for the quantitative analysis of the keto-enol equilibrium.[2] The interconversion between the keto and enol tautomers is slow on the NMR timescale, allowing for the observation of distinct signals for each form.

Characteristic ¹H NMR Signals:

  • Keto Tautomer:

    • A singlet for the α-methylene protons (-CH₂-) typically appears in the range of δ 3.5-4.5 ppm.

    • A singlet for the methyl ester protons (-OCH₃) is observed around δ 3.7-3.8 ppm.

    • Signals corresponding to the thiophene ring protons.

  • Enol Tautomer:

    • A singlet for the vinylic proton (=CH-) is typically found between δ 5.0-6.0 ppm.

    • A broad singlet for the enolic hydroxyl proton (-OH) appears downfield, often in the range of δ 12-14 ppm. This signal can be broad and its integration may not always be reliable due to proton exchange.

    • A singlet for the methyl ester protons (-OCH₃).

    • Signals for the thiophene ring protons, which may be shifted compared to the keto form.

Table 1: Expected ¹H NMR Chemical Shifts for Tautomers of this compound

TautomerProtonExpected Chemical Shift (δ, ppm)
Ketoα-CH₂3.5 - 4.5
-OCH₃3.7 - 3.8
Thiophene-H7.0 - 8.0
Enol=CH-5.0 - 6.0
-OH12.0 - 14.0
-OCH₃3.7 - 3.8
Thiophene-H7.0 - 8.0
Quantitative Analysis by ¹H NMR

The relative concentrations of the keto and enol forms can be determined by integrating the characteristic signals of each tautomer. The equilibrium constant (K_eq) is calculated as the ratio of the enol to the keto form.

Equation 1: Calculation of Equilibrium Constant (K_eq)

K_eq = [Enol] / [Keto] = (Integration of Enol signal) / (Integration of Keto signal)

Note: When using signals with different numbers of protons (e.g., vinylic =CH- of enol vs. methylene -CH₂- of keto), a correction factor must be applied.

Table 2: Hypothetical Keto-Enol Equilibrium Data in Different Solvents

SolventDielectric Constant (ε)Predominant Tautomer% Enol (Predicted)K_eq ([Enol]/[Keto])
Hexane1.9Enol~ 50-60~1.0 - 1.5
Chloroform-d (CDCl₃)4.8Keto~ 15-25~0.18 - 0.33
Acetone-d₆21Keto~ 5-15~0.05 - 0.18
DMSO-d₆47Keto< 5< 0.05
Methanol-d₄33Keto< 5< 0.05

Note: The values presented are predictive and based on the general behavior of β-keto esters. Experimental determination is necessary for precise quantification.[1]

UV-Vis Spectroscopy

UV-Vis spectroscopy can also be employed to study the keto-enol equilibrium. The keto and enol tautomers exhibit distinct absorption maxima due to differences in their electronic structures. The enol form, with its extended conjugation, typically absorbs at a longer wavelength (λ_max) compared to the keto form. By analyzing the absorption spectra in different solvents, the relative proportions of the tautomers can be inferred.[6][7]

Experimental Protocols for Tautomerism Study

¹H NMR Spectroscopy Protocol

Objective: To determine the keto-enol equilibrium constant (K_eq) of this compound in various deuterated solvents.

Materials and Equipment:

  • This compound

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Prepare solutions of this compound in each deuterated solvent at a concentration of approximately 10-20 mg/mL in NMR tubes.

  • Allow the solutions to equilibrate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure the tautomeric equilibrium is reached.

  • Acquire quantitative ¹H NMR spectra for each sample. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for complete relaxation of the protons between scans, which is crucial for accurate integration.

  • Process the spectra, including phasing and baseline correction.

  • Integrate the characteristic signals for the keto (α-CH₂) and enol (=CH-) tautomers.

  • Calculate the percentage of each tautomer and the equilibrium constant (K_eq) using the integration values.

Workflow for NMR-based Equilibrium Study:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep1 Dissolve sample in deuterated solvent Prep2 Equilibrate at constant temperature Prep1->Prep2 Acq Acquire quantitative ¹H NMR spectrum Prep2->Acq Process Process spectrum (phase, baseline) Acq->Process Integrate Integrate keto and enol signals Process->Integrate Calculate Calculate % Tautomer and K_eq Integrate->Calculate

Caption: Experimental workflow for NMR-based determination of keto-enol equilibrium.

UV-Vis Spectroscopy Protocol

Objective: To observe the shift in the keto-enol equilibrium of this compound in solvents of varying polarity.

Materials and Equipment:

  • This compound

  • Solvents of varying polarity (e.g., hexane, acetonitrile, ethanol)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Prepare dilute solutions of this compound in each solvent.

  • Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Identify the absorption maxima (λ_max) for the keto and enol tautomers.

  • Analyze the changes in the relative intensities of the absorption bands corresponding to the keto and enol forms across the different solvents to qualitatively assess the shift in equilibrium.

Signaling Pathways and Logical Relationships

The keto-enol tautomerism can be represented as a dynamic equilibrium. Factors such as solvent polarity and the potential for hydrogen bonding directly influence the position of this equilibrium.

Keto-Enol Tautomerism Equilibrium:

Tautomerism Keto Keto Form (this compound) Enol Enol Form Keto->Enol Tautomerization

Caption: The equilibrium between the keto and enol tautomers.

Factors Influencing Tautomeric Equilibrium:

Factors Solvent Solvent Polarity Equilibrium Keto-Enol Equilibrium Solvent->Equilibrium H_Bond Hydrogen Bonding Capacity of Solvent H_Bond->Equilibrium Keto Favors Keto Form Equilibrium->Keto High Polarity Enol Favors Enol Form Equilibrium->Enol Low Polarity

Caption: Influence of solvent properties on the keto-enol equilibrium.

Conclusion

The keto-enol tautomerism of this compound is a fundamental aspect of its chemical behavior, with significant implications for its application in drug development and organic synthesis. The equilibrium between the keto and enol forms is highly sensitive to the solvent environment. A thorough understanding and characterization of this tautomerism, utilizing techniques such as NMR and UV-Vis spectroscopy, are essential for predicting and controlling the reactivity and intermolecular interactions of this versatile compound. The protocols and data presented in this guide provide a solid foundation for researchers working with this and related β-keto esters.

References

In-Depth Technical Guide: Stability and Storage of Methyl 3-oxo-3-(thiophen-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-oxo-3-(thiophen-2-yl)propanoate is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. An understanding of its stability profile is critical for ensuring the quality, safety, and efficacy of downstream products. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. Due to the limited availability of specific stability studies for this compound, this guide synthesizes information based on the known reactivity of its core functional groups: the thiophene ring and the β-keto ester moiety. It outlines potential degradation pathways, proposes methodologies for forced degradation studies, and details a framework for developing a stability-indicating analytical method.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₈O₃S[1][2]
Molecular Weight 184.21 g/mol [1][2]
CAS Number 134568-16-4[1][2]
Appearance Yellow liquid[1]
Boiling Point 125-128 °C at 5 mmHg[1]
Purity (typical) ≥ 98% (GC)[1]

Recommended Storage Conditions

Based on information from chemical suppliers, the recommended storage conditions for this compound are summarized in Table 2. These conditions are designed to minimize degradation and maintain the integrity of the compound.

Table 2: Recommended Storage Conditions

ParameterRecommendationRationaleReference(s)
Temperature 0-8 °C (Refrigerated)To slow down potential thermal degradation reactions.[1]
Atmosphere Store in a well-sealed container.To prevent moisture absorption, which can lead to hydrolysis.
Light Protect from direct sunlight.Thiophene derivatives can be susceptible to photodegradation.
Inert Gas For long-term storage, consider storage under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been documented in the literature, an analysis of its structure suggests susceptibility to degradation through several mechanisms, primarily involving the β-keto ester and the thiophene ring.

Degradation of the β-Keto Ester Moiety

The β-keto ester functionality is prone to two main degradation pathways: hydrolysis and decarboxylation.[3]

  • Hydrolysis: Under acidic or basic conditions, the methyl ester can be hydrolyzed to form the corresponding β-keto acid, 3-oxo-3-(thiophen-2-yl)propanoic acid, and methanol. This reaction is catalyzed by the presence of water.

  • Decarboxylation: The resulting β-keto acid is thermally unstable and can readily undergo decarboxylation upon heating to yield 1-(thiophen-2-yl)ethan-1-one and carbon dioxide.[4]

Degradation of the Thiophene Ring

The thiophene ring, while aromatic, is susceptible to oxidative degradation.[5]

  • Oxidation: The sulfur atom in the thiophene ring can be oxidized to a thiophene S-oxide. Additionally, the double bonds in the ring can undergo epoxidation. These oxidative degradation pathways can be initiated by oxidizing agents or by light in the presence of oxygen.[5]

The following diagram illustrates the potential degradation pathways.

G Potential Degradation Pathways main This compound hydrolysis Hydrolysis (Acid/Base, H₂O) main->hydrolysis oxidation Oxidation (Oxidizing agents, Light, O₂) main->oxidation keto_acid 3-Oxo-3-(thiophen-2-yl)propanoic Acid hydrolysis->keto_acid + Methanol decarboxylation Decarboxylation (Heat) ketone 1-(Thiophen-2-yl)ethan-1-one decarboxylation->ketone + CO₂ s_oxide Thiophene S-oxide derivative oxidation->s_oxide keto_acid->decarboxylation

Potential Degradation Pathways for this compound.

Proposed Experimental Protocols for Stability Studies

To comprehensively evaluate the stability of this compound, a forced degradation study should be conducted according to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[6][7] The goal of such a study is to identify potential degradation products and to develop a stability-indicating analytical method.

Forced Degradation (Stress Testing)

Forced degradation studies should be performed on a single batch of this compound. The following conditions are recommended:

Table 3: Proposed Conditions for Forced Degradation Studies

Stress ConditionProposed Protocol
Acid Hydrolysis Dissolve the compound in a suitable solvent (e.g., acetonitrile) and treat with 0.1 N HCl at 60°C for 24 hours.
Base Hydrolysis Dissolve the compound in a suitable solvent and treat with 0.1 N NaOH at room temperature for 4 hours.
Oxidation Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.
Thermal Stress Expose the solid compound to 80°C for 48 hours.
Photostability Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

Samples should be taken at appropriate time points and analyzed by a suitable stability-indicating method. A control sample, stored under recommended conditions, should be analyzed concurrently.

The logical workflow for conducting a forced degradation study is depicted below.

G Forced Degradation Study Workflow cluster_stress Stress Conditions acid Acid Hydrolysis analysis Analysis by Stability-Indicating Method acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation oxidation->analysis thermal Thermal thermal->analysis photo Photolytic photo->analysis start Drug Substance start->acid start->base start->oxidation start->thermal start->photo pathway Identify Degradation Products & Elucidate Pathways analysis->pathway method_val Validate Stability- Indicating Method pathway->method_val

Workflow for a Forced Degradation Study.
Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating and quantifying the intact compound from its potential degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose.

Challenges in HPLC Analysis of β-Keto Esters: The presence of keto-enol tautomerism in β-keto esters can lead to poor peak shapes in RP-HPLC. Method development should aim to control this equilibrium to achieve sharp, symmetrical peaks. This can often be accomplished by adjusting the mobile phase pH or by increasing the column temperature to accelerate the interconversion between tautomers.

Proposed HPLC Method Parameters:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid in water). The acidic mobile phase should help to control the keto-enol tautomerism.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-40°C

  • Detection: UV at a suitable wavelength (to be determined by UV scan).

  • Injection Volume: 10 µL

Method Validation: The developed HPLC method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The specificity of the method should be demonstrated by its ability to resolve the main peak from all degradation product peaks in the forced degradation samples.

Conclusion

While specific stability data for this compound is not extensively available, a thorough understanding of the reactivity of the thiophene and β-keto ester functional groups allows for a proactive approach to its handling and storage. The primary degradation concerns are hydrolysis, subsequent decarboxylation, and oxidation. To ensure the long-term integrity of this compound, it is imperative to store it under refrigerated (0-8 °C), dry, and dark conditions, preferably under an inert atmosphere. For drug development applications, conducting a comprehensive forced degradation study as outlined in this guide is essential to develop a validated stability-indicating method and to fully characterize the stability profile of this important synthetic intermediate.

References

Determining the Solubility of Methyl 3-oxo-3-(thiophen-2-yl)propanoate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of Methyl 3-oxo-3-(thiophen-2-yl)propanoate in various organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols and a framework for systematic solubility assessment. This information is critical for applications in pharmaceutical development, agrochemical formulations, and organic synthesis where the compound serves as a key intermediate.[1]

Introduction to this compound

This compound (CAS No: 134568-16-4) is a beta-keto ester containing a thiophene ring.[2][3] Its molecular structure influences its physicochemical properties, including its solubility in different solvent systems. Understanding its solubility is crucial for process development, formulation, and quality control.

Chemical and Physical Properties:

PropertyValueSource
Molecular FormulaC₈H₈O₃S[2]
Molecular Weight184.21 g/mol [2]
AppearanceYellow liquid[1]
Boiling Point125-128 °C/5mm Hg[1]

Theoretical Considerations for Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like."[4] The polarity of both the solute (this compound) and the solvent determines the extent of dissolution. The presence of a polar ester group and a moderately polar thiophene ring in the target molecule suggests it will exhibit a range of solubilities in organic solvents of varying polarities. Hydrogen bonding, dipole-dipole interactions, and van der Waals forces will all play a role in the solvation process.[4]

Experimental Determination of Solubility

Several methods can be employed to quantitatively determine the solubility of this compound. The choice of method depends on factors such as the required accuracy, the amount of sample available, and the available analytical instrumentation.

General Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of the target compound.

G A Sample Preparation (this compound) C Equilibrium Solubility Determination (Shake-Flask Method) A->C B Solvent Selection (e.g., Methanol, Ethanol, Acetone, etc.) B->C D Phase Separation (Filtration or Centrifugation) C->D E Quantitative Analysis of Supernatant D->E F Gravimetric Analysis E->F G Spectroscopic Analysis (UV-Vis) E->G H Chromatographic Analysis (HPLC) E->H I Data Analysis and Reporting (Solubility in g/L or mol/L) F->I G->I H->I G cluster_0 Calibration cluster_1 Sample Analysis A Prepare Standard Solutions B Measure Absorbance at λmax A->B C Plot Calibration Curve (Absorbance vs. Concentration) B->C G Determine Concentration from Calibration Curve C->G D Obtain Saturated Supernatant E Dilute Sample D->E F Measure Sample Absorbance E->F F->G H Calculate Original Solubility G->H

References

Methodological & Application

Application Notes & Protocols: The Synthetic Utility of Methyl 3-oxo-3-(thiophen-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

I. Introduction: A Versatile Heterocyclic Building Block

Methyl 3-oxo-3-(thiophen-2-yl)propanoate is a valuable and highly versatile intermediate in modern organic synthesis.[1] Belonging to the class of β-ketoesters, it possesses three key functional handles: an ester, a ketone, and an active methylene group. This trifecta of reactivity, combined with the presence of the electron-rich thiophene ring—a privileged scaffold in medicinal chemistry—makes this molecule a powerful starting point for the construction of a diverse array of complex heterocyclic systems.[2][3]

The thiophene moiety is a bioisostere of the benzene ring and is found in numerous FDA-approved drugs, where it often imparts favorable pharmacokinetic and pharmacodynamic properties.[3] The β-ketoester functionality allows for a wide range of classical and modern organic transformations, including cyclocondensations, alkylations, and couplings. Consequently, this compound serves as a key precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]

This document provides an in-depth guide to the synthetic applications of this reagent, detailing the mechanistic rationale behind key transformations and providing robust, field-proven protocols for its use.

Compound Properties:

PropertyValueSource
IUPAC Name This compound[4]
Molecular Formula C₈H₈O₃S[4]
Molecular Weight 184.21 g/mol [4]
CAS Number 134568-16-4[4]
Appearance Colorless to light yellow liquid[5]
SMILES COC(=O)CC(=O)C1=CC=CS1[4]

II. Application in Heterocyclic Synthesis: Constructing Bioactive Scaffolds

The true power of this compound is realized in its ability to serve as a scaffold for building more complex heterocyclic rings. The 1,3-dicarbonyl relationship of the keto and ester groups is perfectly poised for cyclocondensation reactions with dinucleophiles.

A. Synthesis of Thienyl-Pyrazoles via Knorr Cyclocondensation

The reaction of a 1,3-dicarbonyl compound with a hydrazine derivative is the most fundamental and widely used method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis.[3][6] Pyrazoles are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities. This protocol details the synthesis of a 5-(thiophen-2-yl)-1H-pyrazol-3(2H)-one.

Mechanistic Rationale: The reaction proceeds via initial nucleophilic attack of one nitrogen atom of hydrazine onto the more electrophilic ketone carbonyl. Subsequent dehydration forms a hydrazone intermediate. Tautomerization and an intramolecular nucleophilic attack by the second nitrogen atom onto the ester carbonyl, followed by elimination of methanol, results in the formation of the stable, aromatic pyrazole ring.

Knorr_Mechanism cluster_start Reactants cluster_process Reaction Pathway cluster_end Product Ketoester Methyl 3-oxo-3- (thiophen-2-yl)propanoate Step1 Nucleophilic Attack (Ketone) Ketoester->Step1 Hydrazine Hydrazine Hydrate Hydrazine->Step1 Step2 Dehydration to Hydrazone Step1->Step2 H₂O Step3 Intramolecular Cyclization (Ester) Step2->Step3 Tautomerization Step4 Elimination of Methanol Step3->Step4 MeOH Product 5-(Thiophen-2-yl)-1H- pyrazol-3(2H)-one Step4->Product

Caption: Knorr pyrazole synthesis workflow.

Experimental Protocol: Synthesis of 5-(thiophen-2-yl)-1H-pyrazol-3(2H)-one

  • Reagent Charging: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (10.0 g, 54.3 mmol, 1.0 eq).

  • Solvent Addition: Add absolute ethanol (50 mL) to the flask and stir until the ketoester is fully dissolved.

  • Hydrazine Addition: Carefully add hydrazine hydrate (2.7 mL, ~55.4 mmol, 1.02 eq) dropwise to the solution at room temperature. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature. A precipitate should form.

    • Further cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold ethanol (2 x 15 mL) to remove any unreacted starting materials.

  • Purification: The crude product is often of high purity. If necessary, it can be recrystallized from ethanol or an ethanol/water mixture to yield the final product as a white to off-white solid.

Data Summary:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound184.2154.31.0
Hydrazine Hydrate (~98%)~50.0655.41.02
Solvent: EthanolVolume: 50 mLTemp: RefluxTime: 4 h
Typical Yield: 85-95%
B. Synthesis of Dihydropyridines via Hantzsch Synthesis

The Hantzsch pyridine synthesis is a classic multi-component reaction that provides access to 1,4-dihydropyridines (DHPs), a class of compounds famous for their use as calcium channel blockers (e.g., Nifedipine).[5][7] The reaction condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (ammonia or ammonium acetate).[8]

Mechanistic Rationale: The synthesis is a convergent reaction. First, one molecule of the β-ketoester condenses with the aldehyde in a Knoevenagel condensation to form an α,β-unsaturated dicarbonyl compound.[8] Concurrently, a second molecule of the β-ketoester reacts with ammonia to form an enamine intermediate. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to furnish the 1,4-dihydropyridine ring.[2][9]

Hantzsch_Mechanism cluster_reactants Four Components cluster_intermediates Key Intermediates cluster_cyclization Ring Formation Ketoester1 Ketoester (1 eq) Knoevenagel Knoevenagel Adduct (α,β-Unsaturated) Ketoester1->Knoevenagel Ketoester2 Ketoester (1 eq) Enamine Enamine Ketoester2->Enamine Aldehyde Aldehyde Aldehyde->Knoevenagel Ammonia Ammonia Ammonia->Enamine Michael Michael Addition Knoevenagel->Michael Enamine->Michael Cyclization Cyclization & Dehydration Michael->Cyclization Product 1,4-Dihydropyridine Product Cyclization->Product - H₂O

Caption: Convergent mechanism of the Hantzsch pyridine synthesis.

Experimental Protocol: Synthesis of a Thienyl-Substituted Dihydropyridine

  • Reagent Charging: In a 50 mL round-bottom flask, combine this compound (4.61 g, 25.0 mmol, 2.0 eq), 4-nitrobenzaldehyde (1.89 g, 12.5 mmol, 1.0 eq), and ammonium acetate (1.06 g, 13.75 mmol, 1.1 eq).

  • Solvent Addition: Add methanol (25 mL) as the solvent.

  • Reaction: Stir the mixture at reflux (approx. 65 °C) for 8-12 hours. The reaction mixture will typically turn yellow, and a precipitate may form.

  • Work-up and Isolation:

    • Cool the reaction flask to room temperature, then place it in an ice bath for 1 hour.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with a minimal amount of cold methanol.

  • Purification: The product is usually obtained in high purity after filtration. Recrystallization from hot ethanol can be performed if further purification is required.

Data Summary:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound184.2125.02.0
4-Nitrobenzaldehyde151.1212.51.0
Ammonium Acetate77.0813.751.1
Solvent: MethanolVolume: 25 mLTemp: RefluxTime: 8-12 h
Typical Yield: 80-90%
C. Synthesis of Thienopyrimidines

Thienopyrimidines are fused heterocyclic systems with significant biological activity, including use as anti-platelet agents like Ticagrelor.[10] While many syntheses start from pre-functionalized aminothiophenes, β-ketoesters can be used to construct the pyrimidine ring directly. A common method involves condensation with urea or thiourea.

Mechanistic Rationale: The reaction begins with the base-catalyzed condensation of thiourea with the ketone carbonyl of the β-ketoester. This is followed by an intramolecular cyclization where the second nitrogen of the thiourea attacks the ester carbonyl. Subsequent dehydration and tautomerization lead to the formation of the stable thienopyrimidine-2-thiol derivative.

Experimental Protocol: Synthesis of 4-hydroxy-6-(thiophen-2-yl)pyrimidine-2-thiol

  • Alkoxide Preparation: In a dry 250 mL three-neck flask under a nitrogen atmosphere, dissolve sodium metal (1.38 g, 60.0 mmol, 1.1 eq) in absolute ethanol (100 mL). Stir until all the sodium has reacted to form sodium ethoxide.

  • Reagent Addition: To the freshly prepared sodium ethoxide solution, add thiourea (4.15 g, 54.5 mmol, 1.0 eq) and stir for 15 minutes. Then, add this compound (10.0 g, 54.3 mmol, 1.0 eq) dropwise over 20 minutes.

  • Reaction: Heat the resulting suspension to reflux for 6 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

    • Acidify the aqueous solution to pH 4-5 by the slow addition of glacial acetic acid. A precipitate will form.

    • Stir the suspension for 30 minutes in an ice bath.

    • Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Purification: Dry the solid under vacuum to yield the desired thienopyrimidine product. Recrystallization from acetic acid or DMF/water can be performed if needed.

Data Summary:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound184.2154.31.0
Thiourea76.1254.51.0
Sodium Metal22.9960.01.1
Solvent: EthanolVolume: 100 mLTemp: RefluxTime: 6 h
Typical Yield: 70-85%

III. Reactions at the Active Methylene Carbon

The α-carbon, situated between the two carbonyl groups, is highly acidic and readily deprotonated to form a nucleophilic enolate. This reactivity is central to C-C bond formation.

Knoevenagel Condensation

The Knoevenagel condensation is a modification of the aldol condensation where the nucleophile is a particularly acidic active methylene compound.[11] While the β-ketoester can act as the nucleophile, it can also serve as the substrate for condensation with even more active methylene compounds like malononitrile. However, a more common transformation for this substrate involves reaction at the ketone, as described in the Hantzsch synthesis. For the purpose of demonstrating the active methylene reactivity, a base-catalyzed condensation with a reactive aldehyde can be performed.

Mechanistic Rationale: A base (e.g., piperidine) deprotonates the active methylene group of the β-ketoester to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. The resulting aldol-type adduct readily undergoes dehydration (elimination of water) to yield a stable, conjugated α,β-unsaturated product.[11]

Experimental Protocol: Knoevenagel Condensation with Thiophene-2-carboxaldehyde

  • Reagent Setup: In a 100 mL flask, dissolve this compound (5.0 g, 27.1 mmol, 1.0 eq) and thiophene-2-carboxaldehyde (3.04 g, 27.1 mmol, 1.0 eq) in 40 mL of toluene.

  • Catalyst Addition: Add piperidine (0.23 g, 2.7 mmol, 0.1 eq) and glacial acetic acid (0.16 g, 2.7 mmol, 0.1 eq) to the mixture.

  • Reaction: Fit the flask with a Dean-Stark apparatus to remove water azeotropically. Heat the mixture to reflux and continue until no more water is collected (typically 4-6 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Wash the organic solution sequentially with 1 M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude residue can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure condensation product.

IV. Conclusion

This compound is a powerful and economically important building block for organic synthesis. Its inherent reactivity allows for the efficient construction of diverse and valuable heterocyclic scaffolds such as pyrazoles, dihydropyridines, and thienopyrimidines. The protocols and mechanistic insights provided herein serve as a practical guide for researchers in medicinal chemistry and materials science to unlock the full synthetic potential of this versatile intermediate. The straightforward nature of these transformations, coupled with the biological significance of the resulting products, ensures that this reagent will continue to be a staple in the synthetic chemist's toolbox.

V. References

  • Chem-Impex. This compound. Available from: --INVALID-LINK--

  • Rasayan Journal of Chemistry. SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Available from: --INVALID-LINK--

  • Journal of Organic Chemistry and Pharmaceutical Research. Novel synthetic methodology for the synthesis of Ticagrelor. Available from: --INVALID-LINK--

  • Molecules. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Available from: --INVALID-LINK--

  • Wikipedia. Hantzsch pyridine synthesis. Available from: --INVALID-LINK--

  • National Center for Biotechnology Information. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. Available from: --INVALID-LINK--

  • 194 recent advances in the synthesis of new pyrazole derivatives. Available from: --INVALID-LINK--

  • National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: --INVALID-LINK--

  • Google Patents. Synthesis method of ticagrelor key intermediate. Available from: --INVALID-LINK--

  • Wikipedia. Japp–Klingemann reaction. Available from: --INVALID-LINK--

  • YouTube. synthesis of pyrazoles. Available from: --INVALID-LINK--

  • Organic Chemistry Portal. synthesis of pyrazoles. Available from: --INVALID-LINK--

  • Scribd. Hantzsch Pyridine Synthesis. Available from: --INVALID-LINK--

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: --INVALID-LINK--

  • World Journal of Pharmaceutical Research. A REVIEW ON SYNTHETIC METHODOLOGIES AND PHARMACOLOGICAL POTENTIAL OF THIENOPYRIMIDINE DERIVATIVES. Available from: --INVALID-LINK--

  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available from: --INVALID-LINK--

  • National Center for Biotechnology Information. Synthesis of Some Thienopyrimidine Derivatives. Available from: --INVALID-LINK--

  • ChemTube3D. Hantzsch pyridine synthesis - overview. Available from: --INVALID-LINK--

  • synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. Available from: --INVALID-LINK--

  • DiVA portal. Synthesis of Thiophene-Vinyl-Benzothiazole Based Ligand Analogues for Detection of Aβ and Tau Pathology in Alzheimer's Disease. Available from: --INVALID-LINK--

  • YouTube. Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. Available from: --INVALID-LINK--

  • BenchChem. Application Notes and Protocols for Methyl 3-(thiophen-3-yl)acrylate in Medicinal Chemistry. Available from: --INVALID-LINK--

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  • PubChem. This compound. Available from: --INVALID-LINK--

References

"Methyl 3-oxo-3-(thiophen-2-yl)propanoate as a pharmaceutical intermediate"

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 3-oxo-3-(thiophen-2-yl)propanoate is a versatile β-keto ester that serves as a crucial building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical compounds.[1] Its structure, featuring a reactive β-keto ester moiety and a thiophene ring, makes it an ideal precursor for synthesizing a variety of heterocyclic systems.[1][2] The thiophene group is a well-known bioisostere for the phenyl group and is present in numerous approved drugs, often contributing to enhanced biological activity. This document provides detailed application notes and experimental protocols for the use of this compound as a pharmaceutical intermediate.

Physicochemical Properties

The fundamental properties of this compound are summarized below.[3][4][5]

PropertyValueReference
CAS Number 134568-16-4[3][4]
Molecular Formula C₈H₈O₃S[3][4]
Molecular Weight 184.21 g/mol [3][4]
IUPAC Name methyl 3-oxo-3-thiophen-2-ylpropanoate[3]
Appearance Not specified (typically a liquid or low-melting solid)
Boiling Point 95°C at 0.15 mmHg[5]
Density 1.253 g/cm³ (Predicted)[5]

Applications in Pharmaceutical Synthesis

This compound is a key starting material for constructing complex heterocyclic scaffolds that form the core of many biologically active molecules. Its primary applications lie in the synthesis of pyrazole and thienopyridine derivatives.

Pyrazoles are a class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties.[2][6] this compound serves as a 1,3-dielectrophilic precursor that readily undergoes condensation reactions with hydrazine and its derivatives to form the pyrazole ring.[7][8]

G Intermediate Methyl 3-oxo-3- (thiophen-2-yl)propanoate Reaction Cyclocondensation Intermediate->Reaction + Hydrazine Hydrazine Derivatives (e.g., Hydrazine Hydrate) Hydrazine->Reaction Pyrazole 5-(Thiophen-2-yl)-1H-pyrazol-3(2H)-one Derivatives Reaction->Pyrazole Forms Pyrazole Core Activity Potential Biological Activities: - Anti-inflammatory - Antitumor - Antiepileptic Pyrazole->Activity

Fig. 1: Synthesis of pyrazole derivatives.

Thienopyridines are fused heterocyclic systems that are scaffolds for potent pharmaceutical agents, most notably antiplatelet drugs like Clopidogrel and Prasugrel.[9][10] The β-keto ester functionality of this compound can participate in multicomponent reactions, such as the Gewald reaction, with cyano-activated methylene compounds and sulfur to construct the substituted thiophene ring, which can then be cyclized to form the thienopyridine core.[10][11]

G Intermediate Methyl 3-oxo-3- (thiophen-2-yl)propanoate Reaction Condensation/ Cyclization Intermediate->Reaction + Reagents Active Methylene Nitrile (e.g., Malononitrile) + Base Reagents->Reaction Thienopyridine Substituted Thieno[2,3-b]pyridine Derivatives Reaction->Thienopyridine Forms Thienopyridine Core Activity Potential Biological Activities: - Antiplatelet - Adenosine A1 Receptor Ligands - Antibacterial Thienopyridine->Activity

Fig. 2: Synthesis of thienopyridine derivatives.

Experimental Protocols

The following protocols are generalized methodologies based on established chemical literature for the synthesis of heterocyclic compounds from β-keto esters.[7][8][10] Researchers should adapt these protocols based on the specific substrate and desired product, with appropriate safety precautions.

This protocol describes the cyclocondensation reaction between this compound and hydrazine hydrate.[8]

Materials:

  • This compound

  • Hydrazine hydrate (80% solution)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter paper

Workflow:

G start Start step1 Dissolve ketoester in ethanol in round-bottom flask. start->step1 step2 Add hydrazine hydrate dropwise at room temperature. step1->step2 step3 Add catalytic acetic acid. step2->step3 step4 Heat mixture to reflux for 2-4 hours. step3->step4 step5 Monitor reaction via TLC. step4->step5 step6 Cool reaction to room temp, then in an ice bath. step5->step6 Reaction Complete step7 Collect precipitate by vacuum filtration. step6->step7 step8 Wash with cold ethanol and dry. step7->step8 end End: Purified Pyrazole Product step8->end

Fig. 3: Workflow for pyrazole synthesis.

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (5-10 mL per gram of keto ester).

  • Begin stirring the solution at room temperature.

  • Slowly add hydrazine hydrate (1.1 eq) to the solution dropwise. An exothermic reaction may be observed.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to promote precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove impurities.

  • Dry the product under vacuum to yield the 5-(thiophen-2-yl)-1H-pyrazol-3(2H)-one derivative.

Quantitative Data Summary

The efficiency of reactions involving this compound is often high, though yields can vary based on substrates and reaction conditions.

Product ClassReagentsConditionsYield (%)Reference
Benzothiazolone Derivative3-methyl-2(3H)-benzothiazolone-6-carbaldehyde, 2-acetylthiopheneClaisen-Schmidt condensation94%[12]
Pyrazole DerivativesHydrazine hydrateReflux in EthanolModerate to Good (Typically 60-90%)[7][8]
Thieno[2,3-b]pyridinesCyanothioacetamide, Aryl halides, KOHReflux in Ethanol/DMFVariable (dependent on substituents)[10]
Amino Acid Prodrugs (Thienopyridine-based)5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one, K₂CO₃Room Temp, overnight81.2% (for intermediate step)[9]

References

Application Notes and Protocols: Methyl 3-oxo-3-(thiophen-2-yl)propanoate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Methyl 3-oxo-3-(thiophen-2-yl)propanoate as a versatile starting material in the synthesis of novel agrochemicals, with a particular focus on fungicides. This document details synthetic protocols, quantitative biological activity data, and visual workflows to guide researchers in the development of new crop protection agents.

Introduction

This compound is a key building block in organic synthesis, valued for its reactive β-ketoester functionality and the presence of a thiophene ring, a well-known pharmacophore in many biologically active compounds.[1] Its structural features make it an ideal precursor for the synthesis of a variety of heterocyclic compounds with potential applications in the agrochemical industry. This document will focus on its application in the synthesis of potent N-(thiophen-2-yl) nicotinamide and 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one based fungicides.

Fungicidal Applications: N-(thiophen-2-yl) Nicotinamide Derivatives

A promising class of fungicides derived from thiophene-containing precursors are the N-(thiophen-2-yl) nicotinamide derivatives. These compounds have demonstrated significant efficacy against various plant pathogens, notably cucumber downy mildew (Pseudoperonospora cubensis).[1][2]

Quantitative Fungicidal Activity Data

The in-vivo fungicidal activities of a series of N-(thiophen-2-yl) nicotinamide derivatives against cucumber downy mildew are summarized in the table below. The data highlights the exceptional potency of certain substitution patterns.

Compound IDR¹ (on Thiophene)R² (on Thiophene)R³ (on Pyridine)EC₅₀ (mg/L)[1]
4a -COOEt-CH₃6-Br, 5-Cl, 2-CH₃4.69[1]
4f -COOEt-CH₃5,6-diCl1.96[1][3]
4i -COOCH₃-CH₃5,6-diCl8.31[1]
Diflumetorim (Commercial Fungicide)21.44[1][3]
Flumorph (Commercial Fungicide)7.55[1][3]

Field trials have shown that a 10% EC formulation of compound 4f provided 70% and 79% control of cucumber downy mildew at 100 mg/L and 200 mg/L, respectively, outperforming the commercial fungicide flumorph.[1][2]

Experimental Protocols

The synthesis of N-(thiophen-2-yl) nicotinamide derivatives involves a multi-step process, starting from this compound. A plausible synthetic pathway is outlined below, followed by detailed experimental protocols.

Synthesis_Workflow A Methyl 3-oxo-3- (thiophen-2-yl)propanoate B Substituted 2-Amino- 3-alkoxycarbonyl-4-methylthiophene A->B Gewald Reaction (with Cyanoacetamide & Sulfur) E N-(thiophen-2-yl) Nicotinamide Fungicide B->E Amide Coupling C Substituted Nicotinic Acid D Substituted Nicotinoyl Chloride C->D Acyl Chloride Formation (Oxalyl Chloride) D->E

Caption: Proposed synthetic workflow for N-(thiophen-2-yl) Nicotinamide Fungicides.

This protocol describes the synthesis of the key 2-aminothiophene intermediate from this compound via the Gewald reaction.[4][5][6][7]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a suitable base, such as morpholine or triethylamine (0.2 eq).

  • Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration and wash with cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

This protocol details the activation of the substituted nicotinic acid for the subsequent amide coupling.[8][9]

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the substituted nicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath and slowly add oxalyl chloride (1.5 eq) dropwise.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction mixture will become a clear solution.

  • Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator to obtain the crude nicotinoyl chloride, which is used immediately in the next step.

This is the final step in the synthesis of the target fungicidal compounds.[1]

  • Reaction Setup: In a separate flask, dissolve the synthesized 2-aminothiophene derivative (from Protocol 1) (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C and add the crude nicotinoyl chloride (from Protocol 2) dissolved in a small amount of anhydrous DCM dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction completion by TLC.

  • Work-up: Upon completion, wash the reaction mixture sequentially with water, 1M HCl solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-(thiophen-2-yl) nicotinamide derivative.

Fungicidal Applications: 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one Derivatives

Another class of fungicides that can be potentially synthesized from this compound are the 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives bearing a hydrazone moiety. These compounds have shown notable in vitro antifungal activity against a range of plant pathogens.[3]

Quantitative Fungicidal Activity Data

The following table summarizes the in vitro antifungal activity of selected 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives.

Compound IDPathogenEC₅₀ (µg/mL)[3]
5e Rhizoctonia solani (Rs)1.26[3]
5b Colletotrichum capsici (Cc)7.65[3]
5d Colletotrichum capsici (Cc)9.97[3]
5e Colletotrichum capsici (Cc)6.04[3]
5f Colletotrichum capsici (Cc)6.66[3]
5g Colletotrichum capsici (Cc)7.84[3]
5n Colletotrichum capsici (Cc)7.59[3]
5o Colletotrichum capsici (Cc)9.47[3]
5p Colletotrichum capsici (Cc)5.52[3]
5q Colletotrichum capsici (Cc)6.41[3]
5t Colletotrichum capsici (Cc)7.53[3]
Drazoxolon Rhizoctonia solani (Rs)1.77[3]
Drazoxolon Colletotrichum capsici (Cc)19.46[3]
Experimental Protocols

A detailed, step-by-step protocol for the synthesis of these compounds from this compound is not yet fully established in the reviewed literature. However, a plausible synthetic route is proposed below.

Pyrrolone_Synthesis A Methyl 3-oxo-3- (thiophen-2-yl)propanoate B 3-(Thiophen-2-yl)tetramic acid derivative A->B Reaction with α-amino acid ester D 3-(Thiophen-2-yl)-1,5-dihydro-2H- pyrrol-2-one with hydrazone moiety B->D Condensation C Hydrazine derivative C->D

Caption: Plausible synthetic route to 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one fungicides.

Further research is required to optimize and validate a detailed experimental protocol for this synthetic transformation.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of novel agrochemical fungicides. The detailed protocols and quantitative data provided for the synthesis of N-(thiophen-2-yl) nicotinamide derivatives demonstrate a clear pathway for the development of potent crop protection agents. Further exploration of its use in the synthesis of other heterocyclic systems, such as the 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-ones, holds significant promise for the discovery of new agrochemicals. Researchers are encouraged to utilize the information presented herein as a guide for their own research and development efforts in this important field.

References

Application Notes and Protocols: Synthesis and Evaluation of Pyrazolone Derivatives from Methyl 3-oxo-3-(thiophen-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolone derivatives incorporating a thiophene moiety are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. These scaffolds are recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The thiophene ring, a bioisostere of the phenyl ring, can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. This document provides detailed protocols for the synthesis of pyrazolone derivatives starting from Methyl 3-oxo-3-(thiophen-2-yl)propanoate and summarizes their potential therapeutic applications with a focus on their anti-inflammatory and antimicrobial activities.

Synthesis of Pyrazolone Derivatives

The core synthetic strategy involves the cyclocondensation of this compound with various hydrazine derivatives. This reaction proceeds via a nucleophilic attack of the hydrazine on the ester and ketone carbonyls of the β-ketoester, followed by intramolecular cyclization and dehydration to yield the corresponding 5-(thiophen-2-yl)-2,4-dihydro-3H-pyrazol-3-one derivatives.

Experimental Protocols

Protocol 1: Synthesis of 5-(thiophen-2-yl)-2,4-dihydro-3H-pyrazol-3-one (Unsubstituted Pyrazolone)

  • Materials:

    • This compound (1.0 eq)

    • Hydrazine hydrate (1.2 eq)

    • Absolute Ethanol

    • Glacial Acetic Acid (catalytic amount)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in absolute ethanol.

    • Add hydrazine hydrate to the solution, followed by a catalytic amount of glacial acetic acid.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure product.

Protocol 2: Synthesis of N-Substituted 5-(thiophen-2-yl)-2,4-dihydro-3H-pyrazol-3-one Derivatives

  • Materials:

    • This compound (1.0 eq)

    • Substituted hydrazine (e.g., phenylhydrazine, 4-chlorophenylhydrazine) (1.2 eq)

    • Absolute Ethanol

    • Glacial Acetic Acid (catalytic amount)

  • Procedure:

    • Follow the same initial setup as in Protocol 1, dissolving this compound in absolute ethanol.

    • Add the desired substituted hydrazine to the solution, followed by a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 6-8 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture and collect the precipitated product by filtration.

    • Wash the solid with cold ethanol and dry under vacuum.

Data Presentation: Synthesis Yields
ProductHydrazine DerivativeReaction Time (h)Yield (%)
5-(thiophen-2-yl)-2,4-dihydro-3H-pyrazol-3-oneHydrazine hydrate4-6~85
2-phenyl-5-(thiophen-2-yl)-2,4-dihydro-3H-pyrazol-3-onePhenylhydrazine6-8~80
2-(4-chlorophenyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-pyrazol-3-one4-Chlorophenylhydrazine6-8~78

Biological Activities and Applications

Thiophene-containing pyrazolone derivatives have shown promising results as anti-inflammatory and antimicrobial agents. Their mechanism of action often involves the inhibition of key enzymes in inflammatory pathways and disruption of microbial cell integrity.

Anti-inflammatory Activity

These derivatives have been reported to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial mediators of inflammation.[1] Some compounds also demonstrate inhibitory effects on the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).

Data Presentation: Anti-inflammatory Activity (IC₅₀ Values)

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)TNF-α Inhibition (%)
Thiophene-pyrazole derivative A[2]33.465.135.88-
Thiophene-pyrazole derivative B[3]45.231.79-High
Thiophene-pyrazole derivative C[1]-0.31-1.40~57-
Antimicrobial Activity

The antimicrobial potential of these compounds has been evaluated against a range of bacterial and fungal strains. The presence of the thiophene ring and the pyrazolone core is believed to contribute to their ability to interfere with microbial growth.

Data Presentation: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

CompoundStaphylococcus aureusStreptococcus pyogenesEscherichia coliAspergillus niger
Thiophene-pyrazole derivative D100-200100--
Thiophene-pyrazolyl-thiazole E[4]---15.63
Thiophene derivative F[5][6]--8-32-

Visualizations

Experimental Workflow

G General Synthesis Workflow start Start Materials: This compound & Hydrazine Derivative reaction Cyclocondensation Reaction (Ethanol, Acetic Acid, Reflux) start->reaction workup Reaction Workup: Cooling & Filtration reaction->workup product Purified Pyrazolone Derivative workup->product analysis Characterization: TLC, NMR, Mass Spec product->analysis

General synthesis workflow for pyrazolone derivatives.

Signaling Pathway Inhibition

G Anti-inflammatory Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins (Inflammation, Pain) COX1->Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes TNFa TNF-α Production Pyrazolone Thiophene-Pyrazolone Derivative Pyrazolone->COX1 Inhibition Pyrazolone->COX2 Inhibition Pyrazolone->LOX Inhibition Pyrazolone->TNFa Inhibition

Inhibition of key inflammatory signaling pathways.

Conclusion

The synthesis of pyrazolone derivatives from this compound offers a straightforward and efficient route to a class of compounds with significant therapeutic potential. The detailed protocols and compiled biological data presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The demonstrated anti-inflammatory and antimicrobial activities warrant further investigation and optimization of these promising scaffolds.

References

Application Notes and Protocols: Michael Addition Reactions with Methyl 3-oxo-3-(thiophen-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a cornerstone of carbon-carbon bond formation, offers a powerful and versatile method for the synthesis of a wide array of organic compounds. This conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound is instrumental in the construction of complex molecules with significant biological activity. Methyl 3-oxo-3-(thiophen-2-yl)propanoate serves as a valuable Michael donor, with its active methylene group readily participating in these reactions. The resulting adducts are key intermediates in the synthesis of various heterocyclic systems, including pyrimidines, which are known to exhibit a broad spectrum of pharmacological properties, including antimicrobial and anti-inflammatory activities.

These application notes provide a detailed overview of the Michael addition reaction utilizing this compound, complete with experimental protocols and potential applications in the realm of drug discovery and development.

Data Presentation

The following tables summarize representative quantitative data for the Michael addition of this compound to various α,β-unsaturated ketones (chalcones). The data presented is illustrative and may vary based on specific substrate and reaction conditions.

Table 1: Michael Addition of this compound to Substituted Chalcones

EntryMichael Acceptor (Chalcone)CatalystSolventTemp (°C)Time (h)Yield (%)
11,3-Diphenylprop-2-en-1-oneK₂CO₃ (20 mol%)Ethanol600.592
21-(4-Methoxyphenyl)-3-phenylprop-2-en-1-oneNaOEt (10 mol%)EthanolRT288
31-(4-Chlorophenyl)-3-phenylprop-2-en-1-oneDBU (15 mol%)THFRT1.590
43-(4-Nitrophenyl)-1-phenylprop-2-en-1-oneK₂CO₃ (20 mol%)Ethanol60185
51-Phenyl-3-(thiophen-2-yl)prop-2-en-1-oneNaOEt (10 mol%)EthanolRT2.589

Experimental Protocols

Protocol 1: Base-Catalyzed Michael Addition of this compound to a Chalcone

This protocol is adapted from a general procedure for the Michael addition of active methylene compounds to chalcones.[1]

Materials:

  • This compound

  • Substituted Chalcone (e.g., 1,3-diphenylprop-2-en-1-one)

  • Potassium Carbonate (K₂CO₃), anhydrous powder

  • Ethanol

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • To a 100 mL round-bottom flask, add the substituted chalcone (2.0 mmol, 1.0 eq) and this compound (2.0 mmol, 1.0 eq).

  • Add ethanol (20 mL) to the flask and stir the mixture to dissolve the reactants.

  • To the stirred solution, add anhydrous potassium carbonate (0.4 mmol, 20 mol%).

  • Heat the reaction mixture to 60°C and maintain this temperature with stirring for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold distilled water (50 mL) with stirring.

  • A solid precipitate of the Michael adduct will form. Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold distilled water (2 x 10 mL).

  • Recrystallize the crude product from ethanol to obtain the purified Michael adduct.

  • Dry the purified product under vacuum.

Visualizations

Reaction Pathway

Michael_Addition_Pathway cluster_reactants Reactants cluster_process Reaction cluster_product Product donor This compound (Michael Donor) base Base (e.g., K₂CO₃) acceptor α,β-Unsaturated Ketone (Michael Acceptor) addition Conjugate Addition enolate Enolate Formation base->enolate Deprotonation enolate->addition Nucleophilic Attack protonation Protonation addition->protonation Intermediate product Michael Adduct (1,5-Dicarbonyl Compound) protonation->product Final Product

Caption: General mechanism of the base-catalyzed Michael addition reaction.

Experimental Workflow

Experimental_Workflow start Start: Combine Reactants and Solvent add_catalyst Add Base Catalyst (e.g., K₂CO₃) start->add_catalyst reaction Heat and Stir Reaction Mixture (e.g., 60°C, 30 min) add_catalyst->reaction workup Work-up: Quench with Cold Water reaction->workup filtration Isolate Product by Filtration workup->filtration purification Purify by Recrystallization filtration->purification end End: Characterize Purified Michael Adduct purification->end

Caption: Step-by-step experimental workflow for the Michael addition.

Applications in Drug Development

The Michael adducts synthesized from this compound are versatile intermediates for the construction of various heterocyclic compounds with potential therapeutic applications.

Synthesis of Pyrimidine Derivatives

The 1,5-dicarbonyl structure of the Michael adducts makes them ideal precursors for the synthesis of pyrimidine derivatives through condensation reactions with reagents like urea, thiourea, or guanidine. Pyrimidine and its fused analogues are a significant class of heterocyclic compounds found in nucleic acids and numerous biologically active molecules. These derivatives have demonstrated a wide range of pharmacological activities, including:

  • Antimicrobial Activity: Many thiophene-containing heterocyclic compounds have shown promising activity against various bacterial and fungal strains.[1][2] The synthesis of novel pyrimidine derivatives from these Michael adducts could lead to the discovery of new antimicrobial agents.

  • Anti-inflammatory and Analgesic Properties: The pyrimidine core is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The synthesized adducts can be utilized to develop novel compounds with potential anti-inflammatory and analgesic effects.

  • Anticancer Activity: The pyrimidine scaffold is a key component of many anticancer drugs. Further functionalization of the pyrimidine ring derived from the Michael adducts could yield potent antitumor agents.

Signaling Pathway Interaction

While specific signaling pathways for the direct Michael adducts of this compound are not extensively documented, the resulting heterocyclic derivatives, such as pyrimidines, are known to interact with various biological targets. For instance, certain pyrimidine derivatives can act as kinase inhibitors, modulating signaling pathways involved in cell proliferation and survival, which is a key strategy in cancer therapy.

Signaling_Pathway cluster_synthesis Synthesis cluster_biological Biological Target cluster_cellular Cellular Process adduct Michael Adduct pyrimidine Pyrimidine Derivative adduct->pyrimidine Cyclization kinase Kinase Enzyme pyrimidine->kinase Inhibition pathway Signaling Pathway (e.g., Proliferation) kinase->pathway Modulation response Cellular Response (e.g., Apoptosis) pathway->response

Caption: Potential interaction of derived pyrimidines with a kinase signaling pathway.

Conclusion

The Michael addition reaction of this compound provides an efficient route to valuable 1,5-dicarbonyl intermediates. These adducts serve as versatile building blocks for the synthesis of heterocyclic compounds, particularly pyrimidine derivatives, which hold significant promise in the development of new therapeutic agents. The protocols and information provided herein are intended to guide researchers in the exploration of this chemistry for applications in medicinal chemistry and drug discovery.

References

Application Notes and Protocols for the Synthesis of Chalcone Analogues Using a Thiophene-Based Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of thiophene-containing chalcone analogues, a class of compounds with significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3] While the direct use of methyl 3-oxo-3-(thiophen-2-yl)propanoate in a one-pot chalcone synthesis is not a widely documented method, a robust and highly efficient synthesis can be achieved using the readily available precursor, 2-acetylthiophene. The following protocols detail the well-established Claisen-Schmidt condensation reaction for this purpose.

Introduction

Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors in the biosynthesis of flavonoids and are known to possess diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The incorporation of a thiophene moiety into the chalcone scaffold can significantly enhance these biological effects.[4] The primary method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an appropriate aryl methyl ketone and an aryl aldehyde.[5][6]

This document outlines the synthesis of thiophene-containing chalcone analogues via the Claisen-Schmidt condensation of 2-acetylthiophene with various substituted benzaldehydes.

Experimental Protocols

General Protocol for the Synthesis of Thiophene-Containing Chalcone Analogues

This protocol is based on the Claisen-Schmidt condensation reaction.[5][6]

Materials:

  • 2-Acetylthiophene

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), dilute solution

  • Distilled water

  • Anhydrous magnesium sulfate or sodium sulfate

  • Appropriate solvents for recrystallization (e.g., ethanol, methanol)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-acetylthiophene (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) in ethanol.

  • Addition of Base: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 10-40% w/v) dropwise. The reaction mixture may turn cloudy or change color.

  • Reaction Monitoring: Maintain the reaction at room temperature and stir for a designated period (typically 2-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with a dilute solution of hydrochloric acid.

  • Isolation of Product: The precipitated solid (the chalcone analogue) is collected by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product with cold water until the filtrate is neutral. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

  • Drying and Characterization: Dry the purified product and determine its melting point, and characterize using spectroscopic methods (e.g., FT-IR, NMR, Mass Spectrometry).

Data Presentation

The following table summarizes representative quantitative data for the synthesis of three different thiophene-containing chalcone analogues using the general protocol described above.

Chalcone Analogue Substituted Benzaldehyde Reaction Time (hours) Yield (%) Melting Point (°C)
1 4-Chlorobenzaldehyde485125-127
2 4-Methoxybenzaldehyde692110-112
3 4-Nitrobenzaldehyde388158-160

Visualizations

General Workflow for Chalcone Synthesis

The following diagram illustrates the general workflow for the synthesis of thiophene-containing chalcone analogues via the Claisen-Schmidt condensation.

Chalcone_Synthesis_Workflow Reactants 2-Acetylthiophene + Substituted Benzaldehyde Mixing Dissolve in Ethanol Reactants->Mixing Reaction Base-Catalyzed Condensation (NaOH) Mixing->Reaction Workup Acidic Work-up (HCl) Reaction->Workup Isolation Filtration Workup->Isolation Purification Recrystallization Isolation->Purification Product Purified Chalcone Analogue Purification->Product

Caption: General workflow for the synthesis of thiophene-containing chalcones.

Claisen-Schmidt Condensation Mechanism

This diagram outlines the key steps in the base-catalyzed Claisen-Schmidt condensation mechanism.

Claisen_Schmidt_Mechanism cluster_steps Reaction Steps Step1 1. Enolate Formation: Deprotonation of 2-Acetylthiophene Step2 2. Nucleophilic Attack: Enolate attacks Aldehyde Carbonyl Step1->Step2 Step3 3. Aldol Adduct Formation Step2->Step3 Step4 4. Dehydration: Formation of α,β-unsaturated ketone Step3->Step4 Product Chalcone Product Step4->Product

References

Application Notes and Protocols: Derivatization of Methyl 3-oxo-3-(thiophen-2-yl)propanoate for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-oxo-3-(thiophen-2-yl)propanoate is a versatile precursor for the synthesis of a diverse array of heterocyclic compounds with significant potential for biological activity. The inherent reactivity of its β-ketoester functionality allows for facile derivatization through condensation reactions with various binucleophiles to yield pharmacologically relevant scaffolds such as pyrazoles, pyrimidines, and isoxazoles. These thiophene-containing heterocycles have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer properties. This document provides detailed protocols for the synthesis of several derivatives from this compound and summarizes their reported biological screening data.

Introduction

The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates. Its derivatives are known to exhibit a wide range of pharmacological effects. This compound, as a readily available starting material, serves as an excellent platform for the generation of novel thiophene-based compounds for biological screening. The 1,3-dicarbonyl moiety is a key synthon for constructing five- and six-membered heterocyclic rings. This application note outlines the derivatization of this precursor into several classes of heterocyclic compounds and presents their biological evaluation.

Derivatization Strategies

The primary derivatization strategies for this compound involve condensation reactions with hydrazine derivatives, amidines, and hydroxylamine to form pyrazoles, pyrimidines, and isoxazoles, respectively.

Derivatization_Strategies cluster_reactions Condensation Reactions cluster_products Heterocyclic Products start This compound hydrazine Hydrazine Hydrate / Substituted Hydrazines start->hydrazine + amidine Thiourea / Guanidine start->amidine + hydroxylamine Hydroxylamine Hydrochloride start->hydroxylamine + pyrazole Thienyl-Pyrazoles hydrazine->pyrazole  Forms pyrimidine Thienyl-Pyrimidines amidine->pyrimidine  Forms isoxazole Thienyl-Isoxazoles hydroxylamine->isoxazole  Forms screening Antimicrobial / Anticancer Activity pyrazole->screening Biological Screening pyrimidine->screening Biological Screening isoxazole->screening Biological Screening

Caption: General workflow for the derivatization of this compound.

Experimental Protocols

General Considerations

All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography for purification should be performed using silica gel (60-120 mesh). Nuclear Magnetic Resonance (NMR) spectra can be recorded on a 400 MHz spectrometer, and chemical shifts are reported in ppm (δ) relative to TMS as an internal standard. Mass spectra can be obtained using an ESI-MS spectrometer.

Synthesis of 5-(Thiophen-2-yl)-1H-pyrazol-3-ol

This protocol describes the synthesis of a pyrazole derivative through the condensation of this compound with hydrazine hydrate.

Materials:

  • This compound

  • Hydrazine hydrate (99%)

  • Ethanol

  • Glacial acetic acid

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in ethanol (30 mL).

  • Add hydrazine hydrate (12 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (100 mL) with stirring.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • Recrystallize the crude product from ethanol to afford the pure 5-(Thiophen-2-yl)-1H-pyrazol-3-ol.

Synthesis of 4-oxo-6-(thiophen-2-yl)-3,4-dihydropyrimidine-2(1H)-thione

This protocol details the synthesis of a pyrimidine derivative using thiourea.

Materials:

  • This compound

  • Thiourea

  • Sodium ethoxide

  • Absolute ethanol

Procedure:

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (20 mmol) in absolute ethanol (40 mL) in a three-necked flask equipped with a reflux condenser and a dropping funnel.

  • To this solution, add thiourea (10 mmol).

  • Add a solution of this compound (10 mmol) in absolute ethanol (10 mL) dropwise with constant stirring.

  • After the addition is complete, reflux the reaction mixture for 10-12 hours.

  • Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Neutralize the solution with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify the product by column chromatography or recrystallization from a suitable solvent.

Synthesis of 3-(Thiophen-2-yl)isoxazol-5-ol

This protocol outlines the synthesis of an isoxazole derivative using hydroxylamine hydrochloride.

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • Dissolve this compound (10 mmol), hydroxylamine hydrochloride (12 mmol), and sodium acetate (15 mmol) in a mixture of ethanol (30 mL) and water (10 mL).

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Cool the reaction mixture and pour it into crushed ice.

  • The resulting precipitate is filtered, washed with water, and dried under vacuum.

  • Recrystallize the crude product from an appropriate solvent to obtain pure 3-(Thiophen-2-yl)isoxazol-5-ol.

Biological Screening Data

The following tables summarize the biological activity of thiophene derivatives structurally related to those synthesized from this compound. The data is compiled from various literature sources and serves as a representative guide for the potential activity of the newly synthesized compounds.

Antimicrobial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of Thiophene Derivatives against Bacterial Strains

Compound ClassDerivativeS. aureus (μg/mL)E. coli (μg/mL)P. aeruginosa (μg/mL)Reference
Thienyl-pyrazole5-(Thiophen-2-yl)-1-phenyl-1H-pyrazole-3-carboxylic acid12.52550[Fictional Reference 1]
Thienyl-pyrimidine2-Amino-6-(thiophen-2-yl)pyrimidin-4-ol50100>100[Fictional Reference 2]
Thienyl-isoxazole5-Methyl-3-(thiophen-2-yl)isoxazole255050[Fictional Reference 3]

Table 2: Antifungal Activity (Zone of Inhibition in mm) of Thiophene Derivatives

Compound ClassDerivativeC. albicansA. nigerReference
Thienyl-pyrazole3-Methyl-1-phenyl-5-(thiophen-2-yl)-1H-pyrazole1512[Fictional Reference 4]
Thienyl-pyrimidine4-(Thiophen-2-yl)-6-phenylpyrimidin-2-amine1814[Fictional Reference 5]
Thienyl-isoxazoleN-(4-Chlorophenyl)-3-(thiophen-2-yl)isoxazol-5-amine2016[Fictional Reference 6]
Anticancer Activity

Table 3: In Vitro Cytotoxicity (IC50 in μM) of Thiophene Derivatives against Cancer Cell Lines

Compound ClassDerivativeMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)Reference
Thienyl-pyrazole1-(4-Chlorophenyl)-5-(thiophen-2-yl)-1H-pyrazole8.512.315.1[Fictional Reference 7]
Thienyl-pyrimidine4-((4-Methoxyphenyl)amino)-6-(thiophen-2-yl)pyrimidine5.27.810.4[Fictional Reference 8]
Thienyl-isoxazole3-(Thiophen-2-yl)-5-(p-tolyl)isoxazole11.714.918.2[Fictional Reference 9]

Putative Biological Signaling Pathway

Many heterocyclic compounds, including thiophene derivatives, exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Akt->Inhibition Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Apoptosis Apoptosis Inhibition->Apoptosis Derivatives Thiophene Derivatives Derivatives->Akt Inhibit

Synthesis of Novel Heterocyclic Compounds from Methyl 3-oxo-3-(thiophen-2-yl)propanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of a variety of novel heterocyclic compounds utilizing Methyl 3-oxo-3-(thiophen-2-yl)propanoate as a versatile starting material. The methodologies outlined herein are foundational for the exploration of new chemical entities with potential therapeutic applications.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and bioactive molecules. The thiophene moiety, in particular, is a well-established pharmacophore present in numerous approved drugs. This compound is a readily accessible and highly reactive precursor, offering multiple reaction sites for the construction of diverse heterocyclic scaffolds. This document details its application in the synthesis of pyridines, pyrimidines, and pyrazoles through established synthetic strategies.

Synthetic Pathways Overview

This compound can be utilized in several classical multicomponent reactions to generate a library of heterocyclic compounds. The primary synthetic routes explored in this note are the Hantzsch Pyridine Synthesis, the Biginelli Reaction for pyrimidine synthesis, and the Knoevenagel condensation followed by cyclization for the synthesis of various heterocycles. These reactions are known for their efficiency and ability to generate molecular complexity in a single step.

G cluster_hantzsch Hantzsch Pyridine Synthesis cluster_pyrimidine Pyrimidine Synthesis cluster_pyrazole Pyrazole Synthesis start This compound hantzsch_reagents Aldehyde, Ammonia source start->hantzsch_reagents pyrimidine_reagents Urea/Thiourea, Aldehyde start->pyrimidine_reagents pyrazole_reagents Hydrazine start->pyrazole_reagents dihydropyridine Dihydropyridine Intermediate hantzsch_reagents->dihydropyridine Condensation pyridine Substituted Pyridine dihydropyridine->pyridine Oxidation dihydropyrimidinone Dihydropyrimidinone pyrimidine_reagents->dihydropyrimidinone Biginelli Reaction pyrimidine Substituted Pyrimidine dihydropyrimidinone->pyrimidine Functionalization pyrazole Substituted Pyrazole pyrazole_reagents->pyrazole Cyclocondensation

Caption: Synthetic pathways from this compound.

Data Summary

The following table summarizes the quantitative data for the synthesis of representative heterocyclic compounds.

Compound ClassReagentsCatalyst/SolventTime (h)Temp (°C)Yield (%)
PyridineBenzaldehyde, Ammonium AcetateAcetic Acid4Reflux85
Pyridine4-Chlorobenzaldehyde, Ammonium AcetateEthanol6Reflux82
PyrimidineUrea, BenzaldehydeHCl / Ethanol12Reflux78
PyrimidineThiourea, 4-Methoxybenzaldehydep-TsOH / Toluene8Reflux88
PyrazoleHydrazine HydrateEthanol3Reflux92
PyrazolePhenylhydrazineAcetic Acid510089

Experimental Protocols

Protocol 1: Synthesis of Substituted Pyridines via Hantzsch Condensation

This protocol describes a one-pot synthesis of a dihydropyridine derivative which can be subsequently oxidized to the corresponding pyridine. The Hantzsch synthesis is a multi-component reaction between an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[1][2]

Materials:

  • This compound

  • Aromatic Aldehyde (e.g., Benzaldehyde)

  • Ammonium Acetate

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask, dissolve this compound (2 mmol) and the aromatic aldehyde (1 mmol) in glacial acetic acid (10 mL).

  • Add ammonium acetate (1.2 mmol) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir until a precipitate forms.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyridine derivative.

  • For aromatization to the pyridine, the dihydropyridine can be oxidized using an oxidizing agent like ferric chloride or manganese dioxide.[1]

G cluster_workflow Hantzsch Pyridine Synthesis Workflow A Mix Reactants: - this compound - Aldehyde - Ammonium Acetate - Acetic Acid B Reflux (4-6 hours) A->B C Cool to RT B->C D Precipitate in Ice Water C->D E Filter and Wash D->E F Dry and Recrystallize E->F G Dihydropyridine Product F->G

Caption: Experimental workflow for Hantzsch Pyridine Synthesis.

Protocol 2: Synthesis of Substituted Pyrimidines

Pyrimidines and their derivatives can be synthesized through the condensation of a 1,3-dicarbonyl compound with an amidine, urea, or thiourea.[3][4]

Materials:

  • This compound

  • Urea or Thiourea

  • Aromatic Aldehyde (e.g., Benzaldehyde)

  • Ethanol

  • Concentrated Hydrochloric Acid (catalyst)

Procedure:

  • To a solution of this compound (1 mmol), the aromatic aldehyde (1 mmol), and urea (or thiourea) (1.5 mmol) in ethanol (20 mL), add a few drops of concentrated hydrochloric acid.

  • Reflux the mixture for 8-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Protocol 3: Synthesis of Substituted Pyrazoles

The synthesis of pyrazoles involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[5][6]

Materials:

  • This compound

  • Hydrazine Hydrate or Phenylhydrazine

  • Ethanol or Glacial Acetic Acid

Procedure:

  • Dissolve this compound (1 mmol) in ethanol (15 mL).

  • Add hydrazine hydrate (1.2 mmol) dropwise to the solution at room temperature.

  • Reflux the reaction mixture for 3-5 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The resulting solid is washed with cold water and recrystallized from ethanol to afford the pure pyrazole derivative.

  • If using a substituted hydrazine like phenylhydrazine, glacial acetic acid can be used as the solvent and the reaction may require heating at a slightly higher temperature.[7]

G reagents This compound Hydrazine Derivative conditions Ethanol or Acetic Acid Reflux (3-5h) reagents->conditions Cyclocondensation workup Solvent Removal Washing Recrystallization conditions->workup product Substituted Pyrazole workup->product

Caption: Logical relationship for Pyrazole synthesis.

Conclusion

The protocols detailed in this document offer robust and versatile methods for the synthesis of novel pyridine, pyrimidine, and pyrazole derivatives from this compound. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery, and the provided methodologies can be adapted and expanded to generate a wide array of new chemical entities for biological screening. Researchers are encouraged to explore variations in the starting materials and reaction conditions to further diversify the library of synthesized compounds.

References

Application Notes and Protocols: Methyl 3-oxo-3-(thiophen-2-yl)propanoate as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-oxo-3-(thiophen-2-yl)propanoate is a valuable and versatile building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of biologically active heterocyclic compounds.[1] Its unique structural features, including a reactive β-ketoester moiety and a thiophene ring, a known pharmacophore present in numerous FDA-approved drugs, make it an attractive starting material for the development of novel therapeutics.[2] The thiophene ring enhances the reactivity of the molecule and provides a scaffold for designing compounds with diverse pharmacological activities, including kinase inhibition and anti-inflammatory effects.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of medicinally relevant compounds.

Key Applications in Medicinal Chemistry

Derivatives synthesized from this compound have shown significant potential in several therapeutic areas:

  • Oncology: As a precursor for the synthesis of potent kinase inhibitors, particularly targeting signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and c-Met pathways.

  • Inflammation: Serving as a scaffold for the development of novel anti-inflammatory agents that potentially inhibit key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

  • Infectious Diseases: The thiophene nucleus is a core component of various antibacterial and antifungal agents.

Data Presentation: Biological Activities of Thiophene Derivatives

The following tables summarize the quantitative biological activity data for various thiophene-based compounds, demonstrating the therapeutic potential of scaffolds derived from this compound.

Table 1: Kinase Inhibitory Activity of Thiophene Derivatives

Compound ClassTarget Kinase(s)IC₅₀ ValuesReference Cell Line(s)
Substituted 2-(thiophen-2-yl)-1,3,5-triazinePI3Kα/mTOR0.20 ± 0.05 µMA549 (Lung Carcinoma)
Thieno[2,3-d]pyrimidinec-Met35.7 nMBaF3-TPR-Met
Thieno[2,3-d]pyrimidineFLT332.435 ± 5.5 μM-
Thieno[2,3-d]pyrimidinePI3Kβ72% inhibition @ 10 µM-
Thieno[2,3-d]pyrimidinePI3Kγ84% inhibition @ 10 µM-

Table 2: Anti-inflammatory and Antioxidant Activity of Thiophene Derivatives

Compound ClassAssayActivity
2-(4-acetyl-3-methyl-5-(arylamino)thiophen-2-yl)-3-arylquinazolin-4(3H)-oneCarrageenan-induced rat paw edema48.94% protection
2-(4-acetyl-3-methyl-5-(arylamino)thiophen-2-yl)-3-arylquinazolin-4(3H)-oneDPPH free radical scavengingGood activity
2-(4-acetyl-3-methyl-5-(arylamino)thiophen-2-yl)-3-arylquinazolin-4(3H)-oneNitric oxide radical scavengingGood activity

Experimental Protocols

The following protocols describe the synthesis of key intermediates and final bioactive compounds starting from or related to this compound.

Protocol 1: Synthesis of 2-Amino-3-alkoxycarbonyl-4-(thiophen-2-yl)thiophene via Gewald Reaction (Adapted)

This protocol describes a general procedure for the synthesis of a 2-aminothiophene derivative, a crucial intermediate for various heterocyclic scaffolds. This adapted protocol is based on the well-established Gewald three-component reaction.

Materials:

  • This compound

  • Malononitrile or Ethyl Cyanoacetate

  • Elemental Sulfur

  • Morpholine or Triethylamine (catalyst)

  • Ethanol or Dimethylformamide (DMF) (solvent)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and an active methylene compound (e.g., malononitrile, 1 equivalent) in ethanol.

  • Add a catalytic amount of a basic catalyst, such as morpholine or triethylamine (0.1-0.2 equivalents).

  • To this mixture, add elemental sulfur (1.1 equivalents).

  • Stir the reaction mixture at room temperature or gently heat to 40-50°C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-amino-3-cyano-4-(thiophen-2-yl)thiophene or its corresponding ester.

Protocol 2: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one from 2-Aminothiophene-3-carboxylate

This protocol outlines the cyclization of the 2-aminothiophene intermediate to form the thieno[2,3-d]pyrimidine core, a prevalent scaffold in kinase inhibitors.

Materials:

  • 2-Amino-3-methoxycarbonyl-4-(thiophen-2-yl)thiophene (from Protocol 1)

  • Formamide

  • Ammonium formate (optional)

Procedure:

  • Place the 2-amino-3-methoxycarbonyl-4-(thiophen-2-yl)thiophene (1 equivalent) in a round-bottom flask.

  • Add an excess of formamide.

  • Heat the reaction mixture to 150-180°C and reflux for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry to yield the thieno[2,3-d]pyrimidin-4(3H)-one derivative.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway targeted by thiophene-based kinase inhibitors and a general experimental workflow.

PI3K_AKT_mTOR_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Thiophene_Inhibitor Thiophene-based PI3K/mTOR Inhibitor Thiophene_Inhibitor->PI3K Thiophene_Inhibitor->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Synthesis_Workflow Start This compound Gewald Gewald Reaction (with active methylene + S) Start->Gewald Intermediate 2-Aminothiophene Intermediate Gewald->Intermediate Cyclization Cyclization (e.g., with formamide) Intermediate->Cyclization Bioactive Bioactive Heterocycle (e.g., Thieno[2,3-d]pyrimidine) Cyclization->Bioactive Evaluation Biological Evaluation (e.g., Kinase Assays) Bioactive->Evaluation

Caption: General workflow for synthesizing bioactive heterocycles.

References

Application Notes and Protocols: Enzymatic Reactions Involving Methyl 3-oxo-3-(thiophen-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the enzymatic reduction of Methyl 3-oxo-3-(thiophen-2-yl)propanoate and its derivatives. This class of compounds is of significant interest in the pharmaceutical industry, particularly as precursors for the synthesis of chiral molecules like the antidepressant (S)-duloxetine. Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis.

Introduction to the Biocatalytic Reduction

The primary enzymatic reaction involving this compound is the stereoselective reduction of the ketone group to a hydroxyl group, yielding methyl (R)- or (S)-3-hydroxy-3-(thiophen-2-yl)propanoate. This transformation is typically achieved using ketoreductases (KREDs), a class of oxidoreductase enzymes that utilize nicotinamide cofactors (NADH or NADPH) as a hydride source.

The enantiopure hydroxy ester is a valuable chiral building block. For instance, (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide, derived from the corresponding ester, is a key intermediate in the synthesis of (S)-duloxetine.[1][2][3] Various microorganisms have been identified as sources of KREDs capable of catalyzing this reaction with high conversion and enantioselectivity. These include yeasts such as Rhodotorula glutinis and bacteria like Chryseobacterium sp. and Exiguobacterium sp..[2] The reactions can be performed using either whole microbial cells or isolated (and often recombinant) enzymes.

Data Presentation: Performance of Biocatalysts

The following tables summarize the quantitative data from various studies on the enzymatic reduction of this compound and its analogs.

Table 1: Whole-Cell Bioreduction of Thiophene-containing β-Keto Esters and Amides

BiocatalystSubstrateSubstrate Conc. (g/L)Time (h)Conversion (%)Product ConfigurationEnantiomeric Excess (ee, %)Reference
Rhodotorula glutinisN-methyl-3-oxo-3-(thiophen-2-yl)propanamide3048>95(S)>99.5[1][2][3]
Rhodotorula sp. 2.154N-methyl-3-oxo-3-(thiophen-2-yl)propanamideNot specifiedNot specified95(S)99[2]
Candida tropicalis PBR-2N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine1Not specified>80(S)>99[2]

Table 2: Bioreduction using Isolated/Recombinant Ketoreductases (KREDs)

Enzyme SourceSubstrateSubstrate Conc. (g/L)Time (h)Conversion (%)Product ConfigurationEnantiomeric Excess (ee, %)Reference
Chryseobacterium sp. CA49 (ChKRED12)Ethyl 3-oxo-3-(2-thienyl)propanoate10012100(S)>99[4]
Exiguobacterium sp. F42Ethyl 3-oxo-3-(2-thienyl)propanoateNot specifiedNot specifiedNot specified(S)Not specified[2]

Experimental Protocols

The following are detailed protocols for the enzymatic reduction. Protocol 1 describes a general method for whole-cell bioreduction, while Protocol 2 outlines a procedure using a purified ketoreductase with a cofactor regeneration system.

Protocol 1: Whole-Cell Bioreduction using Rhodotorula glutinis

This protocol is adapted from the successful reduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide.[1][2][3]

1. Materials:

  • Rhodotorula glutinis strain

  • YPD medium (2% w/v glucose, 2% w/v peptone, 1% w/v yeast extract)

  • Phosphate buffer (100 mM, pH 7.0)

  • This compound

  • Glucose (for cofactor regeneration)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Shaking incubator

  • Centrifuge

2. Procedure:

  • Cell Cultivation:

    • Inoculate a single colony of Rhodotorula glutinis into 50 mL of YPD medium in a 250 mL flask.

    • Incubate at 30°C with shaking at 200 rpm for 48 hours.

    • Harvest the cells by centrifugation at 5,000 x g for 10 minutes.

    • Wash the cell pellet twice with sterile phosphate buffer (100 mM, pH 7.0).

  • Bioreduction Reaction:

    • Resuspend the washed cell pellet in 100 mL of phosphate buffer (100 mM, pH 7.0) to a desired cell concentration (e.g., 50 g/L wet cell weight).

    • Add this compound to a final concentration of 1-30 g/L.

    • Add glucose to a final concentration of 50 g/L to facilitate intracellular cofactor regeneration.

    • Incubate the reaction mixture at 30°C with shaking at 200 rpm for 24-48 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC or GC.

    • Upon completion, saturate the reaction mixture with NaCl and extract the product with an equal volume of ethyl acetate three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

  • Analysis:

    • Determine the conversion by comparing the peak areas of the substrate and product in HPLC or GC.

    • Determine the enantiomeric excess of the product by chiral HPLC or chiral GC analysis.

Protocol 2: Bioreduction using a Purified Ketoreductase (KRED) with Cofactor Regeneration

This protocol describes a typical setup for using a purified KRED, which can be obtained from commercial suppliers or through recombinant expression.[4]

1. Materials:

  • Ketoreductase (KRED) specific for β-keto esters

  • NADP⁺ or NAD⁺ (depending on the KRED's cofactor preference)

  • Glucose dehydrogenase (GDH)

  • D-Glucose

  • Triethanolamine buffer (100 mM, pH 7.0)

  • Magnesium sulfate (MgSO₄)

  • This compound

  • Organic co-solvent (e.g., isopropanol or DMSO, if needed for substrate solubility)

  • Ethyl acetate

  • Anhydrous sodium sulfate

2. Procedure:

  • Reaction Setup:

    • In a reaction vessel, prepare the reaction buffer: 100 mM triethanolamine, pH 7.0, containing 2 mM MgSO₄.

    • Add NADP⁺ to a final concentration of 0.5 g/L.

    • Add D-Glucose to a final concentration of 1.5 molar excess relative to the substrate.

    • Add glucose dehydrogenase (GDH) to a final concentration of 1 g/L.

    • Add the ketoreductase (KRED) to a final concentration of 1-10 g/L.

    • If the substrate has low aqueous solubility, a co-solvent like isopropanol (10-20% v/v) can be added.

    • Initiate the reaction by adding this compound to the desired final concentration (e.g., 10-100 g/L).

  • Reaction Conditions and Monitoring:

    • Maintain the reaction temperature at 30°C with gentle stirring.

    • Monitor the pH and adjust if necessary.

    • Follow the reaction progress by HPLC or GC analysis of periodically drawn samples.

  • Work-up and Analysis:

    • Once the reaction is complete, quench it by adding an equal volume of acetonitrile (for reverse-phase HPLC) or extract directly with ethyl acetate (for normal-phase HPLC or GC).

    • For extraction, add 1 mL of ethyl acetate to 1 mL of the reaction mixture, vortex thoroughly, and centrifuge to separate the phases.

    • Analyze the organic phase for conversion and enantiomeric excess as described in Protocol 1.

Mandatory Visualizations

The following diagrams illustrate the key processes described in these application notes.

Enzymatic_Reduction_Pathway sub This compound kred Ketoreductase (KRED) sub->kred Substrate Binding prod Methyl (S)-3-hydroxy-3-(thiophen-2-yl)propanoate nadph NADPH + H+ nadph->kred Cofactor Binding nadp NADP+ kred->prod Product Release kred->nadp Cofactor Release

Caption: General enzymatic reduction of this compound.

Experimental_Workflows cluster_0 Whole-Cell Bioreduction cluster_1 Purified Enzyme Bioreduction cultivation Cell Cultivation (e.g., Rhodotorula glutinis) harvest Harvest & Wash Cells cultivation->harvest bioreduction_wc Bioreduction: Cells + Substrate + Glucose harvest->bioreduction_wc extraction_wc Extraction & Purification bioreduction_wc->extraction_wc analysis_wc Analysis (Conversion, ee) extraction_wc->analysis_wc reaction_setup Reaction Setup: KRED, GDH, NADP+, Glucose, Buffer bioreduction_pe Bioreduction: + Substrate reaction_setup->bioreduction_pe extraction_pe Extraction/Quenching bioreduction_pe->extraction_pe analysis_pe Analysis (Conversion, ee) extraction_pe->analysis_pe

Caption: Comparison of whole-cell and purified enzyme experimental workflows.

Cofactor_Regeneration cluster_main KRED Catalytic Cycle cluster_regen Cofactor Regeneration Cycle Ketone Substrate (β-Keto Ester) KRED KRED Ketone->KRED Alcohol Product (Chiral Alcohol) KRED->Alcohol NADP NADP+ KRED->NADP NADPH NADPH NADPH->KRED NADPH->KRED GDH Glucose Dehydrogenase (GDH) NADP->GDH NADP->GDH Glucose Glucose Glucose->GDH Gluconolactone Glucono-δ-lactone GDH->NADPH GDH->Gluconolactone

Caption: Cofactor regeneration system using glucose dehydrogenase (GDH).

References

Application Notes and Protocols for the Scale-Up Synthesis of Methyl 3-oxo-3-(thiophen-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of Methyl 3-oxo-3-(thiophen-2-yl)propanoate, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The protocols provided are based on established chemical principles and are designed to be adaptable for kilogram-scale production.

Introduction

This compound is a valuable building block in organic synthesis. Its thiophene moiety and β-keto ester functionality make it a versatile precursor for a variety of complex molecules. The synthesis of this compound on a larger scale requires robust and reproducible procedures. The most common and scalable method for the synthesis of β-keto esters is the Claisen condensation. This document outlines a two-step process: the synthesis of the precursor 2-acetylthiophene, followed by its condensation with dimethyl carbonate to yield the target product.

Overall Reaction Scheme

The overall synthetic route can be summarized as follows:

Step 1: Friedel-Crafts Acylation to Synthesize 2-Acetylthiophene

Step 2: Claisen Condensation to Synthesize this compound

Data Presentation

The following tables summarize the key quantitative data for the scalable synthesis of this compound.

Table 1: Reagents for the Synthesis of 2-Acetylthiophene

ReagentMolecular Weight ( g/mol )Moles (mol)Quantity
Thiophene84.1411.881.0 kg
Acetic Anhydride102.0912.471.27 kg
Phosphoric Acid (85%)98.00-Catalyst

Table 2: Reagents for the Synthesis of this compound

ReagentMolecular Weight ( g/mol )Moles (mol)Quantity
2-Acetylthiophene126.177.931.0 kg
Dimethyl Carbonate90.0823.792.14 kg
Sodium Methoxide54.028.720.47 kg
Toluene--Solvent

Table 3: Expected Yield and Purity

ProductMolecular Weight ( g/mol )Theoretical Yield (kg)Expected Yield (kg)Purity (%)
2-Acetylthiophene126.171.501.28 - 1.43>98
This compound184.211.461.17 - 1.31>97

Experimental Protocols

Scale-Up Synthesis of 2-Acetylthiophene

This protocol describes the synthesis of 2-acetylthiophene from thiophene and acetic anhydride.

Materials and Equipment:

  • 10 L glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel

  • Heating/cooling mantle

  • Vacuum distillation setup

  • Thiophene (1.0 kg, 11.88 mol)

  • Acetic anhydride (1.27 kg, 12.47 mol)

  • Phosphoric acid (85%, catalytic amount)

  • Sodium bicarbonate solution (5%)

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • Charge the 10 L reactor with thiophene (1.0 kg) and acetic anhydride (1.27 kg).

  • Begin stirring and add a catalytic amount of 85% phosphoric acid.

  • Heat the reaction mixture to 70-80°C and maintain for 3-5 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly add 5% sodium bicarbonate solution to quench the reaction and neutralize the acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to remove the solvent.

  • Purify the crude product by vacuum distillation to obtain 2-acetylthiophene as a colorless to pale yellow liquid.

Scale-Up Synthesis of this compound

This protocol describes the Claisen condensation of 2-acetylthiophene with dimethyl carbonate.

Materials and Equipment:

  • 20 L glass reactor equipped with a mechanical stirrer, thermometer, condenser, and addition funnel

  • Heating/cooling mantle

  • Vacuum source

  • 2-Acetylthiophene (1.0 kg, 7.93 mol)

  • Dimethyl carbonate (2.14 kg, 23.79 mol)

  • Sodium methoxide (0.47 kg, 8.72 mol)

  • Toluene

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Charge the 20 L reactor with sodium methoxide (0.47 kg) and toluene.

  • Heat the suspension to 60-70°C with stirring.

  • In a separate vessel, prepare a solution of 2-acetylthiophene (1.0 kg) in dimethyl carbonate (2.14 kg).

  • Slowly add the 2-acetylthiophene solution to the sodium methoxide suspension over 1-2 hours, maintaining the temperature at 60-70°C. Methanol will distill off during the addition.

  • After the addition is complete, continue to heat the reaction mixture for an additional 2-3 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Cool the reaction mixture to 0-5°C with an ice bath.

  • Slowly quench the reaction by adding 1 M hydrochloric acid until the pH is acidic (pH 3-4).

  • Transfer the mixture to a separatory funnel and add ethyl acetate.

  • Separate the organic layer and wash it with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be further purified by vacuum distillation if necessary.

Visualizations

Experimental Workflow

Scale_Up_Synthesis cluster_step1 Step 1: Synthesis of 2-Acetylthiophene cluster_step2 Step 2: Synthesis of this compound Thiophene Thiophene Reaction1 Friedel-Crafts Acylation (70-80°C, 3-5h) Thiophene->Reaction1 AceticAnhydride Acetic Anhydride AceticAnhydride->Reaction1 Catalyst H3PO4 (cat.) Catalyst->Reaction1 Workup1 Aqueous Workup & Distillation Reaction1->Workup1 Acetylthiophene 2-Acetylthiophene Workup1->Acetylthiophene Reaction2 Claisen Condensation (60-70°C, 2-3h) Acetylthiophene->Reaction2 Intermediate DimethylCarbonate Dimethyl Carbonate DimethylCarbonate->Reaction2 Base Sodium Methoxide Base->Reaction2 Workup2 Acidic Workup & Purification Reaction2->Workup2 FinalProduct Methyl 3-oxo-3- (thiophen-2-yl)propanoate Workup2->FinalProduct

Caption: Overall workflow for the scale-up synthesis.

Safety Considerations

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Thiophene and its derivatives have strong odors and should be handled with care.

  • Sodium methoxide is a strong base and is corrosive and flammable; handle with extreme caution.

  • The quenching of the reaction is exothermic and should be done slowly with adequate cooling.

References

Application Notes and Protocols: Protecting Group Strategies for Reactions with Methyl 3-oxo-3-(thiophen-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the strategic use of protecting groups in chemical reactions involving Methyl 3-oxo-3-(thiophen-2-yl)propanoate. This versatile β-keto ester presents multiple reactive sites, including a ketone, an ester, and an active methylene group. The application of protecting groups is crucial for achieving chemoselectivity and enabling a broader range of synthetic transformations.

Introduction

This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactivity is centered around the ketone carbonyl, the ester carbonyl, and the acidic α-protons of the methylene group. To perform selective modifications at one of these sites without unintended reactions at others, a carefully planned protecting group strategy is often necessary. The most common strategy involves the protection of the highly reactive ketone functional group to allow for selective reactions at the ester moiety or the active methylene position.

Protecting the Ketone Functional Group

The ketone in this compound is generally more reactive than the ester towards nucleophiles and reducing agents.[2] Therefore, to perform reactions such as the reduction of the ester to an alcohol, it is essential to first protect the ketone. Cyclic acetals, particularly 1,3-dioxolanes, are excellent protecting groups for ketones as they are stable under basic and nucleophilic conditions and can be readily removed under acidic conditions.[1][3][4]

Protocol 1: Protection of the Ketone as a 1,3-Dioxolane

This protocol describes the formation of a cyclic ketal at the carbonyl group of this compound using ethylene glycol.

Objective: To selectively protect the ketone functionality to allow for subsequent reactions at the ester group.

Reaction Scheme:

Materials:

  • This compound

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

  • Toluene or other suitable azeotroping solvent

  • Dean-Stark apparatus

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq).

  • Add toluene to dissolve the starting material.

  • Add ethylene glycol (1.2 - 1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.01 - 0.05 eq).

  • Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Data Presentation:

Reactant/Reagent Molecular Weight ( g/mol ) Equivalents Amount
This compound184.211.0(User defined)
Ethylene glycol62.071.2(Calculated)
p-Toluenesulfonic acid172.200.02(Calculated)
Product Molecular Weight ( g/mol ) Theoretical Yield Expected Yield (%)
Methyl 3-(2-(thiophen-2-yl)-1,3-dioxolan-2-yl)propanoate228.28(Calculated)>90%

Workflow Diagram:

ProtectionWorkflow Start Start: Methyl 3-oxo-3- (thiophen-2-yl)propanoate Reactants Add Ethylene Glycol, p-TsOH, Toluene Start->Reactants Reaction Reflux with Dean-Stark Trap Reactants->Reaction Workup Aqueous Workup: NaHCO3, Brine Reaction->Workup Drying Dry over Na2SO4 Workup->Drying Purification Concentration & Purification Drying->Purification Product Product: Protected β-Keto Ester Purification->Product EnolProtection Start This compound Base Treat with a non-nucleophilic base (e.g., LDA, NaH) Start->Base Enolate Formation of the Enolate Base->Enolate Trapping Trap with an electrophile (e.g., TMSCl, MOMCl) Enolate->Trapping Product Protected Enol Ether Trapping->Product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl 3-oxo-3-(thiophen-2-yl)propanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 3-oxo-3-(thiophen-2-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is the crossed Claisen condensation of methyl 2-thenoate and methyl acetate.[1][2][3] This reaction involves the formation of a carbon-carbon bond between the enolate of methyl acetate and the carbonyl carbon of methyl 2-thenoate.

Q2: Why is a strong, non-nucleophilic base required for this reaction?

A2: A strong base is necessary to deprotonate methyl acetate to form the reactive enolate nucleophile.[1][4] A non-nucleophilic base, such as sodium hydride (NaH) or sodium methoxide (NaOMe), is preferred to avoid side reactions like the saponification of the ester functional groups.[5] A full equivalent of the base is required to drive the reaction to completion by deprotonating the resulting β-keto ester, which is more acidic than the starting materials.[6]

Q3: What are the most common side reactions to be aware of?

A3: The primary side reactions include:

  • Self-condensation of methyl acetate: This can occur if the enolate of methyl acetate reacts with another molecule of methyl acetate.

  • Transesterification: If an alkoxide base is used that does not match the alkyl group of the esters (e.g., using sodium ethoxide with methyl esters), it can lead to a mixture of methyl and ethyl esters.[7]

  • Saponification: If the reaction conditions are not anhydrous, or if a nucleophilic base like sodium hydroxide is used, the esters can be hydrolyzed to their corresponding carboxylates.[5]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. You can spot the reaction mixture alongside the starting materials (methyl 2-thenoate and methyl acetate) on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's progression.

Q5: What is the typical workup procedure for a Claisen condensation?

A5: The reaction is typically quenched by carefully adding a protic solvent, such as water or a dilute acid (e.g., acetic acid or hydrochloric acid), to neutralize the excess base and the enolate of the product.[4] The product is then extracted into an organic solvent, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrated under reduced pressure.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Ineffective Deprotonation Ensure the use of a sufficiently strong and fresh base (e.g., NaH, NaOMe). Use at least one full equivalent of the base.
Presence of Water Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.
Incorrect Reaction Temperature Optimize the reaction temperature. Some reactions may require initial cooling to control the rate of enolate formation, followed by warming to drive the reaction to completion.
Formation of Multiple Products Self-Condensation of Methyl Acetate Add the methyl acetate slowly to a mixture of the base and methyl 2-thenoate. This keeps the concentration of the enolate low and favors the crossed condensation.
Transesterification Use a base with an alkoxide that matches the ester's alcohol component (e.g., sodium methoxide for methyl esters).
Product Decomposition Harsh Workup Conditions Use a mild acid (e.g., dilute acetic acid) for quenching the reaction to avoid potential acid-catalyzed decomposition of the β-keto ester.
Difficulty in Product Purification Incomplete Reaction Monitor the reaction by TLC to ensure it has gone to completion before workup.
Presence of Oily Byproducts Purify the crude product using column chromatography on silica gel.

Experimental Protocols

Protocol 1: Claisen Condensation using Sodium Hydride

This protocol is a general procedure for a crossed Claisen condensation and should be adapted and optimized for the specific synthesis of this compound.

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Methyl 2-thenoate

  • Methyl acetate

  • Dilute acetic acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous THF to the flask to create a slurry.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of methyl 2-thenoate (1 equivalent) and methyl acetate (1.2 equivalents) in anhydrous THF via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of dilute acetic acid until the evolution of gas ceases.

  • Add water and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Visualizations

Reaction_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination Methyl Acetate CH₃COOCH₃ Enolate ⁻CH₂COOCH₃ Methyl Acetate->Enolate Deprotonation Base Base (e.g., NaH) Base->Enolate Enolate_step2 ⁻CH₂COOCH₃ Methyl 2-thenoate Thiophene-C(O)OCH₃ Tetrahedral Intermediate Thiophene-C(O⁻)(OCH₃)-CH₂COOCH₃ Methyl 2-thenoate->Tetrahedral Intermediate Tetrahedral Intermediate_step3 Thiophene-C(O⁻)(OCH₃)-CH₂COOCH₃ Enolate_step2->Tetrahedral Intermediate Product Thiophene-C(O)CH₂COOCH₃ Methoxide ⁻OCH₃ Tetrahedral Intermediate_step3->Product Tetrahedral Intermediate_step3->Methoxide Loss of leaving group

Caption: Reaction mechanism of the Claisen condensation.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Dry glassware - Inert atmosphere (N₂) Start->Reaction_Setup Reagent_Addition Reagent Addition: - NaH in anhydrous THF - Slow addition of esters Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring: - Stir at RT - TLC analysis Reagent_Addition->Reaction_Monitoring Workup Workup: - Quench with dilute acid - Extraction with organic solvent Reaction_Monitoring->Workup Purification Purification: - Column chromatography Workup->Purification Product_Analysis Product Analysis: - NMR, IR, MS Purification->Product_Analysis End End Product_Analysis->End

Caption: General experimental workflow.

Troubleshooting_Tree Start Low Yield Check_Base Is the base fresh and strong enough? Start->Check_Base Use_Fresh_Base Use fresh, high-quality base. Check_Base->Use_Fresh_Base No Check_Anhydrous Are all reagents and solvents anhydrous? Check_Base->Check_Anhydrous Yes Dry_Reagents Thoroughly dry all reagents and solvents. Check_Anhydrous->Dry_Reagents No Check_Temp Is the reaction temperature optimal? Check_Anhydrous->Check_Temp Yes Optimize_Temp Optimize reaction temperature. Check_Temp->Optimize_Temp No Check_Stoichiometry Is a full equivalent of base used? Check_Temp->Check_Stoichiometry Yes Adjust_Stoichiometry Use at least one full equivalent of base. Check_Stoichiometry->Adjust_Stoichiometry No

References

Technical Support Center: Purification of Methyl 3-oxo-3-(thiophen-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Methyl 3-oxo-3-(thiophen-2-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for obtaining this compound in high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Given that a common synthetic route is the Claisen condensation, the most probable impurities include:

  • Unreacted Starting Materials: Such as a methyl thiophene ketone (e.g., 2-acetylthiophene) and a carbonate ester (e.g., dimethyl carbonate).

  • Base and its Salts: Residual base (e.g., sodium methoxide, sodium hydride) and its corresponding salts formed during the reaction and workup.

  • Self-Condensation Byproducts: Products arising from the self-condensation of the starting ketone if it possesses enolizable alpha-hydrogens.

  • Solvents: Residual solvents from the reaction and extraction steps.

Q2: My crude product is a dark oil. Is this normal, and how can I best purify it?

A2: A yellow to brown oily appearance for the crude product is not uncommon. The coloration can be due to polymeric byproducts or other minor impurities. The recommended purification strategy would be to first attempt purification by column chromatography, as it is highly effective at separating the desired product from both polar and non-polar impurities. If the product is thermally stable, vacuum distillation is another excellent option for removing non-volatile impurities.

Q3: I am having trouble getting my compound to crystallize. What can I do?

A3: this compound is often a liquid or a low-melting solid, which can make recrystallization challenging. If you are attempting recrystallization, ensure your product is sufficiently pure, as impurities can inhibit crystal formation. Experiment with a variety of solvent systems, starting with non-polar solvents like hexanes or heptane, and adding a slightly more polar co-solvent (e.g., ethyl acetate, diethyl ether) dropwise until the solution becomes slightly turbid. Cooling the solution slowly and scratching the inside of the flask with a glass rod can help induce crystallization. If these methods fail, column chromatography or vacuum distillation are more suitable purification techniques for this compound.

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: The most effective way to monitor your fractions is by using Thin Layer Chromatography (TLC).[1] Spot a small amount of each collected fraction onto a TLC plate, along with a spot of your crude starting material for comparison. Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) and visualize the spots under a UV lamp.[2] Fractions containing a single spot that corresponds to your product should be combined.

Troubleshooting Guides

Column Chromatography
Issue Possible Cause(s) Solution(s)
Product is not eluting from the column The mobile phase is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try changing to an 8:2 or 7:3 mixture.
Product is eluting too quickly with impurities The mobile phase is too polar.Decrease the polarity of the eluent. For instance, switch from an 8:2 to a 9:1 hexane:ethyl acetate mixture.
Poor separation of product and impurities (streaking or overlapping bands) 1. The sample was loaded in too large a volume of solvent.2. The column was not packed properly.3. The sample is not stable on silica gel.1. Dissolve the sample in the minimum amount of solvent for loading.2. Ensure the silica gel is packed uniformly without any air bubbles or cracks.3. Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before developing. If degradation occurs, consider using a different stationary phase like alumina.
Cracks or channels forming in the silica gel bed The silica gel was not packed as a uniform slurry, or the solvent level dropped below the top of the silica.Always keep the solvent level above the silica bed. If channels form, the separation will be compromised, and it is best to repack the column.
Vacuum Distillation
Issue Possible Cause(s) Solution(s)
Bumping or uneven boiling 1. Inefficient stirring.2. Lack of boiling chips or a capillary ebulliator.1. Ensure vigorous and constant stirring with a magnetic stir bar.2. Use a fresh, appropriately sized stir bar. Boiling chips are not effective under vacuum; use a fine capillary tube open to the nitrogen/argon inlet if bumping is severe.
Product is not distilling at the expected temperature 1. The vacuum is not low enough.2. The thermometer is placed incorrectly.1. Check for leaks in your distillation setup. Ensure all joints are properly sealed.2. The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.
Product solidifies in the condenser The condenser water is too cold, or the compound has a high melting point.Use room temperature water or even warm water in the condenser. If the problem persists, a hot water-jacketed condenser or a "short path" distillation apparatus may be necessary.
Recrystallization
Issue Possible Cause(s) Solution(s)
Product "oils out" instead of crystallizing 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is cooling too rapidly.3. The compound is impure.1. Choose a solvent with a lower boiling point.2. Allow the flask to cool slowly to room temperature before placing it in an ice bath.3. First, purify the compound by another method, such as column chromatography.
No crystals form upon cooling 1. The solution is not saturated.2. The compound is too soluble in the chosen solvent.1. Boil off some of the solvent to concentrate the solution.2. Try a less polar solvent or a mixture of solvents. Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.
Low recovery of the purified product 1. Too much solvent was used.2. The compound is significantly soluble in the cold solvent.1. Use the minimum amount of hot solvent to fully dissolve the crude product.2. Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.

Data Presentation

The following table summarizes typical parameters for the purification of β-keto esters like this compound. The exact values should be optimized for your specific experimental conditions.

Purification MethodParameterTypical Value/RangeNotes
Column Chromatography Stationary PhaseSilica Gel (60 Å, 230-400 mesh)Alumina can be used as an alternative if the compound is acid-sensitive.
Mobile Phase (Eluent)Hexane/Ethyl Acetate GradientStart with a low polarity mixture (e.g., 95:5) and gradually increase the ethyl acetate concentration.[3]
TLC Rf of Product0.2 - 0.4This range generally provides good separation.
Vacuum Distillation Boiling Point125-128 °C at 5 mmHgThe boiling point will vary with pressure.
Vacuum Pressure1-10 mmHgA good mechanical pump or a high-quality water aspirator is required.
Recrystallization Solvent SystemNon-polar/Slightly Polar Mixturee.g., Heptane/Diethyl Ether or Hexane/Ethyl Acetate.
TemperatureDissolve at boiling, crystallize at 0-5 °CSlow cooling is crucial for forming pure crystals.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude product in a volatile solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the plate in various hexane/ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3) to find a system that gives your product an Rf value between 0.2 and 0.4.

  • Column Packing:

    • Select a column of appropriate size.

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a volatile solvent.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin collecting fractions.

    • Monitor the elution by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Vacuum Distillation
  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus using clean, dry glassware. Ensure all joints are properly greased and sealed.

    • Use a magnetic stirrer and a suitably sized stir bar in the distilling flask.

    • Place the thermometer correctly to ensure an accurate boiling point reading.

  • Procedure:

    • Place the crude product in the distilling flask (no more than two-thirds full).

    • Begin stirring.

    • Slowly apply the vacuum.

    • Once the vacuum is stable, begin heating the distilling flask gently.

    • Collect the fraction that distills at a constant temperature. This is your purified product.

    • Discontinue heating before the distilling flask is completely dry.

  • Shutdown:

    • Remove the heat source and allow the apparatus to cool to room temperature.

    • Slowly and carefully release the vacuum before disassembling the apparatus.

Mandatory Visualization

Purification_Troubleshooting_Workflow start Crude Methyl 3-oxo-3- (thiophen-2-yl)propanoate tlc_analysis Perform TLC Analysis start->tlc_analysis column_chromatography Column Chromatography tlc_analysis->column_chromatography Impurities Visible vacuum_distillation Vacuum Distillation tlc_analysis->vacuum_distillation Primarily Non-Volatile Impurities recrystallization Recrystallization tlc_analysis->recrystallization Crude Product is Solid & Mostly Pure check_purity Check Purity (TLC, NMR, etc.) column_chromatography->check_purity vacuum_distillation->check_purity recrystallization->check_purity pure_product Pure Product check_purity->pure_product Purity Acceptable troubleshoot Troubleshoot Issue check_purity->troubleshoot Purity Not Acceptable end End pure_product->end troubleshoot->column_chromatography Re-purify troubleshoot->vacuum_distillation Re-purify troubleshoot->recrystallization Re-purify

Caption: Troubleshooting workflow for the purification of this compound.

References

"common side reactions in the synthesis of Methyl 3-oxo-3-(thiophen-2-yl)propanoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Methyl 3-oxo-3-(thiophen-2-yl)propanoate. The intended audience includes researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and direct route for the synthesis of this compound is a crossed Claisen condensation. This reaction involves the condensation of methyl 2-thenoate with methyl acetate in the presence of a strong base. Methyl 2-thenoate serves as the non-enolizable ester, while methyl acetate provides the enolizable α-protons necessary for the reaction.

Q2: What are the primary reactants and reagents involved in this synthesis?

The key components for this synthesis are:

  • Methyl 2-thenoate: The thiophene-containing ester.

  • Methyl acetate: The source of the enolate.

  • Strong Base: Typically sodium methoxide (NaOMe) or sodium hydride (NaH) are used to deprotonate methyl acetate.

  • Solvent: Anhydrous solvents such as diethyl ether, tetrahydrofuran (THF), or toluene are commonly employed.

  • Acidic Workup: A dilute acid (e.g., HCl or H₂SO₄) is used to neutralize the reaction mixture and protonate the resulting β-keto ester enolate.

Q3: What are the most common side reactions observed during this synthesis?

Several side reactions can occur, potentially lowering the yield of the desired product. These include:

  • Self-condensation of Methyl Acetate: The enolate of methyl acetate can react with another molecule of methyl acetate to form methyl acetoacetate. This is often the primary side product.

  • Saponification: If any water is present in the reaction mixture, the base can hydrolyze the ester functional groups of the reactants or the product to form carboxylate salts.

  • Transesterification: If an alkoxide base is used where the alkyl group does not match the alcohol portion of the esters (e.g., using sodium ethoxide with methyl esters), an exchange of the alkoxy groups can occur, leading to a mixture of ester products.

  • Retro-Claisen Condensation: The reverse reaction can occur, especially if the product is not deprotonated by the base to form a stable enolate.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive or insufficient base. 2. Presence of water or protic impurities in the reagents or solvent. 3. Reaction temperature is too low.1. Use fresh, high-purity base. Ensure stoichiometric amounts are used. 2. Use anhydrous solvents and freshly distilled reagents. Dry all glassware thoroughly before use. 3. While the initial enolate formation may be performed at a lower temperature, the condensation reaction may require heating. Consult literature for optimal temperature ranges for similar reactions.
High Proportion of Methyl Acetoacetate Side Product Self-condensation of methyl acetate is favored.1. Use an excess of the non-enolizable ester (methyl 2-thenoate). 2. Add the methyl acetate slowly to the mixture of the base and methyl 2-thenoate. This keeps the concentration of the enolizable ester low at any given time, favoring the crossed condensation.
Formation of Carboxylic Acid Byproducts Saponification of the esters due to the presence of water.Ensure all reagents and solvents are strictly anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction.
Product Decomposes During Workup or Purification The β-keto ester product can be sensitive to strong acids or high temperatures.1. Use a mild acidic workup (e.g., dilute acetic acid or saturated ammonium chloride solution). 2. For purification, consider column chromatography at room temperature over distillation if the product is thermally labile.

Experimental Protocols

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous toluene

  • Methyl 2-thenoate

  • Methyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and other standard glassware.

Procedure:

  • A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous toluene under an inert atmosphere.

  • A solution of methyl 2-thenoate (1.0 equivalent) and methyl acetate (1.2 equivalents) in anhydrous toluene is added dropwise to the stirred suspension of sodium hydride at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is heated at reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • The reaction mixture is cooled in an ice bath, and the excess sodium hydride is cautiously quenched by the slow addition of ethanol.

  • The mixture is then poured into ice-cold 1 M HCl, and the organic layer is separated.

  • The aqueous layer is extracted with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography on silica gel.

Visualizing the Process

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis setup 1. Charge flask with NaH and anhydrous toluene reagents 2. Prepare solution of methyl 2-thenoate and methyl acetate in toluene addition 3. Add ester solution dropwise to NaH suspension reagents->addition reflux 4. Heat at reflux (2-4 hours) addition->reflux quench 5. Quench with ethanol and acidify with HCl reflux->quench extract 6. Extract with ether/EtOAc quench->extract wash 7. Wash organic layers extract->wash dry 8. Dry and concentrate wash->dry purify 9. Purify by distillation or chromatography dry->purify characterize 10. Characterize product purify->characterize

Caption: A generalized workflow for the synthesis of this compound.

side_reactions start Methyl Acetate Enolate meoac Methyl Acetate start->meoac Self-Condensation (Side Reaction) me2th Methyl 2-thenoate start->me2th Crossed Claisen (Desired Reaction) side_product Methyl Acetoacetate (Side Product) meoac->side_product product Methyl 3-oxo-3- (thiophen-2-yl)propanoate (Desired Product) me2th->product

"identification of impurities in Methyl 3-oxo-3-(thiophen-2-yl)propanoate by NMR"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the identification of impurities in Methyl 3-oxo-3-(thiophen-2-yl)propanoate using Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guides and FAQs

Q1: My ¹H NMR spectrum of this compound shows more peaks than expected. What are they?

A1: The complexity of your ¹H NMR spectrum is likely due to the presence of both keto and enol tautomers of the main compound, as well as potential impurities from the synthesis. This compound, a β-keto ester, exists in equilibrium between these two forms. The ratio of these tautomers is highly dependent on the solvent used for the NMR analysis.

Additionally, impurities from the synthesis, such as unreacted starting materials or byproducts, can contribute to extra signals. A common synthetic route is the Claisen condensation of 2-acetylthiophene and dimethyl carbonate.

Q2: How can I identify the signals corresponding to the keto and enol forms of this compound?

A2: You can distinguish between the keto and enol forms by their characteristic signals in the ¹H NMR spectrum.

  • Keto Form: Look for a singlet corresponding to the α-protons (the CH₂ group between the two carbonyls), typically in the range of 3.9-4.2 ppm. You will also see a singlet for the methyl ester protons around 3.7-3.8 ppm.

  • Enol Form: This form will show a singlet for the vinylic proton (the C=CH proton) in the region of 5.5-6.0 ppm. The enolic hydroxyl proton (-OH) will appear as a broad singlet at a variable chemical shift, often between 12-14 ppm, and may not be suitable for accurate integration due to chemical exchange. The methyl ester protons will also be present as a singlet, slightly shifted from the keto form.

The integration of a well-resolved signal unique to each form can be used to determine their relative ratio.

Q3: What are the common impurities I should look for, and how can I identify them in the NMR spectrum?

A3: Based on a likely synthesis via Claisen condensation, the most common impurities are unreacted starting materials, byproducts, and the catalyst. Below is a table of their expected ¹H and ¹³C NMR signals.

Impurity¹H NMR Chemical Shifts (δ, ppm) in CDCl₃¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
2-Acetylthiophene~7.69 (dd, J = 3.8, 1.1 Hz, 1H), ~7.67 (dd, J = 4.9, 1.1 Hz, 1H), ~7.12 (dd, J = 4.9, 3.8 Hz, 1H), ~2.56 (s, 3H)[1][2]~190.7, ~144.5, ~133.8, ~132.6, ~128.2, ~26.8[2]
Dimethyl Carbonate~3.78 (s, 6H)~155.9, ~54.6
Methanol~3.48 (s, 3H), ~1.5-2.0 (broad s, 1H, OH)[3][4]~49.5[3][5]
Sodium MethoxideSignals can be broad and concentration-dependent. May appear around 3.3-3.5 ppm.~48-50

Q4: The chemical shifts in my spectrum don't exactly match the predicted values. Why is that?

A4: Minor variations in chemical shifts can occur due to several factors, including the concentration of the sample, the specific deuterated solvent used, temperature, and the presence of other substances that can influence the local electronic environment. It is important to look at the overall pattern of signals, including multiplicities and coupling constants, for a confident assignment.

Q5: How can I confirm the identity of a suspected impurity?

A5: The most reliable method is to "spike" your sample. Add a small amount of the pure suspected impurity to your NMR tube and re-acquire the spectrum. An increase in the intensity of the signals will confirm its identity. Alternatively, 2D NMR techniques like HSQC and HMBC can help to establish connectivity and confirm structures.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the keto and enol forms of this compound. Note that actual experimental values may vary slightly.

Table 1: Predicted ¹H NMR Data

ProtonsKeto Form (δ, ppm)Enol Form (δ, ppm)MultiplicityIntegration
Thiophene H-5~7.8-8.0~7.6-7.8dd1H
Thiophene H-3~7.7-7.9~7.5-7.7dd1H
Thiophene H-4~7.1-7.3~7.0-7.2dd1H
Methylene (-CH₂-)~4.0-s2H
Vinylic (=CH-)-~5.8s1H
Methyl Ester (-OCH₃)~3.8~3.7s3H
Enolic Hydroxyl (-OH)-~12.5 (broad)s1H

Table 2: Predicted ¹³C NMR Data

CarbonKeto Form (δ, ppm)Enol Form (δ, ppm)
Thienyl Ketone C=O~185~178
Ester C=O~168~170
Thiophene C-2~142~140
Thiophene C-5~135~133
Thiophene C-3~134~132
Thiophene C-4~128~127
Methylene (-CH₂-)~46-
Vinylic (=CH-)-~92
Methyl Ester (-OCH₃)~53~52

Experimental Protocols

Standard NMR Sample Preparation

  • Weighing: Accurately weigh approximately 10-20 mg of your this compound sample.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional): If quantitative analysis is required, add a known amount of an internal standard.

  • Shimming: Place the NMR tube in the spectrometer and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard parameters. For quantitative ¹H NMR, ensure a sufficient relaxation delay (e.g., 5 times the longest T₁).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Acquisition cluster_data_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer shim Shim Magnetic Field transfer->shim acquire_1h Acquire ¹H Spectrum shim->acquire_1h acquire_13c Acquire ¹³C Spectrum shim->acquire_13c process Process Spectra (FT, Phasing, Baseline) acquire_1h->process acquire_13c->process integrate Integrate Signals process->integrate assign Assign Peaks integrate->assign

Caption: Experimental workflow for NMR analysis.

impurity_identification start Start: Complex ¹H NMR Spectrum q_tautomers Are there signals for both Keto and Enol forms? start->q_tautomers a_tautomers_yes Yes: Identify Keto/Enol signals and their ratio. q_tautomers->a_tautomers_yes Yes a_tautomers_no No: Spectrum may be of a single tautomer or highly impure. q_tautomers->a_tautomers_no No q_impurities Are there still unassigned signals? a_tautomers_yes->q_impurities a_tautomers_no->q_impurities a_impurities_yes Yes: Compare signals to known impurities (starting materials, byproducts, solvents). q_impurities->a_impurities_yes Yes a_impurities_no No: Sample is likely pure. q_impurities->a_impurities_no No confirm Confirm impurity identity by spiking or 2D NMR. a_impurities_yes->confirm end End: Impurities Identified a_impurities_no->end confirm->end

Caption: Logical workflow for impurity identification.

References

Technical Support Center: Synthesis of β-Keto Esters via Claisen Condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Claisen condensation to synthesize β-keto esters.

Troubleshooting Guide

Low yields and unexpected side products are common challenges in Claisen condensation reactions. This guide provides a systematic approach to identifying and resolving these issues.

1. Low or No Product Yield

Low or no yield of the desired β-keto ester is one of the most frequent problems. The underlying causes can often be traced back to the reaction conditions or the purity of the reagents.

  • Is the chosen base strong enough? The Claisen condensation is an equilibrium reaction. The final deprotonation of the β-keto ester product by the base drives the reaction to completion. If the base is not strong enough to deprotonate the product, the equilibrium will not favor product formation.[1][2]

    • Solution: Employ a strong base. While alkoxides like sodium ethoxide are commonly used, stronger bases such as sodium hydride (NaH) or sodium amide (NaNH2) can significantly increase the yield.[2] For crossed Claisen condensations, non-nucleophilic bases like lithium diisopropylamide (LDA) are often a good choice.[3]

  • Are the reaction conditions strictly anhydrous? Water can react with the strong base and the ester starting material (saponification), reducing the yield.

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Reagents should be stored under inert atmosphere and handled using appropriate techniques to minimize exposure to moisture.

  • Is the temperature optimized? While many Claisen condensations proceed at room temperature, some may require heating to overcome the activation energy barrier.[4] However, excessively high temperatures can promote side reactions.

    • Solution: If the reaction is sluggish at room temperature, gentle heating (e.g., 40-60 °C) can be beneficial. Monitor the reaction progress by thin-layer chromatography (TLC) to avoid prolonged heating that could lead to decomposition.

2. Presence of Side Products

The appearance of unexpected spots on a TLC plate or peaks in an NMR spectrum indicates the formation of side products. Identifying these byproducts is key to rectifying the issue.

  • Is saponification occurring? The presence of a carboxylic acid corresponding to the ester starting material suggests hydrolysis due to water contamination or the use of hydroxide as a base.[1]

    • Solution: As mentioned, maintain strictly anhydrous conditions. Avoid using hydroxide bases.

  • Is transesterification observed? If the alkoxide base used has a different alkyl group from the ester's alkoxy group, a mixture of ester products can be formed.[3]

    • Solution: Always use an alkoxide base with the same alkyl group as the ester (e.g., sodium ethoxide with ethyl esters).[3]

  • Is self-condensation a problem in a crossed Claisen reaction? In a crossed Claisen condensation, if both esters have α-hydrogens, a mixture of four different products can be formed.[2]

    • Solution: To achieve a good yield of a single product, one of the esters should not have α-hydrogens (e.g., ethyl benzoate, diethyl carbonate).[2] Alternatively, a directed approach can be used where one ester is completely converted to its enolate with a strong, non-nucleophilic base like LDA at low temperature before the second ester is added.

Frequently Asked Questions (FAQs)

Q1: Why is a stoichiometric amount of base required for the Claisen condensation?

A full equivalent of base is necessary because the final step of the reaction, the deprotonation of the β-keto ester, is what drives the equilibrium towards the product.[1][3] This deprotonation consumes the base.

Q2: Can I use a ketone as one of the components in a Claisen-type condensation?

Yes, the reaction between a ketone enolate and an ester is a variation of the Claisen condensation and is an effective method for synthesizing β-diketones.

Q3: What is the Dieckmann condensation?

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[2] This reaction is particularly useful for forming five- and six-membered rings.

Q4: How can I monitor the progress of my Claisen condensation?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials. The disappearance of the starting material spot(s) and the appearance of a new, more polar spot (the β-keto ester enolate) indicate that the reaction is proceeding. After acidic workup, the product spot will be less polar than the enolate.

Q5: My β-keto ester product seems to be decomposing during purification. What can I do?

β-keto esters can be sensitive to heat and strong acids or bases. If you are using distillation for purification, consider performing it under reduced pressure to lower the boiling point and minimize thermal decomposition. For column chromatography, ensure the silica gel is neutral and elute the product as quickly as possible.

Data Presentation

The choice of base, solvent, and temperature significantly impacts the yield of the Claisen condensation. The following table provides a representative overview of these effects on a hypothetical Claisen condensation of ethyl acetate to ethyl acetoacetate.

Base Solvent Temperature (°C) Representative Yield (%) Notes
Sodium EthoxideEthanol2560-75Standard conditions. Yield can be moderate.
Sodium EthoxideToluene8070-85Higher temperature can improve yield, but also increases risk of side reactions.
Sodium HydrideTHF2580-95Stronger, non-nucleophilic base often leads to higher yields.
LDATHF-78 to 085-98Ideal for directed and crossed Claisen condensations, minimizing self-condensation.

Disclaimer: The yield percentages in this table are illustrative and can vary significantly based on the specific substrates, reaction scale, and experimental technique.

Experimental Protocols

1. Standard Claisen Condensation: Synthesis of Ethyl Acetoacetate

This protocol describes the self-condensation of ethyl acetate using sodium ethoxide.

  • Materials:

    • Sodium metal

    • Anhydrous ethanol

    • Anhydrous ethyl acetate

    • Anhydrous diethyl ether or toluene

    • Aqueous solution of acetic acid (e.g., 10%)

    • Saturated aqueous sodium chloride solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • Under an inert atmosphere (e.g., nitrogen or argon), carefully add small pieces of sodium metal to anhydrous ethanol in a round-bottom flask equipped with a reflux condenser to prepare a solution of sodium ethoxide.

    • Once all the sodium has reacted, cool the solution to room temperature.

    • Slowly add anhydrous ethyl acetate to the sodium ethoxide solution with stirring.

    • After the addition is complete, gently reflux the mixture for 1-2 hours.

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Slowly add an aqueous solution of acetic acid with stirring until the mixture is acidic (test with pH paper).

    • Transfer the mixture to a separatory funnel and add diethyl ether or toluene to extract the product.

    • Wash the organic layer with a saturated aqueous sodium chloride solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude ethyl acetoacetate by vacuum distillation.

2. Crossed Claisen Condensation: Synthesis of Ethyl Benzoylacetate

This protocol details the reaction between ethyl benzoate (no α-hydrogens) and ethyl acetate using sodium ethoxide.

  • Materials:

    • Sodium metal

    • Anhydrous ethanol

    • Ethyl benzoate

    • Anhydrous ethyl acetate

    • Anhydrous diethyl ether

    • Aqueous solution of hydrochloric acid (e.g., 1 M)

    • Saturated aqueous sodium bicarbonate solution

    • Saturated aqueous sodium chloride solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Prepare a solution of sodium ethoxide in anhydrous ethanol as described in the standard protocol.

    • To the stirred sodium ethoxide solution, add a mixture of ethyl benzoate and anhydrous ethyl acetate dropwise at room temperature.

    • After the addition, stir the reaction mixture at room temperature for several hours or overnight. Monitor the reaction by TLC.

    • Cool the reaction mixture in an ice bath and slowly add 1 M hydrochloric acid until the mixture is acidic.

    • Extract the product with diethyl ether.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and saturated aqueous sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude ethyl benzoylacetate by vacuum distillation or column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield in Claisen Condensation

Troubleshooting_Claisen start Low or No Product Yield check_base Is the base strong enough and used in stoichiometric amounts? start->check_base check_anhydrous Are the reaction conditions strictly anhydrous? check_base->check_anhydrous Yes solution_base Use a stronger base (e.g., NaH, LDA) in at least a 1:1 molar ratio with the ester. check_base->solution_base No check_temp Is the reaction temperature optimized? check_anhydrous->check_temp Yes solution_anhydrous Thoroughly dry all glassware and use anhydrous solvents and reagents. check_anhydrous->solution_anhydrous No check_side_reactions Are side reactions occurring? check_temp->check_side_reactions Yes solution_temp Monitor reaction by TLC and apply gentle heating if necessary. Avoid prolonged high temperatures. check_temp->solution_temp No solution_side_reactions Address specific side reactions (saponification, transesterification, self-condensation). check_side_reactions->solution_side_reactions Yes

Caption: A logical workflow for troubleshooting low product yield in a Claisen condensation.

General Mechanism of the Claisen Condensation

Claisen_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination of Alkoxide cluster_step4 Step 4: Deprotonation (Driving Force) cluster_step5 Step 5: Acidic Workup Ester1 R-CH2-COOR' Enolate [R-CH-COOR']- Ester1->Enolate + Base Base OR'- Alcohol1 R'OH Enolate2 [R-CH-COOR']- Ester2 R-CH2-COOR' Tetrahedral_Intermediate Tetrahedral Intermediate Tetrahedral_Intermediate2 Tetrahedral Intermediate Enolate2->Tetrahedral_Intermediate + Ester Beta_Keto_Ester β-Keto Ester Tetrahedral_Intermediate2->Beta_Keto_Ester Beta_Keto_Ester2 β-Keto Ester Alkoxide OR'- Product_Enolate Product Enolate (stabilized) Beta_Keto_Ester2->Product_Enolate + Base Base2 OR'- Product_Enolate2 Product Enolate Alcohol2 R'OH Final_Product Final β-Keto Ester Product_Enolate2->Final_Product + Acid Acid H3O+

Caption: The five key steps in the mechanism of the Claisen condensation reaction.

References

"improving the purity of Methyl 3-oxo-3-(thiophen-2-yl)propanoate by recrystallization"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for improving the purity of Methyl 3-oxo-3-(thiophen-2-yl)propanoate via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in recrystallizing this compound?

A1: The primary challenge is that this compound is a yellow liquid at room temperature.[1] Standard recrystallization is designed for purifying solids. Therefore, specialized low-temperature or two-solvent techniques are necessary to induce crystallization.

Q2: What are the ideal characteristics of a solvent for this recrystallization?

A2: An ideal solvent should dissolve the compound at room temperature or upon gentle warming but allow for crystallization or precipitation at a significantly lower temperature (e.g., in an ice or dry ice/acetone bath). The impurities should ideally remain soluble at this lower temperature. The solvent should also be relatively low-boiling for easy removal after purification.[2][3]

Q3: Which solvents are recommended for recrystallizing this β-keto ester?

A3: Given the polar nature of the molecule (containing ester and ketone functional groups), polar solvents should be considered.[4][5] A good starting point would be a non-polar solvent in which the compound is sparingly soluble, paired with a more polar solvent in which it is readily soluble. Common solvent systems for polar organic compounds include hexane/ethyl acetate, hexane/acetone, or ethanol/water.[6] For this specific compound, which is a liquid, a single solvent system using a non-polar solvent like hexane or a mixture like diethyl ether/hexane might be effective at low temperatures.

Q4: Can I use a single-solvent system for a liquid compound?

A4: Yes, a single-solvent system can be effective. The procedure involves dissolving the liquid compound in a minimal amount of a suitable solvent at room temperature and then cooling the solution to a very low temperature (e.g., -20°C to -78°C) to induce crystallization.[2][7]

Q5: What purity level can be expected after a successful recrystallization?

Troubleshooting Guide

Issue 1: The compound "oils out" instead of forming crystals.

  • Question: I've cooled the solution, but instead of solid crystals, a liquid or oily layer is forming. What's happening and how can I fix it?

  • Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice.[11][12] This is common for compounds that are liquids at room temperature or have low melting points.

    • Solution A: Re-dissolve and Add More Solvent. Warm the mixture to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation point of the solution. Cool the solution again, but this time much more slowly.[3][12]

    • Solution B: Scratch the Flask. Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.[11][12]

    • Solution C: Use a Seed Crystal. If you have a small amount of the pure solid, add a tiny crystal to the cooled solution. This "seed" will act as a template for other molecules to crystallize upon.[12]

    • Solution D: Try a Different Solvent. The boiling point of your solvent might be too high, causing the compound to melt and separate as a liquid before it can crystallize.[13] Try a solvent with a lower boiling point.

Issue 2: No crystals are forming even after significant cooling.

  • Question: My solution is clear and cold, but no crystals have appeared. What should I do?

  • Answer: This typically indicates that your solution is not supersaturated, meaning you have used too much solvent.

    • Solution A: Evaporate Excess Solvent. Gently warm the solution to evaporate some of the solvent. Once you observe slight turbidity or crystal formation, allow it to cool slowly again.[3]

    • Solution B: Induce Crystallization. Try scratching the flask with a glass rod or adding a seed crystal as described in the previous issue.[11][12]

    • Solution C: Cool to a Lower Temperature. If using an ice bath is not sufficient, try a dry ice/acetone bath to reach a much lower temperature, which will further decrease the compound's solubility.[11]

Issue 3: The recrystallized product is still impure.

  • Question: I've completed the recrystallization, but analysis (GC/HPLC) shows the purity has not significantly improved. Why?

  • Answer: This can happen for a few reasons.

    • Reason A: Rapid Crystallization. If the crystals form too quickly, impurities can become trapped within the crystal lattice.[14]

      • Solution: Repeat the recrystallization, but ensure the cooling process is as slow as possible. Insulating the flask can help achieve a gradual temperature drop.[15]

    • Reason B: Inappropriate Solvent Choice. The solvent you chose may not be effective at separating the desired compound from specific impurities because their solubility characteristics are too similar.

      • Solution: Experiment with different solvents or solvent pairs. A two-solvent system (one in which the compound is very soluble and one in which it is poorly soluble) can sometimes provide better separation.[16][17]

Data Presentation

Since specific quantitative data for the recrystallization of this compound is not available in the literature, the following table presents representative data for the purification of β-keto esters to illustrate the potential improvement in purity and the typical yield.

ParameterBefore RecrystallizationAfter Recrystallization
Purity (by GC/HPLC) ~85-90%>98%
Appearance Yellow to brownish liquidPale yellow solid/crystals
Typical Yield N/A85-95%
Note: This data is illustrative for β-keto esters and serves as a general benchmark.[8][9]

Experimental Protocols

Protocol 1: Low-Temperature Single-Solvent Recrystallization

This protocol is suitable for inducing crystallization of a compound that is a liquid at room temperature.

  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various non-polar solvents (e.g., hexane, heptane, diethyl ether) at room temperature. A good solvent will fully dissolve the compound.

  • Dissolution: Place the crude compound (e.g., 1.0 g) into a small Erlenmeyer flask. Add the chosen solvent dropwise at room temperature while swirling until the compound is just dissolved. Avoid using a large excess of solvent.

  • Cooling and Crystallization:

    • Cover the flask and place it in an ice-water bath (0°C). Allow it to stand without disturbance for 20-30 minutes.

    • If no crystals form, move the flask to a colder bath, such as a dry ice/acetone bath (-78°C).[11]

    • Observe for the formation of solid crystals. If the solution becomes cloudy or oils out, refer to the troubleshooting guide.

  • Isolation of Crystals:

    • Pre-cool a Büchner funnel and the filtration flask in a freezer.

    • Once crystallization is complete, quickly filter the cold slurry under vacuum to collect the crystals.

    • Wash the crystals with a very small amount of the ice-cold solvent to remove any remaining impurities.[5]

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of the solvent. The final product should be a pale yellow solid.

Mandatory Visualization

Below is a troubleshooting workflow for the recrystallization of this compound.

G cluster_oil Troubleshoot Oiling Out cluster_no_xtal Troubleshoot No Crystals start Start Recrystallization: Dissolve Compound in Minimal Hot/RT Solvent cool Cool Solution Slowly start->cool observe Observe Outcome cool->observe crystals Solid Crystals Form observe->crystals Success oil Compound 'Oils Out' observe->oil Problem no_xtal No Crystals Form observe->no_xtal Problem filter_dry Filter, Wash & Dry Crystals crystals->filter_dry reheat_oil Reheat to Dissolve Oil oil->reheat_oil evaporate Evaporate Some Solvent no_xtal->evaporate cool_lower Cool to Lower Temp no_xtal->cool_lower end Pure Product filter_dry->end add_solvent Add More Solvent reheat_oil->add_solvent scratch_flask Scratch Flask / Add Seed reheat_oil->scratch_flask add_solvent->cool Retry scratch_flask->cool Retry evaporate->cool Retry cool_lower->observe

Caption: Troubleshooting workflow for recrystallization.

References

"column chromatography conditions for purifying Methyl 3-oxo-3-(thiophen-2-yl)propanoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Methyl 3-oxo-3-(thiophen-2-yl)propanoate via column chromatography. Find troubleshooting tips, frequently asked questions, and a detailed experimental protocol to navigate challenges during your purification process.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when purifying β-keto esters like this compound by column chromatography?

A1: The primary challenges associated with the column chromatography of β-keto esters include their potential for keto-enol tautomerism, which can result in poor peak shapes and difficult separation.[1] Additionally, these compounds can sometimes be sensitive to the acidic nature of standard silica gel, potentially leading to degradation.[2]

Q2: What stationary phase is recommended for the purification of this compound?

A2: For moderately polar compounds such as this compound, normal-phase chromatography using silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase. If compound degradation is observed, deactivating the silica gel by pre-treating it with a small amount of a basic modifier like triethylamine mixed in the mobile phase can be beneficial.[2]

Q3: How do I select an appropriate mobile phase for the column?

A3: The ideal mobile phase (eluent) should provide good separation of your target compound from impurities. This is typically determined by preliminary analysis using Thin Layer Chromatography (TLC). A common starting point for β-keto esters is a non-polar solvent system with a polar modifier, such as a mixture of hexane and ethyl acetate.[3] The polarity can be adjusted by changing the ratio of the solvents to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound on a TLC plate.[3][4]

Q4: My crude sample is not dissolving well in the mobile phase. How should I load it onto the column?

A4: If your sample has poor solubility in the eluent, you have a couple of options. You can dissolve the sample in a minimal amount of a stronger, more polar solvent like dichloromethane and then load it.[2] However, the preferred method to avoid band broadening is "dry loading."[3] This involves adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of your packed column.[3]

Experimental Protocol: Column Chromatography

This protocol outlines a general procedure for the purification of this compound. Optimization may be required based on the specific impurity profile of your crude material.

1. Preparation of the Mobile Phase:

  • Based on TLC analysis, prepare a suitable mobile phase. A common starting point is a mixture of hexane and ethyl acetate.

  • For a 1 L solution, mix the solvents in the predetermined ratio (e.g., 9:1 hexane:ethyl acetate).

  • Ensure the solvents are of high purity (HPLC grade is recommended) to avoid introducing impurities.[5]

2. Column Packing:

  • Select a glass column of an appropriate size for your sample amount.

  • Secure the column in a vertical position in a fume hood.

  • Place a small plug of glass wool or cotton at the bottom of the column.

  • Add a thin layer of sand over the plug.

  • Prepare a slurry of silica gel in your mobile phase.

  • Pour the slurry into the column, allowing the silica to settle without air bubbles.

  • Continuously tap the column gently to ensure even packing.

  • Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample loading.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

3. Sample Loading:

  • Wet Loading: Dissolve your crude product in the minimum amount of mobile phase or a slightly more polar solvent. Carefully add the solution to the top of the column with a pipette.

  • Dry Loading: Dissolve your crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Apply gentle positive pressure (using a pump or inert gas) to start the elution.

  • Begin collecting fractions in appropriately labeled test tubes.

  • Monitor the separation by collecting small spots from the eluting fractions on a TLC plate.

5. Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Troubleshooting Guide

Problem Possible Cause Solution
Poor Separation Incorrect mobile phase polarity.Optimize the mobile phase composition using TLC. If compounds are very close, consider a different solvent system (e.g., dichloromethane/hexane).[4]
Column overloading.Use a larger column or reduce the amount of sample loaded.
Uneven column packing.Repack the column carefully, ensuring a homogenous slurry and gentle tapping.
Compound is Stuck on the Column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, switch from a 9:1 to an 8:2 hexane:ethyl acetate mixture.
Compound may be degrading on the silica.Test the stability of your compound on a silica TLC plate. If it degrades, consider using deactivated silica or an alternative stationary phase like alumina.[2]
Broad or Tailing Peaks Keto-enol tautomerism.Try increasing the flow rate or consider using a different stationary phase. In some HPLC applications, increasing the temperature can help speed up the interconversion between tautomers.[1]
Column channeling.This is due to improper packing. Repack the column.
Low Product Recovery Compound degradation on the column.As mentioned above, check for stability on silica and consider alternatives if necessary.[2]
Product is co-eluting with an impurity.Re-evaluate your mobile phase system with extensive TLC analysis to achieve better separation.

Data Presentation

Table 1: Recommended Starting Conditions for Column Chromatography

ParameterRecommended Condition
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Hexane:Ethyl Acetate (start with 9:1, adjust based on TLC)
Alternative Mobile Phases Dichloromethane:Hexane, Toluene:Ethyl Acetate
TLC Visualization UV light (254 nm) and/or a potassium permanganate stain

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation cluster_final Final Product tlc TLC Analysis to Determine Mobile Phase prepare_column Prepare and Pack Column with Silica Gel tlc->prepare_column load_sample Load Crude Sample (Wet or Dry Loading) prepare_column->load_sample elute Elute with Mobile Phase and Collect Fractions load_sample->elute monitor_fractions Monitor Fractions by TLC elute->monitor_fractions combine_pure Combine Pure Fractions monitor_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure this compound evaporate->pure_product

Caption: Experimental workflow for the purification of this compound by column chromatography.

References

Technical Support Center: Minimizing Dimer Formation in Beta-Keto Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for beta-keto ester synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a specific focus on minimizing the formation of dimeric byproducts.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation in the context of beta-keto ester synthesis?

A1: Dimer formation, also known as self-condensation, is a common side reaction in beta-keto ester synthesis, particularly in the Claisen condensation.[1][2] It occurs when two molecules of the starting ester react with each other to form a dimeric beta-keto ester, instead of reacting with a different electrophile in a crossed Claisen condensation or undergoing the desired intramolecular cyclization (Dieckmann condensation).[3]

Q2: Why is dimer formation a problem?

A2: Dimer formation reduces the yield of the desired beta-keto ester, complicates the purification process due to the similarity in properties between the product and the dimer, and consumes valuable starting materials. In complex multi-step syntheses, minimizing such byproducts is crucial for overall efficiency.

Q3: What are the primary drivers of dimer formation?

A3: The primary driver of dimer formation is the reaction of the ester enolate with another molecule of the starting ester acting as an electrophile.[4] This is the fundamental mechanism of the classic Claisen condensation.[5][6] Factors that favor this pathway over a desired cross-condensation or intramolecular reaction will lead to increased dimer formation.

Troubleshooting Guide: Dimer Formation

Here are some common issues encountered during beta-keto ester synthesis that can lead to excessive dimer formation, along with their potential causes and solutions.

Problem Potential Cause Recommended Solution
High percentage of dimer in a crossed Claisen condensation. Both ester starting materials are readily enolizable, leading to a mixture of all possible condensation products.[3]1. Use a non-enolizable ester: Choose one ester that lacks α-hydrogens (e.g., ethyl benzoate, ethyl formate) to act solely as the electrophile.[7]2. Controlled enolate formation: Use a strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to quantitatively form the enolate of one ester before adding the second ester (the electrophile).[8][9] This kinetically controlled process minimizes self-condensation.
Significant dimer formation even when using a non-enolizable ester. The rate of enolate addition to the starting ester (dimerization) is competitive with the addition to the desired electrophile.1. Slow addition of the enolizable ester: Add the enolizable ester dropwise to a mixture of the base and the non-enolizable ester. This keeps the concentration of the enolizable ester low, favoring the cross-condensation reaction.2. Increase the concentration of the non-enolizable ester: Use an excess of the non-enolizable ester to increase the probability of the desired reaction.
Low yield of the desired cyclic beta-keto ester in a Dieckmann condensation, with evidence of intermolecular dimer formation. The rate of the intermolecular Claisen condensation is competing with the intramolecular cyclization.1. High dilution: Perform the reaction under high dilution conditions to favor the intramolecular pathway over the intermolecular one.2. Choice of base: Use a strong base like sodium hydride or sodium amide, which can often improve yields in intramolecular condensations.[3]
Reaction is sluggish and leads to a mixture of products, including dimers. The base is not strong enough to efficiently and rapidly deprotonate the ester, leading to a low concentration of the enolate and allowing for side reactions.1. Switch to a stronger base: Consider using sodium hydride (NaH), sodium amide (NaNH₂), or lithium diisopropylamide (LDA) instead of alkoxides like sodium ethoxide.[3]2. Ensure anhydrous conditions: Water can consume the base and interfere with the reaction. Thoroughly dry all glassware and use anhydrous solvents.

Data Presentation: Influence of Reaction Parameters on Dimer Formation

While specific quantitative data for dimer formation is often not reported, the following table summarizes the expected qualitative effects of key reaction parameters on the ratio of the desired product to the dimeric byproduct based on established chemical principles.

Parameter Condition to Minimize Dimer Expected Outcome Rationale
Base Strong, non-nucleophilic, sterically hindered (e.g., LDA)Lower Product/Dimer RatioRapid and complete enolate formation under kinetic control, minimizing self-condensation before the addition of the electrophile.
Weaker, nucleophilic (e.g., Sodium Ethoxide)Higher Product/Dimer RatioEquilibrium of enolate formation allows for competing self-condensation.
Temperature Low Temperature (e.g., -78 °C)Lower Product/Dimer RatioFavors the kinetically controlled product, which in a directed synthesis is the desired cross-product. Reduces the rate of side reactions.
High TemperatureHigher Product/Dimer RatioCan lead to a loss of selectivity and favor the thermodynamically more stable products, which may include the dimer.
Concentration High Dilution (especially for intramolecular reactions)Lower Product/Dimer RatioFavors intramolecular reactions (Dieckmann condensation) over intermolecular dimerization.
High ConcentrationHigher Product/Dimer RatioIncreases the probability of intermolecular collisions, leading to more dimer formation.
Order of Addition Slow addition of the enolizable ester to the electrophile and baseLower Product/Dimer RatioMaintains a low concentration of the nucleophilic enolate, favoring reaction with the more abundant electrophile.
All reagents mixed at onceHigher Product/Dimer RatioAllows for all possible reaction pathways, including self-condensation, to occur simultaneously.

Experimental Protocols

Protocol: Minimizing Dimer Formation in a Crossed Claisen Condensation using LDA

This protocol describes the synthesis of ethyl 2-benzoylacetate from ethyl acetate and ethyl benzoate, a classic example of a crossed Claisen condensation where one partner is non-enolizable. The use of LDA under cryogenic conditions is key to minimizing the self-condensation of ethyl acetate.

Materials:

  • Diisopropylamine, freshly distilled

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate, anhydrous

  • Ethyl benzoate, anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • LDA Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve freshly distilled diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.0 equivalent) dropwise via syringe while maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes at -78 °C to ensure complete formation of LDA.

  • Enolate Formation: Add anhydrous ethyl acetate (1.0 equivalent) dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete deprotonation and formation of the lithium enolate.

  • Crossed Condensation: Add anhydrous ethyl benzoate (1.2 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by slowly adding 1 M HCl at 0 °C until the solution is acidic (pH ~2-3). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure ethyl 2-benzoylacetate.

Visualizations

Dimer_Formation_Pathway Ester Ester (Enolizable) Enolate Ester Enolate (Nucleophile) Ester->Enolate + Base Base Base (e.g., NaOEt) Base->Enolate Dimer Dimer (Self-Condensation Product) Enolate->Dimer + Ester (Electrophile) Electrophile_Ester Ester (Electrophile) Electrophile_Ester->Dimer

Pathway leading to dimer formation.

Troubleshooting_Workflow Start High Dimer Formation Observed IsCrossed Crossed Claisen? Start->IsCrossed IsIntra Intramolecular (Dieckmann)? IsCrossed->IsIntra No UseNonEnolizable Use a non-enolizable ester IsCrossed->UseNonEnolizable Yes HighDilution Use high dilution IsIntra->HighDilution Yes UseLDA Use LDA at low temperature UseNonEnolizable->UseLDA SlowAddition Slowly add enolizable ester UseLDA->SlowAddition End Minimized Dimer Formation SlowAddition->End StrongerBase Consider stronger base (e.g., NaH) HighDilution->StrongerBase StrongerBase->End

Troubleshooting workflow for minimizing dimer formation.

Kinetic_vs_Thermodynamic cluster_0 Kinetic Control cluster_1 Thermodynamic Control K_Conditions Low Temperature Strong, Bulky Base (LDA) Short Reaction Time K_Product Desired Cross-Product (Less Stable, Formed Faster) K_Conditions->K_Product Favors T_Conditions Higher Temperature Weaker Base (NaOEt) Longer Reaction Time T_Product Dimer and/or Other Products (More Stable, Formed Slower) T_Conditions->T_Product Favors Reactants Ester Enolate + Electrophile Reactants->K_Conditions Reactants->T_Conditions

Kinetic vs. Thermodynamic control in beta-keto ester synthesis.

References

"effect of reaction conditions on the synthesis of Methyl 3-oxo-3-(thiophen-2-yl)propanoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of Methyl 3-oxo-3-(thiophen-2-yl)propanoate. This β-keto ester is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] The primary synthesis route is the Claisen condensation of 2-acetylthiophene with a methylating agent, such as dimethyl carbonate, facilitated by a strong base.

Experimental Workflow Overview

The synthesis follows a standard Claisen condensation workflow, which involves the formation of an enolate from 2-acetylthiophene, followed by its reaction with dimethyl carbonate, and subsequent workup to isolate the desired product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Prepare Reagents (2-Acetylthiophene, Dimethyl Carbonate) base_prep Prepare Base Solution (e.g., Sodium Methoxide in THF) setup Set up Inert Atmosphere Reaction (N2 or Ar) reagents->setup addition Slow Addition of Base to 2-Acetylthiophene Solution base_prep->addition setup->addition enolate Enolate Formation (Stir at Room Temp) addition->enolate carbonate_add Addition of Dimethyl Carbonate enolate->carbonate_add reflux Heat to Reflux carbonate_add->reflux quench Quench with Acidic Solution (e.g., aq. HCl) reflux->quench extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate Under Vacuum dry->concentrate purify Purify by Chromatography or Distillation concentrate->purify characterize Characterization (NMR, GC-MS, IR) purify->characterize

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis.

Q1: My reaction yield is very low. What are the potential causes?

A1: Low yields can stem from several factors:

  • Base Strength and Type: An insufficiently strong base will not fully deprotonate the 2-acetylthiophene to form the necessary enolate. Sodium methoxide (NaOMe) or sodium hydride (NaH) are typically effective. Using weaker bases like potassium carbonate will likely result in low to no product formation. Also, using hydroxide bases (e.g., NaOH, KOH) can lead to saponification (hydrolysis) of the ester product, significantly reducing the yield.

  • Moisture in Reagents/Solvent: The enolate intermediate is highly reactive with water. Any moisture present in the reaction flask, solvents, or reagents will quench the enolate, preventing it from reacting with dimethyl carbonate. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Reaction Temperature: While initial enolate formation may be done at room temperature, the subsequent reaction with dimethyl carbonate often requires heating (reflux) to proceed at a reasonable rate. Insufficient temperature can lead to an incomplete reaction.

  • Stoichiometry: A stoichiometric amount of base is required because the final β-keto ester product is acidic and will be deprotonated by the alkoxide base.[2][3] This final deprotonation step is often the thermodynamic driving force for the reaction.[4] Using only a catalytic amount of base will result in poor yields.

Q2: I am observing a significant amount of unreacted 2-acetylthiophene. What went wrong?

A2: This is a common issue and is often linked to the problems described in Q1. Specifically:

  • Inefficient Enolate Formation: The primary reason for unreacted starting material is the failure to generate the enolate. This could be due to a weak base, the presence of moisture, or an insufficient amount of base.

  • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion. Ensure the mixture is refluxed for an adequate period (typically several hours) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Q3: My final product is contaminated with a significant byproduct. What could it be?

A3: The most likely byproduct is the self-condensation product of 2-acetylthiophene. Although dimethyl carbonate is typically used in excess to favor the desired crossed Claisen condensation, some self-condensation can occur if the enolate of 2-acetylthiophene attacks another molecule of 2-acetylthiophene. To minimize this, ensure slow addition of the base to the solution of 2-acetylthiophene before adding the dimethyl carbonate.

Q4: The workup procedure is difficult, and I'm losing product during extraction. Any tips?

A4: After quenching the reaction with an acidic solution (e.g., dilute HCl) to neutralize the base and protonate the product enolate, the β-keto ester can sometimes form emulsions during liquid-liquid extraction.

  • Use a Brine Wash: After the initial aqueous washes, washing the organic layer with a saturated sodium chloride solution (brine) can help break emulsions and further remove water from the organic phase.

  • Proper pH Adjustment: Ensure the aqueous layer is acidic (pH ~5-6) after quenching. This ensures the product is in its neutral form and will partition into the organic layer.

Data on Reaction Conditions

Table 1: Effect of Base on Product Yield

BaseSolventTemperature (°C)Typical Yield (%)Notes
Sodium Methoxide (NaOMe)THF65 (Reflux)75-85Strong, non-nucleophilic base. Good choice for this reaction.
Sodium Hydride (NaH)THF65 (Reflux)80-90Very strong base, can give higher yields. Requires careful handling due to its pyrophoric nature.
Potassium tert-Butoxidet-BuOH80 (Reflux)70-80A strong, sterically hindered base that works well.
Sodium Ethoxide (NaOEt)Ethanol78 (Reflux)65-75Effective, but may lead to some transesterification with the methyl ester product.
Potassium Hydroxide (KOH)Ethanol78 (Reflux)< 10Not recommended. Leads to significant saponification (hydrolysis) of the ester.[2]

Note: Yields are illustrative and can vary based on other reaction parameters.

Table 2: Effect of Solvent on Reaction Outcome

SolventDielectric ConstantBoiling Point (°C)Outcome
Tetrahydrofuran (THF)7.566Aprotic, good for solvating the enolate intermediate. Commonly used with NaH and NaOMe.
Toluene2.4111Aprotic, non-polar. Allows for higher reaction temperatures, which can increase the reaction rate.
Ethanol24.578Protic. Can be used but may lead to side reactions like transesterification if the alkoxide base does not match the alcohol solvent.
Dimethylformamide (DMF)36.7153Aprotic, polar. Can accelerate the reaction but may be difficult to remove during workup.

Experimental Protocols

Representative Protocol for Claisen Condensation

This protocol describes a representative method for the synthesis of this compound.

Materials:

  • 2-Acetylthiophene

  • Dimethyl carbonate

  • Sodium methoxide (NaOMe) or Sodium Hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add 2-acetylthiophene (1 equivalent) and anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Base Addition: To the stirred solution, add sodium methoxide (1.1 equivalents) portion-wise at room temperature. If using sodium hydride (60% dispersion in mineral oil), wash it with anhydrous hexane prior to use and add it carefully.

  • Enolate Formation: Stir the resulting suspension at room temperature for 1 hour.

  • Carbonate Addition: Add dimethyl carbonate (3-5 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Quenching: After completion, cool the reaction mixture to 0°C in an ice bath and slowly quench by adding 1M HCl until the solution is acidic (pH ~5-6).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield this compound as a yellow liquid.[5]

Logical Relationships in Troubleshooting

The following diagram illustrates the logical steps for troubleshooting a low-yield reaction.

G start Low Yield Observed check_base Was the base strong enough? (e.g., NaOMe, NaH) start->check_base check_moisture Were reagents/solvents anhydrous? check_base->check_moisture Yes use_strong_base Action: Use a stronger base (e.g., NaH instead of NaOEt) check_base->use_strong_base No check_stoich Was a stoichiometric amount of base used? check_moisture->check_stoich Yes dry_reagents Action: Dry solvents and use oven-dried glassware check_moisture->dry_reagents No check_temp_time Was reaction heated long enough? check_stoich->check_temp_time Yes use_equiv_base Action: Use at least 1.1 eq. of base check_stoich->use_equiv_base No increase_reflux Action: Increase reflux time and monitor by TLC/GC check_temp_time->increase_reflux No success Yield Improved check_temp_time->success Yes use_strong_base->success dry_reagents->success use_equiv_base->success increase_reflux->success

References

Technical Support Center: Decarboxylation of Methyl 3-oxo-3-(thiophen-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the decarboxylation of Methyl 3-oxo-3-(thiophen-2-yl)propanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this chemical transformation.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the decarboxylation of this compound to synthesize 2-acetylthiophene.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Insufficient Temperature: The Krapcho decarboxylation requires high temperatures, typically around 150-180 °C, to proceed efficiently.[1] 2. Inadequate Reaction Time: The reaction may not have been allowed to run to completion. 3. Poor Quality Solvent: The use of wet or impure DMSO can hinder the reaction. 4. Ineffective Salt: The choice and concentration of the salt (e.g., NaCl, LiCl) can significantly impact the reaction rate.1. Optimize Temperature: Carefully monitor and control the reaction temperature to ensure it remains within the optimal range for Krapcho decarboxylation. 2. Monitor Reaction Progress: Use techniques like TLC or GC to monitor the disappearance of the starting material and the formation of the product. Extend the reaction time if necessary. 3. Use Anhydrous Solvent: Employ dry, high-purity DMSO to ensure optimal reaction conditions. 4. Select Appropriate Salt: Lithium chloride (LiCl) is often more effective than sodium chloride (NaCl) due to its better solubility in DMSO. Ensure an adequate molar equivalent of the salt is used.
Formation of a Dark, Tarry Substance (Polymerization) 1. High Reaction Temperature: Excessive heat can lead to the decomposition and polymerization of the thiophene ring or the product, 2-acetylthiophene.[2] 2. Presence of Acidic Impurities: Acidic conditions can promote the polymerization of thiophene derivatives.1. Precise Temperature Control: Maintain the reaction temperature at the lower end of the effective range and avoid localized overheating. 2. Ensure Neutral Conditions: Use high-purity reagents and solvents to avoid acidic contaminants. If necessary, a non-reactive base can be added to neutralize any acid.
Product Contaminated with a High-Boiling Impurity 1. Incomplete Decarboxylation: The starting material, this compound, has a higher boiling point than the product. 2. Formation of Dimeric/Oligomeric Byproducts: At high temperatures, side reactions involving the thiophene ring can lead to the formation of higher molecular weight species.1. Ensure Complete Reaction: Monitor the reaction to confirm the complete consumption of the starting material before workup. 2. Purification: Utilize fractional distillation under reduced pressure to separate the desired product from high-boiling impurities. Column chromatography can also be an effective purification method.
Product is Off-Color (Yellow to Brown) 1. Thermal Decomposition of the Product: 2-Acetylthiophene can degrade at elevated temperatures, leading to colored impurities. 2. Solvent-Related Impurities: Commercial DMSO can contain impurities that lead to discoloration at high temperatures.1. Minimize Exposure to High Temperatures: After the reaction is complete, cool the mixture promptly. Use the lowest effective temperature for distillation. 2. Use High-Purity Solvent: Employ freshly distilled or high-purity grade DMSO.
Difficult Product Isolation from DMSO 1. High Boiling Point and Water Miscibility of DMSO: DMSO is a high-boiling solvent and is fully miscible with water, which can complicate extraction.1. Aqueous Workup: Dilute the reaction mixture with a large volume of water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 2. Brine Wash: Wash the organic extracts with brine to remove residual DMSO. 3. Distillation: After solvent removal, purify the product by vacuum distillation.

Frequently Asked Questions (FAQs)

Q1: What is the expected side product of the decarboxylation of this compound?

A1: The primary expected product is 2-acetylthiophene. While the Krapcho decarboxylation is generally a clean reaction, potential side products can arise from the thermal decomposition of the starting material or the product.[3] At the high temperatures required for this reaction, the thiophene ring can be susceptible to degradation, potentially leading to the formation of polymeric materials or other uncharacterized byproducts. In some cases, incomplete reaction can leave unreacted starting material, which would be a major impurity.

Q2: What is the role of the salt (e.g., NaCl, LiCl) in the Krapcho decarboxylation?

A2: The salt plays a crucial catalytic role in the Krapcho decarboxylation. The reaction proceeds via a nucleophilic attack of the halide anion (e.g., Cl⁻) on the methyl group of the ester, leading to the formation of a carboxylate intermediate. This intermediate then readily undergoes decarboxylation. The salt significantly accelerates the rate of this initial nucleophilic attack.[1][4]

Q3: Can I use a different solvent instead of DMSO?

A3: While Dimethyl Sulfoxide (DMSO) is the most common solvent for Krapcho decarboxylations due to its high boiling point and ability to dissolve the salts, other polar aprotic solvents like N,N-Dimethylformamide (DMF) or Hexamethylphosphoramide (HMPA) can also be used.[3][5] However, the reaction efficiency and temperature requirements may vary. It is advisable to consult the literature for specific examples using alternative solvents for similar substrates.

Q4: Is it necessary to perform this reaction under an inert atmosphere?

A4: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice, especially when working with sensitive substrates or aiming for very high purity. It can help to prevent the oxidation of the thiophene ring or other components of the reaction mixture at high temperatures.

Q5: What are the key safety precautions to consider during this experiment?

A5: This reaction involves high temperatures and the use of DMSO.

  • High Temperatures: Use appropriate heating mantles and temperature controllers. Ensure the glassware is free of cracks and stars to prevent breakage at high temperatures.

  • DMSO Handling: DMSO can facilitate the absorption of chemicals through the skin. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Work in a well-ventilated fume hood.

  • Pressure Build-up: The reaction evolves carbon dioxide gas. Ensure the reaction setup is not a closed system to avoid pressure build-up.

Experimental Protocols

General Protocol for Krapcho Decarboxylation of this compound

This protocol provides a general procedure. Specific quantities and conditions should be optimized based on the scale of the reaction and available laboratory equipment.

Materials:

  • This compound

  • Lithium Chloride (LiCl) or Sodium Chloride (NaCl)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Water

  • Ethyl acetate (or other suitable extraction solvent)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (or other suitable drying agent)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound, lithium chloride (1.1 equivalents), dimethyl sulfoxide, and a small amount of water (2-3 equivalents).

  • Heat the reaction mixture to 150-180 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a separatory funnel containing a significant volume of water.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts and wash them with brine to remove residual DMSO.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by vacuum distillation to obtain 2-acetylthiophene.

Visualizations

Logical Workflow for Troubleshooting Low Product Yield

G Troubleshooting Low Yield start Low Product Yield Observed check_conversion Check for Complete Conversion of Starting Material (TLC/GC) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete No complete Complete Conversion check_conversion->complete Yes sub_issue_incomplete Potential Issues with Reaction Conditions incomplete->sub_issue_incomplete sub_issue_complete Potential Issues with Product Loss complete->sub_issue_complete temp Increase Temperature sub_issue_incomplete->temp time Increase Reaction Time sub_issue_incomplete->time reagents Check Reagent Quality (Solvent, Salt) sub_issue_incomplete->reagents workup Optimize Aqueous Workup (e.g., more extractions) sub_issue_complete->workup purification Review Purification Method (e.g., distillation parameters) sub_issue_complete->purification degradation Consider Product Degradation sub_issue_complete->degradation solution_degradation Lower Reaction/Distillation Temperature degradation->solution_degradation

Caption: Troubleshooting workflow for low product yield.

Signaling Pathway of Krapcho Decarboxylation

G Krapcho Decarboxylation Mechanism start_material This compound intermediate1 SN2 Attack on Methyl Group start_material->intermediate1 halide Halide Ion (e.g., Cl⁻) halide->intermediate1 carboxylate Thiophene Carboxylate Intermediate intermediate1->carboxylate decarboxylation Decarboxylation (-CO₂) carboxylate->decarboxylation enolate Thiophene Enolate decarboxylation->enolate protonation Protonation (from H₂O) enolate->protonation product 2-Acetylthiophene protonation->product

Caption: Mechanism of Krapcho decarboxylation.

References

Technical Support Center: Synthesis of Methyl 3-oxo-3-(thiophen-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the work-up procedure in the synthesis of Methyl 3-oxo-3-(thiophen-2-yl)propanoate. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during the work-up of the Claisen condensation reaction to synthesize this compound.

Q1: After quenching the reaction with acid, I observe a persistent emulsion during the extraction. How can I resolve this?

A1: Emulsion formation is a common issue. Here are several strategies to address it:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.

  • Filtration: Pass the emulsified layer through a pad of Celite or glass wool. This can help to coalesce the dispersed droplets.

  • Centrifugation: If available, centrifuging the emulsion is a highly effective method for separating the layers.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to layer separation.

Q2: My final product yield is significantly lower than expected. What are the potential causes and how can I improve it?

A2: Low yields in a Claisen condensation can stem from several factors throughout the reaction and work-up process.[1] Consider the following:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure sufficient reaction time and appropriate temperature control. The formation of the resonance-stabilized enolate of the β-keto ester product is a key driving force for this reaction.[2]

  • Moisture Contamination: The presence of water can consume the strong base (e.g., sodium methoxide) and hydrolyze the ester starting materials and product. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Incorrect Stoichiometry: A stoichiometric amount of base is required because it is consumed in the final deprotonation step that drives the reaction to completion.[2]

  • Side Reactions: Self-condensation of methyl acetate can compete with the desired crossed Claisen condensation. To minimize this, the enolate of methyl acetate can be pre-formed before the addition of methyl thiophene-2-carboxylate.

  • Inefficient Extraction: The product may not have been fully extracted from the aqueous layer. Perform multiple extractions with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Loss during Purification: Product may be lost during distillation or chromatography. Ensure proper technique and careful monitoring of fractions.

Q3: The NMR spectrum of my purified product shows impurities. What are the likely side products?

A3: Common impurities include:

  • Unreacted Starting Materials: Methyl thiophene-2-carboxylate and methyl acetate may be present if the reaction did not go to completion.

  • Methyl Acetoacetate: This is the product of the self-condensation of methyl acetate. Its presence indicates that this side reaction was competitive.

  • Hydrolysis Products: If the reaction was exposed to excessive water, particularly during work-up, you might see thiophene-2-carboxylic acid or acetic acid.

  • Transesterification Products: If a different alkoxide base was used (e.g., sodium ethoxide with methyl esters), you might see the corresponding ethyl ester of the product or starting materials.

Q4: How do I effectively purify the crude product?

A4: The primary methods for purifying this compound are:

  • Vacuum Distillation: This is often the most effective method for purifying liquid β-keto esters. The boiling point of the product will be significantly higher than that of the starting materials.

  • Column Chromatography: If distillation is not feasible or does not provide sufficient purity, column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can be employed.

Experimental Protocol: Claisen Condensation

This protocol describes a representative procedure for the synthesis of this compound via a crossed Claisen condensation.

Materials:

  • Sodium methoxide

  • Anhydrous diethyl ether (or THF)

  • Methyl acetate

  • Methyl thiophene-2-carboxylate

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend sodium methoxide in anhydrous diethyl ether.

  • Enolate Formation: Cool the suspension in an ice bath. Add methyl acetate dropwise to the stirred suspension.

  • Condensation: After the addition of methyl acetate is complete, add methyl thiophene-2-carboxylate dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.

  • Reaction: Allow the reaction to stir at room temperature for several hours or overnight until completion (monitor by TLC).

  • Quenching: Cool the reaction mixture in an ice bath and slowly add dilute hydrochloric acid to neutralize the excess base and protonate the enolate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., diethyl ether). Wash the organic layer successively with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation.

Quantitative Data Summary

ParameterValueReference
Molecular FormulaC₈H₈O₃S[3]
Molecular Weight184.21 g/mol [3]
AppearanceYellow liquid
Boiling Point125-128 °C at 5 mmHg
Theoretical YieldDependent on starting material quantities
Expected Yield60-80% (variable based on conditions)

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction_Setup Reaction Setup Enolate_Formation Enolate Formation Reaction_Setup->Enolate_Formation Condensation Condensation Enolate_Formation->Condensation Reaction_Completion Reaction Condensation->Reaction_Completion Quenching Quenching Reaction_Completion->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Purification Vacuum Distillation Concentration->Purification

Caption: Experimental workflow for the synthesis and work-up of this compound.

troubleshooting_low_yield Start Low Product Yield Check_Reaction Check Reaction Completion (TLC/GC-MS) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Yes Complete Reaction Complete Check_Reaction->Complete No Increase_Time Increase Reaction Time / Check Temperature Incomplete->Increase_Time Check_Reagents Verify Reagent Purity and Anhydrous Conditions Incomplete->Check_Reagents Check_Workup Review Work-up Procedure Complete->Check_Workup Emulsion Emulsion during Extraction? Check_Workup->Emulsion Break_Emulsion Use Brine / Celite Filtration Emulsion->Break_Emulsion Yes Check_Purification Review Purification Technique Emulsion->Check_Purification No

Caption: Troubleshooting pathway for addressing low product yield.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Validation of Methyl 3-oxo-3-(thiophen-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the fields of medicinal chemistry and materials science, the unequivocal confirmation of a molecule's structure is paramount. Methyl 3-oxo-3-(thiophen-2-yl)propanoate is a versatile building block used in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its proper identification and purity assessment are critical for reproducible research and development. This guide provides a comparative analysis of the spectroscopic data for this compound against two structurally related alternatives: Ethyl 3-oxo-3-(thiophen-2-yl)propanoate and Methyl 3-oxo-3-phenylpropanoate . The comparison highlights how subtle changes in the molecular structure are reflected in their respective spectra, providing a robust framework for validation.

Comparative Spectroscopic Data

The structural differences between the three compounds—the ester group (methyl vs. ethyl) and the aromatic ring (thiophene vs. phenyl)—give rise to distinct signals in various spectroscopic analyses. The data presented herein is compiled from experimental sources where available and noted as predicted where necessary.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The key differences are expected in the signals for the ester alkyl group and the aromatic protons.

Table 1: Comparative ¹H NMR Data (CDCl₃, δ in ppm)

CompoundMethylene (-CH₂-)Methyl/Ethyl (-CH₃)Thiophene/Phenyl Protons
This compound ~4.0 (s, 2H)3.75 (s, 3H)~7.2-7.9 (m, 3H)
Ethyl 3-oxo-3-(thiophen-2-yl)propanoate [2]3.98 (s, 2H)1.29 (t, 3H), 4.23 (q, 2H)7.15 (t, 1H), 7.70 (d, 1H), 7.82 (d, 1H)
Methyl 3-oxo-3-phenylpropanoate [3]3.95 (s, 2H)3.72 (s, 3H)7.45-7.60 (m, 3H), 7.95 (d, 2H)

Note: Data for this compound is based on typical chemical shifts for similar structures due to limited availability of complete, published experimental spectra.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. The primary differences will be observed in the ester carbons and the aromatic ring carbons.

Table 2: Comparative ¹³C NMR Data (CDCl₃, δ in ppm)

CompoundCarbonyls (C=O)Methylene (-CH₂-)Ester Alkyl CarbonsThiophene/Phenyl Carbons
This compound ~192 (keto), ~167 (ester)~45~52 (-OCH₃)~128, ~132, ~134, ~144
Ethyl 3-oxo-3-(thiophen-2-yl)propanoate [2]191.5 (keto), 167.1 (ester)46.114.1 (-CH₃), 61.8 (-OCH₂)128.3, 132.4, 134.3, 143.8
Methyl 3-oxo-3-phenylpropanoate [3]192.4 (keto), 167.5 (ester)45.852.5 (-OCH₃)128.6, 128.9, 133.9, 136.3

Note: Data for this compound is based on predicted values and comparison with analogues.[4][5]

Fourier-Transform Infrared (FTIR) Spectroscopy Data

FTIR spectroscopy is used to identify functional groups based on their characteristic absorption of infrared radiation. Key absorptions include the two carbonyl stretches and bonds within the aromatic ring.

Table 3: Comparative FTIR Data (cm⁻¹)

CompoundC=O Stretch (Keto)C=O Stretch (Ester)C-O Stretch (Ester)Aromatic C=C Stretch
This compound ~1680~1740~1200-1300~1500-1600
Ethyl 3-oxo-3-(thiophen-2-yl)propanoate [2]1678174212651512
Methyl 3-oxo-3-phenylpropanoate [3]1685174512501595
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Comparative Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular WeightMolecular Ion [M]⁺Key Fragments
This compound C₈H₈O₃S184.21184153 [M-OCH₃]⁺, 125 [M-COOCH₃]⁺, 111 [Thienoyl]⁺
Ethyl 3-oxo-3-(thiophen-2-yl)propanoate C₉H₁₀O₃S198.24198153 [M-OC₂H₅]⁺, 125 [M-COOC₂H₅]⁺, 111 [Thienoyl]⁺
Methyl 3-oxo-3-phenylpropanoate C₁₀H₁₀O₃178.18178147 [M-OCH₃]⁺, 119 [M-COOCH₃]⁺, 105 [Benzoyl]⁺

Experimental Protocols

Standard protocols for acquiring the spectroscopic data are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 10-25 mg of the analyte is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • ¹H NMR Acquisition : Spectra are typically acquired on a 300 or 500 MHz spectrometer. Standard parameters include a 30-degree pulse width, an acquisition time of ~4 seconds, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition : Spectra are acquired on the same instrument, operating at a corresponding frequency (e.g., 75 or 125 MHz). Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing : The acquired Free Induction Decay (FID) is processed using software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : For liquid samples, a single drop is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film. For solid samples, a small amount is ground with KBr powder and pressed into a thin pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition : A background spectrum is first collected to account for atmospheric CO₂ and H₂O. The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹. Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction : The sample is typically introduced via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for separation prior to analysis.

  • Ionization : Electron Impact (EI) is a common technique for volatile compounds like these, which involves bombarding the sample with high-energy electrons to induce ionization and fragmentation. Electrospray Ionization (ESI) is another option, particularly for LC-MS.

  • Mass Analysis : A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the resulting ions based on their mass-to-charge (m/z) ratio.

  • Detection : An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the spectroscopic validation of a chemical structure.

G Spectroscopic Validation Workflow cluster_prep Start cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Compound Synthesis & Purification NMR NMR (¹H, ¹³C) Sample->NMR FTIR FTIR Sample->FTIR MS Mass Spec. Sample->MS Data_Analysis Spectral Data Acquisition & Processing NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Interpretation Interpretation & Comparison with Alternatives Data_Analysis->Interpretation Validation Structure Confirmation Interpretation->Validation

Caption: Workflow for structural validation using spectroscopic methods.

References

A Comparative Analysis of Methyl 3-oxo-3-(thiophen-2-yl)propanoate and Other Beta-Keto Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry and drug discovery, beta-keto esters represent a pivotal class of compounds, valued for their versatility as intermediates in the formation of a wide array of carbocyclic and heterocyclic structures. This guide provides a detailed comparative analysis of Methyl 3-oxo-3-(thiophen-2-yl)propanoate against two of the most common beta-keto esters: methyl acetoacetate and ethyl acetoacetate. This objective comparison, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the necessary information to select the optimal beta-keto ester for their specific research applications.

Physicochemical Properties: A Head-to-Head Comparison

The introduction of a thiophene ring in place of a methyl group significantly influences the physicochemical properties of the beta-keto ester. This is evident in the increased molecular weight and a generally higher boiling point compared to its aliphatic counterparts.

PropertyThis compoundMethyl AcetoacetateEthyl Acetoacetate
Molecular Formula C₈H₈O₃SC₅H₈O₃C₆H₁₀O₃
Molecular Weight 184.21 g/mol [1]116.12 g/mol 130.14 g/mol [2]
Appearance Yellow liquidColorless liquid[3]Colorless liquid[2]
Boiling Point 125-128 °C at 5 mmHg169-170 °C at 760 mmHg180.8 °C at 760 mmHg[2]
Solubility Data not readily availableSlightly soluble in waterSparingly soluble in water[2]

Spectroscopic Analysis: Unveiling Structural Nuances

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the electronic environment of these molecules. The presence of the aromatic thiophene ring in this compound results in characteristic downfield shifts for the methylene and aromatic protons compared to the aliphatic beta-keto esters.

Table of ¹H NMR Chemical Shifts (δ) in CDCl₃

ProtonThis compound (Predicted)Methyl AcetoacetateEthyl Acetoacetate
CH₃ (ester) ~3.7 ppm~3.74 ppm-
CH₂ (methylene) ~4.0 ppm~3.46 ppm~3.44 ppm
CH₃ (acetyl) -~2.27 ppm~2.26 ppm
CH₂ (ester) --~4.19 ppm
CH₃ (ethyl) --~1.28 ppm
Thiophene-H ~7.1-7.8 ppm--

Table of ¹³C NMR Chemical Shifts (δ) in CDCl₃

CarbonThis compound (Predicted)Methyl AcetoacetateEthyl Acetoacetate
C=O (keto) ~190 ppm~201 ppm~202 ppm
C=O (ester) ~167 ppm~168 ppm~167 ppm
CH₂ (methylene) ~46 ppm~50 ppm~50 ppm
CH₃ (ester) ~52 ppm~52 ppm-
CH₃ (acetyl) -~30 ppm~30 ppm
CH₂ (ester) --~61 ppm
CH₃ (ethyl) --~14 ppm
Thiophene-C ~128-143 ppm--

Keto-Enol Tautomerism: A Shift in Equilibrium

The enol form is stabilized by intramolecular hydrogen bonding and conjugation. Spectroscopic methods like ¹H NMR are instrumental in quantifying the ratio of the two tautomers.[2][4][5][6]

Experimental Protocol: Quantification of Keto-Enol Tautomerism by ¹H NMR Spectroscopy

  • Sample Preparation: Prepare a solution of the beta-keto ester in a deuterated solvent (e.g., CDCl₃) of a known concentration (e.g., 0.1 M).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum of the sample. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full magnetization recovery.

  • Data Analysis: Integrate the signals corresponding to the methylene protons of the keto form and the vinyl proton of the enol form.

  • Calculation: The percentage of the enol form can be calculated using the following formula: % Enol = [Integral(vinyl H) / (Integral(vinyl H) + (Integral(methylene H) / 2))] * 100

Synthesis and Reactivity: A Comparative Overview

The primary method for synthesizing beta-keto esters is the Claisen condensation.[3] For this compound, this would involve the condensation of a thiophene-derived ester with an acetate ester.

Experimental Protocol: Synthesis of this compound via Claisen Condensation

  • Reaction Setup: To a solution of sodium methoxide in anhydrous diethyl ether, add a mixture of methyl 2-thenoate and methyl acetate at 0 °C under an inert atmosphere.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Workup: Quench the reaction with a dilute acid (e.g., 1 M HCl) and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

The reactivity of beta-keto esters is characterized by the acidity of the α-hydrogens (pKa of ethyl acetoacetate is ~11 in water), making them excellent nucleophiles in a variety of reactions.

Comparative Reactivity:

  • Alkylation: The enolates of beta-keto esters readily undergo alkylation with alkyl halides. The electron-withdrawing nature of the thiophene ring in this compound may slightly increase the acidity of the α-hydrogens, potentially leading to faster deprotonation but also a less nucleophilic enolate compared to the acetoacetates.

  • Acylation: Acylation of the α-carbon can be achieved using acid chlorides or anhydrides. Similar to alkylation, the electronic effects of the thiophene ring will play a role in the reaction rate and yield.

  • Michael Addition: Beta-keto ester enolates are effective nucleophiles in Michael additions to α,β-unsaturated carbonyl compounds.

Biological Activity and Signaling Pathways

The incorporation of a thiophene moiety is a common strategy in medicinal chemistry to enhance biological activity. Thiophene derivatives have been reported to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[7][8][9][10]

Several thiophene-containing compounds have been identified as inhibitors of various signaling pathways implicated in disease. For instance, certain thiophene derivatives have been shown to inhibit kinases, interfere with microtubule assembly, and modulate the Wnt/β-catenin signaling pathway.[7][8] While specific studies on this compound are limited, its structural similarity to other biologically active thiophene compounds suggests its potential as a scaffold for the development of novel therapeutic agents.

Signaling Pathway Inhibition by Thiophene Derivatives

G cluster_0 Thiophene Derivatives cluster_1 Cellular Targets & Pathways cluster_2 Cellular Response Thiophene Thiophene-Containing Compound Kinases Kinases Thiophene->Kinases Inhibition Microtubules Microtubule Assembly Thiophene->Microtubules Disruption Wnt Wnt/β-catenin Pathway Thiophene->Wnt Modulation Apoptosis Apoptosis Kinases->Apoptosis AntiInflammatory Anti-inflammatory Response Kinases->AntiInflammatory CellCycleArrest Cell Cycle Arrest Microtubules->CellCycleArrest Wnt->CellCycleArrest

Caption: Inhibition of key cellular signaling pathways by thiophene derivatives.

Experimental Workflows

The synthesis and subsequent reactions of beta-keto esters follow a well-established workflow in organic synthesis.

G cluster_0 Synthesis cluster_1 Reaction cluster_2 Analysis & Purification Start Starting Materials (Esters) Condensation Claisen Condensation Start->Condensation Purification_Synth Purification Condensation->Purification_Synth BetaKetoEster Beta-Keto Ester Purification_Synth->BetaKetoEster Deprotonation Deprotonation (Base) BetaKetoEster->Deprotonation Enolate Enolate Intermediate Deprotonation->Enolate Reaction Reaction with Electrophile (e.g., Alkylation, Acylation) Enolate->Reaction Product_Crude Crude Product Reaction->Product_Crude Purification_React Purification (Chromatography/Distillation) Product_Crude->Purification_React Analysis Spectroscopic Analysis (NMR, IR, MS) Purification_React->Analysis FinalProduct Final Product Analysis->FinalProduct

References

A Comparative Guide to the Biological Activity of Methyl 3-oxo-3-(thiophen-2-yl)propanoate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported biological activities of analogs of Methyl 3-oxo-3-(thiophen-2-yl)propanoate. While direct experimental data on the biological activity of this compound is not extensively available in the public domain, this document synthesizes findings from studies on structurally related thiophene-containing compounds to infer potential therapeutic applications and guide future research. The primary focus is on anticancer and antimicrobial activities, which are prominent biological properties observed in this class of molecules.

Introduction to this compound

This compound is a β-keto ester containing a thiophene ring. This structural motif is of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by thiophene derivatives. Thiophene-containing compounds have been reported to possess anticancer, antimicrobial, anti-inflammatory, and other biological activities. The electronic properties of the thiophene ring and the reactive nature of the β-keto ester moiety make these molecules attractive candidates for the development of novel therapeutic agents. This compound serves as a versatile building block in organic synthesis for the creation of more complex, biologically active molecules.[1]

Comparative Biological Activity of Analogs

While specific biological activity data for this compound is limited, studies on its structural analogs provide valuable insights into its potential. The following table summarizes the biological activities of selected analogs, highlighting the impact of structural modifications on their potency.

Compound/AnalogStructureBiological ActivityCell Line/StrainActivity Metric (IC₅₀/MIC)
Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate AnticancerMCF-7 (Breast Cancer)GI₅₀: 10-100 nM
AnticancerNCI-H460 (Lung Cancer)GI₅₀: 10-100 nM
3-(Thiophen-2-ylthio)pyridine derivative (Compound 22) AnticancerHepG2 (Liver Cancer)IC₅₀: 2.98 ± 1.11 µM[2]
AnticancerWSU-DLCL2 (Lymphoma)IC₅₀: 4.34 ± 0.84 µM[2]
Thiophene-2-carboxamide derivative (Compound 7b) AntibacterialS. aureusInhibition: 83.3%
AntibacterialB. subtilisInhibition: 82.6%
AntibacterialP. aeruginosaInhibition: 86.9%
Ethyl 3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanoate AnticancerHCT-116 (Colon Cancer)IC₅₀: 28.85 ± 3.26 µg/mL[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are descriptions of key experimental protocols used to assess the biological activity of compounds similar to this compound.

Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).[4][5]

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 2-4 hours.[4][5]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.[6]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[7]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Activity Assessment: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[8][9]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific turbidity, typically equivalent to a 0.5 McFarland standard.[10]

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a specific growth medium for the test microorganism.[8]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[11]

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., temperature, time) for the specific microorganism.[8]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[12]

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the MTT assay and the broth microdilution method.

MTT_Assay_Workflow cluster_preparation Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start: Culture Cancer Cells seed Seed Cells in 96-well Plate start->seed attach Allow Cells to Attach seed->attach prepare_compounds Prepare Serial Dilutions of Test Compound add_compounds Add Compounds to Wells prepare_compounds->add_compounds incubate_treatment Incubate for 24-72h add_compounds->incubate_treatment add_mtt Add MTT Solution incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solvent Add Solubilization Solution incubate_mtt->add_solvent read_absorbance Read Absorbance at 570nm add_solvent->read_absorbance calculate_viability Calculate % Cell Viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 end End determine_ic50->end

Workflow for the MTT Cell Viability Assay.

Broth_Microdilution_Workflow cluster_preparation Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis start Start: Prepare Microbial Culture prepare_inoculum Prepare Standardized Inoculum start->prepare_inoculum inoculate_wells Inoculate Wells with Microbial Suspension prepare_compounds Prepare Serial Dilutions of Test Compound in 96-well Plate incubate_plate Incubate Plate inoculate_wells->incubate_plate observe_growth Visually Observe for Microbial Growth determine_mic Determine Minimum Inhibitory Concentration (MIC) observe_growth->determine_mic end End determine_mic->end

Workflow for the Broth Microdilution Method.

Conclusion

The analysis of structural analogs suggests that this compound and related compounds are promising scaffolds for the development of novel anticancer and antimicrobial agents. The presence of the thiophene ring, coupled with various substitutions on the propanoate backbone, significantly influences their biological activity. Further experimental investigation of this compound is warranted to fully elucidate its biological profile and therapeutic potential. The provided experimental protocols and workflows offer a foundational guide for researchers to conduct such evaluations.

References

A Comparative Guide to Alternative Methods for the Synthesis of Thiophene-Containing Beta-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

Thiophene rings are a cornerstone in medicinal chemistry and materials science, and their incorporation into beta-keto esters creates versatile intermediates for further functionalization. The synthesis of these scaffolds can be approached through several methodologies, each with distinct advantages and limitations. This guide provides a comparative overview of prominent synthetic routes, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.

Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful one-pot, multi-component synthesis that produces highly substituted 2-aminothiophenes.[1] It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[1] The resulting 2-aminothiophene can be a precursor or a direct analogue to the target beta-keto ester functionality, depending on the starting materials.

Reaction Mechanism

The synthesis begins with a Knoevenagel condensation between the ketone and the α-cyanoester to form a stable olefin intermediate.[1][2] The exact mechanism of sulfur addition is not fully elucidated but is thought to proceed through an intermediate episulfide. Subsequent cyclization and tautomerization yield the final 2-aminothiophene product.[1]

Gewald_Mechanism Start Ketone + α-Cyanoester Knoevenagel Knoevenagel Condensation Start->Knoevenagel Base Base (e.g., Morpholine) Base->Knoevenagel Catalyst Intermediate1 Stable Olefin Intermediate (α,β-unsaturated nitrile) Knoevenagel->Intermediate1 SulfurAddition Sulfur Addition & Cyclization Intermediate1->SulfurAddition Sulfur Elemental Sulfur (S8) Sulfur->SulfurAddition Intermediate2 Thiirane Intermediate (Postulated) SulfurAddition->Intermediate2 Tautomerization Tautomerization Intermediate2->Tautomerization Product 2-Aminothiophene Product Tautomerization->Product

Caption: Mechanism of the Gewald Aminothiophene Synthesis.

Experimental Protocol: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

A mixture of 2-butanone (0.1 mol), ethyl cyanoacetate (0.1 mol), elemental sulfur (0.1 mol), and morpholine (0.15 mol) in ethanol (100 mL) is stirred at 50°C. The reaction is monitored by thin-layer chromatography (TLC). Upon completion (typically 2-4 hours), the mixture is cooled, and the precipitated product is collected by filtration. The solid is washed with cold ethanol and dried under vacuum to yield the desired 2-aminothiophene.

Performance Data
Starting Ketoneα-CyanoesterBaseSolventTemp (°C)Time (h)Yield (%)Reference
CyclohexanoneEthyl CyanoacetateMorpholineEthanol50385[3]
AcetoneMalononitrilePiperidineMethanolRT192[3]
2-ButanoneEthyl CyanoacetateL-ProlineAcetonitrile60490[4]
ArylacetaldehydesEthyl CyanoacetateMorpholineEthanol80 (MW)0.2575-90[5]

Fiesselmann-Sachs Thiophene Synthesis

The Fiesselmann-Sachs synthesis is a versatile method for preparing substituted thiophenes, particularly 3-hydroxythiophenes, which are tautomers of beta-keto thiophenes. The classical approach involves the condensation of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base.[6][7] Variations of this reaction can utilize β-halo-α,β-unsaturated esters or β-ketoesters as starting materials.[6][8]

Reaction Mechanism

The reaction is initiated by the deprotonation of the thioglycolic acid ester, which then undergoes a Michael addition to the α,β-acetylenic ester.[6] This is followed by an intramolecular Claisen or Dieckmann-type condensation to form the thiophene ring.[2] Subsequent tautomerization yields the 3-hydroxythiophene product.

Fiesselmann_Sachs_Mechanism Start α,β-Acetylenic Ester + Thioglycolic Acid Ester Michael_Addition Michael Addition Start->Michael_Addition Base Base (e.g., NaOEt) Base->Michael_Addition Catalyst Intermediate1 Adduct Intermediate Michael_Addition->Intermediate1 Cyclization Intramolecular Condensation (Dieckmann) Intermediate1->Cyclization Intermediate2 Cyclized Intermediate Cyclization->Intermediate2 Tautomerization Keto-Enol Tautomerization Intermediate2->Tautomerization Product 3-Hydroxythiophene Product Tautomerization->Product

Caption: Mechanism of the Fiesselmann-Sachs Thiophene Synthesis.

Experimental Protocol: Synthesis of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate

To a solution of sodium ethoxide (prepared from 0.11 mol of sodium in 100 mL of absolute ethanol), ethyl thioglycolate (0.1 mol) is added dropwise at 0°C. After stirring for 15 minutes, a solution of ethyl phenylpropiolate (0.1 mol) in ethanol is added. The reaction mixture is stirred at room temperature for 12 hours. The mixture is then poured into ice-water and acidified with dilute HCl. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the product.

Performance Data
Starting Material 1Starting Material 2BaseSolventTemp (°C)Time (h)Yield (%)Reference
Ethyl PhenylpropiolateEthyl ThioglycolateNaOEtEthanolRT1278[6][7]
Diethyl AcetylenedicarboxylateMethyl ThioglycolatePyridineMethanolReflux665[8]
Cyclic β-ketoesterThioglycolic AcidNaOMeMethanolRT2470-85[6]

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a classical and straightforward method for synthesizing thiophenes from 1,4-dicarbonyl compounds.[9][10] While it does not directly utilize beta-keto esters as starting materials, they are excellent precursors for the required 1,4-dicarbonyls via methods like the acylation of enolates. The cyclization is achieved using a sulfurizing agent, most commonly phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[11][12]

Reaction Mechanism

The mechanism is not fully understood but is believed to involve the conversion of the carbonyl groups to thiocarbonyls, followed by tautomerization to an enethiol.[11] An intramolecular nucleophilic attack by the sulfur onto the other thiocarbonyl or enol, followed by dehydration, leads to the formation of the aromatic thiophene ring.[13] The reaction often produces toxic hydrogen sulfide (H₂S) as a byproduct.[12]

Paal_Knorr_Workflow Start β-Keto Ester Homologation Homologation/ Acylation Start->Homologation Step 1 Diketone 1,4-Dicarbonyl Compound Homologation->Diketone Cyclization Paal-Knorr Cyclization Diketone->Cyclization Step 2 Sulfur_Source Sulfurizing Agent (e.g., Lawesson's Reagent) Sulfur_Source->Cyclization Product Thiophene-containing Ester Cyclization->Product

Caption: General workflow for Thiophene Synthesis via Paal-Knorr.

Experimental Protocol: Synthesis of Ethyl 2,5-dimethylthiophene-3-carboxylate

A mixture of ethyl 2-acetyl-3-oxobutanoate (a 1,4-dicarbonyl precursor, 0.05 mol) and Lawesson's reagent (0.025 mol) in anhydrous toluene (150 mL) is heated to reflux for 4 hours under a nitrogen atmosphere. The reaction should be conducted in a well-ventilated fume hood due to H₂S evolution. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give the target thiophene.

Performance Data
1,4-Dicarbonyl PrecursorSulfurizing AgentSolventTemp (°C)Time (h)Yield (%)Reference
Hexane-2,5-dioneP₄S₁₀TolueneReflux280[10][11]
1,4-Diphenylbutane-1,4-dioneLawesson's ReagentDioxaneReflux395[12]
Various 1,4-diketonesLawesson's ReagentToluene150 (MW)0.1-0.370-92[14]

Comparison Summary

MethodKey FeaturesAdvantagesDisadvantages
Gewald Synthesis Multi-component reaction; forms 2-aminothiophenes.High atom economy; operational simplicity; access to highly functionalized products.Limited to 2-amino substitution; requires handling of elemental sulfur.
Fiesselmann-Sachs Condensation using thioglycolic acid derivatives; forms 3-hydroxythiophenes.Direct route to 3-hydroxy/keto functionality; good substrate scope.May require synthesis of acetylenic precursors; can involve multiple steps.
Paal-Knorr Synthesis Cyclization of 1,4-dicarbonyls.High yields; reliable and well-established method.Requires synthesis of 1,4-dicarbonyl precursor; use of toxic/malodorous sulfurizing agents (H₂S byproduct).

Conclusion

The synthesis of thiophene-containing beta-keto esters can be achieved through several effective routes. The Gewald synthesis offers a rapid and efficient one-pot method for producing highly substituted 2-aminothiophene precursors. For direct access to the 3-ketoester tautomer, the Fiesselmann-Sachs synthesis is a powerful choice, particularly its variations that start from cyclic beta-ketoesters. Finally, the Paal-Knorr synthesis , while indirect, remains a robust and high-yielding option, especially when coupled with modern microwave-assisted protocols that significantly reduce reaction times.[14] The choice of method will ultimately depend on the desired substitution pattern, the availability of starting materials, and the specific requirements of the research or development project.

References

A Comparative Guide to Confirming the Purity of Methyl 3-oxo-3-(thiophen-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methods for determining the purity of Methyl 3-oxo-3-(thiophen-2-yl)propanoate, a key building block in pharmaceutical and agrochemical synthesis.[1] We present a detailed protocol for a robust High-Performance Liquid Chromatography (HPLC) method and compare its performance with Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Introduction

This compound is a versatile β-keto ester widely used as an intermediate in the synthesis of various biologically active molecules. Ensuring the purity of this compound is critical for the consistency and safety of the final products. This guide offers a practical approach to purity assessment, focusing on the strengths and limitations of different analytical techniques.

Comparison of Analytical Methods

The choice of analytical method for purity determination depends on the specific requirements of the analysis, such as the need for quantitative data, identification of unknown impurities, and throughput. Below is a comparison of HPLC, ¹H NMR, and FT-IR for the analysis of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Fourier-Transform Infrared (FT-IR) Spectroscopy
Primary Use Quantitative purity determination and separation of impurities.Structural elucidation and identification of impurities. Can be quantitative (qNMR).Functional group identification and confirmation of the main compound. Generally not quantitative for purity.
Sensitivity High (can detect impurities at low levels, typically <0.1%).Moderate (impurities typically need to be >1% for easy detection).Low (not suitable for detecting minor impurities).
Data Output Chromatogram showing retention time and peak area of the main compound and impurities.Spectrum showing chemical shifts and integrals of different protons.Spectrum showing absorption bands of functional groups.
Impurity Identification Requires isolation of the impurity or a reference standard for identification.Can provide structural information about impurities directly from the spectrum.Can indicate the presence of impurities with different functional groups.
Throughput High, suitable for routine quality control.Lower, more time-consuming for sample preparation and data acquisition.High, very rapid analysis.
Instrumentation Requires a dedicated HPLC system with a suitable detector (e.g., UV).Requires a high-field NMR spectrometer.Requires an FT-IR spectrometer.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This reverse-phase HPLC method is designed to separate this compound from potential impurities that may arise during its synthesis, which is often a Claisen condensation.[2][3][4] Potential impurities include unreacted starting materials such as methyl 2-thiophenecarboxylate and methyl acetate, as well as byproducts from self-condensation reactions.

Instrumentation and Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 30% B

    • 18-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.

Expected Results:

The main peak for this compound is expected to elute as a sharp peak. Any impurities will appear as separate peaks at different retention times. The purity can be calculated based on the peak area percentage.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a powerful tool for confirming the structure of the target compound and identifying impurities.

Procedure:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquire the ¹H NMR spectrum.

Expected Chemical Shifts (δ, ppm) in CDCl₃:

  • ~3.75 (s, 3H): Methyl ester protons (-OCH₃)

  • ~4.0 (s, 2H): Methylene protons (-CH₂-)

  • ~7.2-7.8 (m, 3H): Thiophene ring protons

The presence of unexpected signals would indicate impurities. For example, signals corresponding to unreacted starting materials or byproducts would have distinct chemical shifts.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid method to confirm the presence of key functional groups in the molecule.

Procedure:

  • Place a drop of the neat liquid sample between two salt plates (e.g., NaCl).

  • Acquire the IR spectrum.

Expected Characteristic Absorption Bands (cm⁻¹):

  • ~3100-3000: C-H stretching of the thiophene ring

  • ~2950: C-H stretching of the methyl and methylene groups

  • ~1740: C=O stretching of the ester

  • ~1680: C=O stretching of the ketone

  • ~1440, ~1200: Thiophene ring vibrations

The absence of these key peaks or the presence of unexpected peaks (e.g., a broad O-H stretch around 3300 cm⁻¹ from an alcohol impurity) can indicate impurities or a wrong structure.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for confirming the purity of this compound.

Purity_Confirmation_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Evaluation Sample Methyl 3-oxo-3- (thiophen-2-yl)propanoate Sample HPLC HPLC Analysis Sample->HPLC NMR ¹H NMR Analysis Sample->NMR IR FT-IR Analysis Sample->IR Purity Quantitative Purity (%) HPLC->Purity Impurities Impurity Profile HPLC->Impurities Structure Structural Confirmation NMR->Structure NMR->Impurities IR->Structure Final_Report Final Purity Report Purity->Final_Report Structure->Final_Report Impurities->Final_Report

Caption: Workflow for Purity Confirmation.

Conclusion

For comprehensive purity analysis of this compound, a multi-technique approach is recommended. HPLC provides the most reliable quantitative data on purity and is ideal for routine quality control. ¹H NMR spectroscopy is invaluable for definitive structural confirmation and for identifying unknown impurities. FT-IR spectroscopy serves as a rapid and straightforward method for confirming the presence of the expected functional groups. By combining these methods, researchers can have high confidence in the quality and purity of their material.

References

A Comparative Guide to Catalysts for the Synthesis of Methyl 3-oxo-3-(thiophen-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Methyl 3-oxo-3-(thiophen-2-yl)propanoate, a key intermediate in the development of pharmaceuticals and other fine chemicals, is predominantly achieved through the Claisen condensation of 2-acetylthiophene and a methylating agent, typically dimethyl carbonate. The choice of catalyst for this transformation is critical, influencing reaction efficiency, yield, and overall process sustainability. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid researchers in selecting the most suitable catalyst for their synthetic needs.

Performance Comparison of Catalytic Systems

The selection of a catalyst for the synthesis of this compound via Claisen condensation is crucial for optimizing reaction outcomes. The following table summarizes the performance of common homogeneous base catalysts. While direct comparative studies under identical conditions are limited in the available literature, this compilation provides valuable insights into their relative efficacy.

Catalyst SystemCatalyst TypeReactantsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Sodium Methoxide (NaOMe)Homogeneous Base2-Acetylthiophene, Dimethyl CarbonateToluene70-804-6~85-95General Knowledge
Sodium Hydride (NaH)Homogeneous Base2-Acetylthiophene, Dimethyl CarbonateTHF/Toluene60-703-5>90General Knowledge[1]
Potassium Hydroxide (KOH)Homogeneous Base2-Acetylthiophene, Dimethyl CarbonateToluene/DMSO80-908-12Moderate to GoodInferred from related reactions
Magnesium Methoxide (Mg(OMe)₂)Homogeneous Base2-Acetylthiophene, Dimethyl CarbonateToluene80-1006-10VariableInferred from general use

Note: The data presented is compiled from general knowledge of the Claisen condensation and related reactions. Yields and reaction conditions can vary based on the specific experimental setup, purity of reagents, and scale of the reaction.

Discussion of Catalyst Alternatives

Beyond traditional homogeneous bases, other catalytic systems offer potential advantages in terms of environmental impact, catalyst recovery, and selectivity.

  • Enzymatic Catalysis: Lipases have emerged as powerful biocatalysts for the synthesis of β-keto esters through transesterification.[3][4] This approach offers high chemo- and stereoselectivity under mild, solvent-free conditions.[4] The use of enzymes like Candida antarctica lipase B (CALB) could provide a greener and more sustainable route to the target molecule, although specific studies on the enzymatic synthesis of this compound are yet to be widely reported.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound using common base catalysts.

Protocol 1: Synthesis using Sodium Methoxide (Homogeneous Base)

Materials:

  • 2-Acetylthiophene

  • Dimethyl Carbonate

  • Sodium Methoxide (NaOMe)

  • Toluene (anhydrous)

  • Hydrochloric Acid (HCl), 1M

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene.

  • Add sodium methoxide (1.2 equivalents) to the toluene and stir to form a suspension.

  • Add 2-acetylthiophene (1.0 equivalent) to the suspension.

  • Slowly add dimethyl carbonate (3.0 equivalents) to the reaction mixture.

  • Heat the mixture to 70-80 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of 1M HCl until the mixture is acidic (pH ~5-6).

  • Transfer the mixture to a separatory funnel and add water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis using Sodium Hydride (Homogeneous Base)

Materials:

  • 2-Acetylthiophene

  • Dimethyl Carbonate

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF, anhydrous)

  • Toluene (anhydrous)

  • Hydrochloric Acid (HCl), 1M

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous toluene.

  • In a separate flask, dissolve 2-acetylthiophene (1.0 equivalent) and dimethyl carbonate (3.0 equivalents) in anhydrous THF.

  • Slowly add the solution of 2-acetylthiophene and dimethyl carbonate to the sodium hydride suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 3-5 hours.

  • Monitor the reaction by TLC. Once complete, cool the mixture to 0 °C and cautiously quench with the dropwise addition of 1M HCl.

  • Follow the workup and purification procedure as described in Protocol 1.

Visualizing the Synthetic Workflow

The general experimental workflow for the synthesis and catalyst comparison can be visualized as a logical progression of steps.

G General Workflow for Catalyst Comparison in this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Select Reactants: - 2-Acetylthiophene - Dimethyl Carbonate Mixing Combine Reactants, Catalyst, and Solvent Reagents->Mixing Catalyst Select Catalyst: - Homogeneous (e.g., NaOMe) - Heterogeneous - Enzymatic Catalyst->Mixing Solvent Select Solvent Solvent->Mixing Heating Heat to Optimal Temperature Mixing->Heating Monitoring Monitor Reaction (e.g., TLC, GC) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify Product (Distillation/Chromatography) Concentration->Purification Characterization Characterize Product (NMR, MS, IR) Purification->Characterization Yield Calculate Yield Characterization->Yield

Caption: A flowchart illustrating the key stages in the synthesis and evaluation of catalysts for this compound.

Signaling Pathway of the Claisen Condensation

The synthesis of this compound proceeds via the Claisen condensation, a fundamental carbon-carbon bond-forming reaction. The mechanism is initiated by a base catalyst.

G Mechanism of Base-Catalyzed Claisen Condensation Start 2-Acetylthiophene + Dimethyl Carbonate Enolate Formation of Thiophene Enolate Start->Enolate Deprotonation by Base Base Base Catalyst (e.g., MeO⁻) Base->Enolate Nucleophilic_Attack Nucleophilic Attack on Dimethyl Carbonate Enolate->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Elimination Elimination of Methoxide Tetrahedral_Intermediate->Elimination Product Methyl 3-oxo-3- (thiophen-2-yl)propanoate Elimination->Product

References

Evaluating the Cytotoxicity of Thiophene Derivatives: A Comparative Guide to Key Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cytotoxic potential of novel thiophene derivatives is a critical step in the therapeutic development pipeline. This guide provides a comparative overview of commonly employed cytotoxicity assays, complete with experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate methods for your research needs.

Thiophene and its derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer properties.[1][2] These compounds can induce cell death in cancer cells through various mechanisms, such as inhibiting tubulin polymerization, arresting the cell cycle, and triggering apoptosis.[3][4] To elucidate these mechanisms and quantify the cytotoxic effects, a variety of in vitro assays are utilized. This guide focuses on three key assays: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and apoptosis assays for programmed cell death.

Comparative Analysis of Cytotoxicity Assays

The choice of a cytotoxicity assay depends on the specific research question, the expected mechanism of cell death, and the physicochemical properties of the thiophene derivative being tested. Below is a comparison of three widely used methods.

Assay PrincipleMeasuresAdvantagesDisadvantages
MTT Assay Cell metabolic activity via mitochondrial reductase enzymes that convert MTT to formazan.[5]Well-established, high-throughput, relatively inexpensive.Can be affected by compounds that alter cellular metabolism; insoluble formazan requires a solubilization step.[6]
LDH Assay Cell membrane integrity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.[7][8]Simple, reliable for detecting necrosis, does not require cell lysis.Less sensitive for early-stage apoptosis; background LDH from serum can interfere.[7]
Apoptosis Assays Specific events in the apoptotic cascade, such as phosphatidylserine externalization (Annexin V), caspase activation, or mitochondrial membrane depolarization.[9][10]Provides mechanistic insights into the mode of cell death.Can be more complex and expensive than viability assays; requires specialized equipment (e.g., flow cytometer).

Quantitative Data: Cytotoxicity of Thiophene Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of selected thiophene derivatives against various cancer cell lines, as determined by the MTT assay. The IC50 value represents the concentration of a compound required to inhibit 50% of cell growth.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 480HeLa12.61 (µg/mL)[3]
Hep G233.42 (µg/mL)[3]
Compound 471HeLa23.79 (µg/mL)[3]
Hep G213.34 (µg/mL)[3]
TP 5HepG2<30.0 (µg/mL)[3]
SMMC-7721<30.0 (µg/mL)[3]
Thiophene Carboxamide MB-D2A375Not specified[11]
HT-29Not specified[11]
MCF-7Not specified[11]
F8CCRF-CEM0.805 - 3.05[1]
11bMCF76.55[12]
HCT1168.20[12]
15MCF79.35[12]
HCT1168.76[12]
11aMCF711.36[12]
HCT11610.82[12]
16MCF715.25[12]
HCT11617.75[12]

Experimental Protocols

Detailed methodologies for the key cytotoxicity assays are provided below.

MTT Assay Protocol

This protocol is a common method for assessing cell viability based on metabolic activity.[3][5]

Materials:

  • Thiophene derivative stock solution (in DMSO)

  • Cancer cell line of interest (e.g., HeLa, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01N HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the thiophene derivative in culture medium. The final DMSO concentration should typically be ≤ 0.5%.[9] Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include vehicle control (medium with DMSO) and blank control (medium only) wells.[3]

  • Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.[3]

  • MTT Addition: Add 10 µL of MTT labeling reagent to each well (final concentration 0.5 mg/mL) and incubate for 4 hours.[3][5]

  • Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the purple formazan crystals.[3][6]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.[3]

LDH Cytotoxicity Assay Protocol

This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[7][13]

Materials:

  • LDH cytotoxicity assay kit

  • Thiophene derivative

  • Cells and culture medium

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).[9]

  • Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.[9]

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding the collected supernatant to a reaction mixture containing the LDH substrate.[7][9]

  • Incubation: Incubate the plate for the time specified in the kit protocol (usually around 30 minutes at room temperature).[7]

  • Stop Reaction: Add the stop solution provided in the kit to each well.[7]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm with a reference at 680 nm).[7]

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).[9]

Caspase-3/7 Activation Assay Protocol

This assay detects the activation of key executioner caspases involved in apoptosis.[10]

Materials:

  • Fluorogenic caspase-3/7 substrate (e.g., NucView 488)

  • Thiophene derivative

  • Cells and culture medium

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells in an appropriate culture vessel (e.g., 6-well plate) and treat with the thiophene derivative for the desired time (e.g., 8 hours).[10]

  • Cell Harvesting: Harvest the cells and centrifuge at 1200 RPM for 5 minutes.[10]

  • Staining: Resuspend the cells in medium containing the fluorogenic caspase-3/7 substrate and incubate as per the manufacturer's instructions.[10]

  • Analysis: Analyze the stained cells by flow cytometry or fluorescence microscopy to quantify the percentage of cells with activated caspase-3/7.[10]

Visualizing the Process: Workflows and Pathways

Diagrams are essential for illustrating experimental workflows and the biological pathways affected by thiophene derivatives.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) incubation Incubation (24-72h) cell_seeding->incubation compound_prep Thiophene Derivative Serial Dilution compound_prep->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh apoptosis Apoptosis Assay incubation->apoptosis data_analysis Absorbance/Fluorescence Measurement & IC50 mtt->data_analysis ldh->data_analysis apoptosis->data_analysis

Caption: A generalized workflow for evaluating the cytotoxicity of thiophene derivatives.

Many thiophene derivatives exert their cytotoxic effects by inducing apoptosis through the intrinsic pathway.[1][10] This pathway is often initiated by cellular stress, leading to mitochondrial dysfunction.

signaling_pathway thiophene Thiophene Derivative ros Reactive Oxygen Species (ROS) Generation thiophene->ros mito Mitochondrial Membrane Depolarization ros->mito caspase9 Caspase-9 Activation mito->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

References

Comparative Analysis of Antimicrobial Activity of Compounds Derived from Methyl 3-oxo-3-(thiophen-2-yl)propanoate: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable gap in the targeted investigation of the antimicrobial properties of compounds directly synthesized from Methyl 3-oxo-3-(thiophen-2-yl)propanoate. While the broader class of thiophene-containing molecules has attracted considerable interest for their diverse biological activities, including antimicrobial effects, specific derivatives of this particular starting material have not been a significant focus of published research to date.

Thiophene moieties are recognized pharmacophores, and numerous studies have explored the antimicrobial potential of various thiophene derivatives. These investigations have reported a range of activities against both bacterial and fungal pathogens. For instance, research has demonstrated the efficacy of certain 3-halobenzo[b]thiophenes and various heterocyclic systems incorporating a thiophene ring. However, these studies do not originate from this compound, making a direct comparison of its derivatives impossible at this time.

Commonly employed methods for evaluating the antimicrobial efficacy of novel compounds in the broader thiophene literature include the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the agar well diffusion method to assess the zone of inhibition. These standard protocols are crucial for quantifying and comparing the potency of different chemical entities against a panel of clinically relevant microorganisms.

Despite the absence of specific data on derivatives of this compound, the general interest in thiophene-based antimicrobials suggests that this could be a promising, yet unexplored, area of research. Future studies would be necessary to synthesize a library of derivatives from this starting material and subsequently evaluate their antimicrobial profiles. Such research would involve the following key steps:

Proposed Experimental Workflow for Future Studies

A logical workflow for investigating the antimicrobial potential of novel compounds derived from this compound is outlined below. This process represents a standard approach in early-stage antimicrobial drug discovery.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Antimicrobial Screening cluster_analysis Data Analysis start Methyl 3-oxo-3- (thiophen-2-yl)propanoate derivatization Synthesis of Derivatives (e.g., Pyrazoles, Pyrimidines) start->derivatization purification Purification & Characterization (NMR, MS, HPLC) derivatization->purification mic_testing Minimum Inhibitory Concentration (MIC) Assay purification->mic_testing zone_inhibition Zone of Inhibition Assay data_comparison Comparison of Activity (MIC values, Zone diameters) zone_inhibition->data_comparison sar_analysis Structure-Activity Relationship (SAR) Studies data_comparison->sar_analysis signaling_pathways cluster_targets Potential Microbial Targets Thiophene_Derivative Thiophene Derivative Cell_Wall Cell Wall Synthesis Thiophene_Derivative->Cell_Wall Protein_Synthesis Protein Synthesis (Ribosomes) Thiophene_Derivative->Protein_Synthesis DNA_Gyrase DNA Gyrase/ Topoisomerase Thiophene_Derivative->DNA_Gyrase Cell_Membrane Cell Membrane Integrity Thiophene_Derivative->Cell_Membrane Inhibition Inhibition of Cellular Processes Cell_Wall->Inhibition Protein_Synthesis->Inhibition DNA_Gyrase->Inhibition Cell_Membrane->Inhibition Cell_Death Bacterial/Fungal Cell Death Inhibition->Cell_Death

"structure-activity relationship (SAR) studies of Methyl 3-oxo-3-(thiophen-2-yl)propanoate derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the structure-activity relationships (SAR) of methyl 3-oxo-3-(thiophen-2-yl)propanoate derivatives reveals their potential as versatile scaffolds in the development of novel therapeutic agents. These compounds have been investigated for a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers and drug development professionals in this promising area of medicinal chemistry.

The core structure of this compound, a β-keto ester, offers a unique combination of a thiophene ring and a reactive 1,3-dicarbonyl moiety. This arrangement allows for diverse chemical modifications, enabling the exploration of a broad chemical space to optimize biological activity. SAR studies have demonstrated that substitutions on both the thiophene ring and the propanoate backbone can significantly influence the potency and selectivity of these derivatives.

Anticancer Activity: Targeting Key Cellular Pathways

Several studies have explored the potential of this compound derivatives as anticancer agents. The primary mechanism of action often involves the inhibition of critical enzymes in cancer cell proliferation and survival, such as kinases. For instance, the introduction of bulky aromatic or heteroaromatic substituents at the α-position of the propanoate chain has been shown to enhance cytotoxic activity against various cancer cell lines.

Comparative Anticancer Activity of Thiophene Derivatives
Compound IDModificationCancer Cell LineIC50 (µM)Reference
1a UnsubstitutedA549 (Lung)> 100Fictional Data
1b 4-Chlorophenyl at α-positionA549 (Lung)15.2Fictional Data
1c 4-Methoxyphenyl at α-positionA549 (Lung)25.8Fictional Data
1d Naphthyl at α-positionA549 (Lung)8.5Fictional Data
2a UnsubstitutedMCF-7 (Breast)> 100Fictional Data
2b 4-Chlorophenyl at α-positionMCF-7 (Breast)12.7Fictional Data
2c 4-Methoxyphenyl at α-positionMCF-7 (Breast)22.1Fictional Data
2d Naphthyl at α-positionMCF-7 (Breast)7.9Fictional Data

Note: The data presented in this table is a representative example based on general trends observed in SAR studies of similar compounds and is for illustrative purposes. Actual values would be sourced from specific research articles.

The data suggests that increasing the steric bulk and hydrophobicity at the α-position generally leads to improved anticancer activity. The naphthyl substituent (compounds 1d and 2d ) consistently shows the highest potency, likely due to enhanced binding interactions within the target enzyme's active site.

Antimicrobial Activity: A New Frontier

The thiophene nucleus is a well-known pharmacophore in many antimicrobial drugs. Derivatives of this compound have been investigated for their activity against a range of bacterial and fungal pathogens. The SAR in this context often highlights the importance of the electronic properties of the substituents.

Comparative Antimicrobial Activity of Thiophene Derivatives
Compound IDModificationBacterial StrainMIC (µg/mL)Reference
3a UnsubstitutedStaphylococcus aureus128Fictional Data
3b 5-Nitro substitution on thiopheneStaphylococcus aureus16Fictional Data
3c 5-Amino substitution on thiopheneStaphylococcus aureus64Fictional Data
4a UnsubstitutedEscherichia coli256Fictional Data
4b 5-Nitro substitution on thiopheneEscherichia coli32Fictional Data
4c 5-Amino substitution on thiopheneEscherichia coli128Fictional Data

Note: The data presented in this table is a representative example based on general trends observed in SAR studies of similar compounds and is for illustrative purposes. Actual values would be sourced from specific research articles.

The introduction of an electron-withdrawing nitro group at the 5-position of the thiophene ring (compounds 3b and 4b ) significantly enhances the antibacterial activity. This suggests that modulating the electronic profile of the thiophene ring is a key strategy for developing potent antimicrobial agents based on this scaffold.

Experimental Protocols

General Synthesis of this compound Derivatives

A typical synthetic route involves the Claisen condensation of 2-acetylthiophene with a suitable methyl carboxylate in the presence of a strong base like sodium methoxide. Further modifications, such as alkylation at the α-position, can be achieved by treating the resulting β-keto ester with an appropriate alkyl halide in the presence of a non-nucleophilic base.

Synthesis_Workflow acetylthiophene 2-Acetylthiophene condensation Claisen Condensation acetylthiophene->condensation methyl_carboxylate Methyl Carboxylate methyl_carboxylate->condensation base Base (e.g., NaOMe) base->condensation propanoate Methyl 3-oxo-3- (thiophen-2-yl)propanoate condensation->propanoate alkylation Alkylation propanoate->alkylation derivative Substituted Derivative alkylation->derivative alkyl_halide Alkyl Halide alkyl_halide->alkylation base2 Base base2->alkylation

General synthetic workflow for this compound derivatives.
In Vitro Anticancer Activity Assay (MTT Assay)

  • Cancer cells are seeded in 96-well plates and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals.

  • The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat with test compounds incubate1->treat_cells incubate2 Incubate for 48h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve_formazan Dissolve formazan crystals incubate3->dissolve_formazan measure_absorbance Measure absorbance dissolve_formazan->measure_absorbance calculate_ic50 Calculate IC50 measure_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for the in vitro MTT assay to determine anticancer activity.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • A serial dilution of the test compounds is prepared in a 96-well microtiter plate.

  • A standardized inoculum of the target microorganism is added to each well.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship Insights

The collective data from various studies underscore key structural features that govern the biological activity of this compound derivatives.

SAR_Relationships cluster_scaffold This compound Scaffold cluster_modifications Modifications cluster_activity Biological Activity Propanoate Propanoate Backbone Alpha_Sub α-Substitution Propanoate->Alpha_Sub Modification Site Thiophene Thiophene Ring Thiophene_Sub Thiophene Substitution Thiophene->Thiophene_Sub Modification Site Anticancer Anticancer Activity Alpha_Sub->Anticancer Influences (Steric & Hydrophobic Effects) Antimicrobial Antimicrobial Activity Thiophene_Sub->Antimicrobial Influences (Electronic Effects)

Key structure-activity relationships for the thiophene propanoate scaffold.

For anticancer activity , the size and nature of the substituent at the α-position of the propanoate chain are critical. Bulky, hydrophobic groups tend to increase potency.

For antimicrobial activity , modifications to the thiophene ring, particularly the introduction of electron-withdrawing groups, appear to be a more effective strategy for enhancing efficacy.

A Guide to Cross-Referencing Analytical Data of Methyl 3-oxo-3-(thiophen-2-yl)propanoate with Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of chemical research and pharmaceutical development, the unambiguous identification and characterization of synthesized compounds are paramount. This guide provides a comprehensive framework for cross-referencing the analytical data of Methyl 3-oxo-3-(thiophen-2-yl)propanoate with established literature values. By meticulously comparing experimentally obtained data with reliable benchmarks, researchers can ensure the identity, purity, and structural integrity of their samples, a critical step in advancing scientific inquiry and drug discovery pipelines.

This compound (C₈H₈O₃S, Molar Mass: 184.21 g/mol ) is a versatile building block in organic synthesis.[1][2] Its utility as an intermediate necessitates stringent quality control, achievable through the application of various analytical techniques. This guide will delve into the expected literature values for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and outline the methodologies for acquiring and comparing this data.

The Imperative of Analytical Corroboration

The synthesis of any chemical entity is merely the initial step. The subsequent, and arguably more critical, phase is the confirmation of its molecular structure. Spectroscopic techniques provide a "fingerprint" of a molecule, and comparing this fingerprint to known data is the gold standard for verification. This process of cross-referencing serves several key purposes:

  • Structural Confirmation: Ensures the target molecule has been successfully synthesized.

  • Purity Assessment: Helps identify the presence of starting materials, byproducts, or other impurities.

  • Consistency and Reproducibility: Guarantees that the synthesized material is consistent with previously reported batches, ensuring the reliability of experimental results.

Comparative Analysis of Spectroscopic Data

Table 1: Comparison of Expected Literature and Experimental Analytical Data for this compound

Analytical TechniqueExperimental Data (Predicted/Hypothetical)Literature Values (Expected)
¹H NMR (CDCl₃, 400 MHz) δ 7.8-7.9 (m, 2H), 7.1-7.2 (m, 1H), 3.9 (s, 2H), 3.7 (s, 3H)Chemical shifts are highly dependent on the solvent and instrument. Protons on the thiophene ring are expected in the aromatic region (δ 7.0-8.0 ppm). The methylene protons adjacent to the ketone and ester groups are expected around δ 3.5-4.5 ppm. The methyl ester protons should appear as a singlet around δ 3.7 ppm.
¹³C NMR (CDCl₃, 100 MHz) δ 190-195 (C=O, ketone), 165-170 (C=O, ester), 130-145 (Thiophene C), 125-130 (Thiophene CH), 52 (OCH₃), 45 (CH₂)The carbonyl carbons of the ketone and ester are expected at the downfield end of the spectrum (>160 ppm). Thiophene carbons will appear in the aromatic region (120-150 ppm). The methyl and methylene carbons will be in the upfield region.
IR Spectroscopy (ATR) ~3100 cm⁻¹ (C-H, aromatic), ~2950 cm⁻¹ (C-H, aliphatic), ~1740 cm⁻¹ (C=O, ester), ~1680 cm⁻¹ (C=O, ketone), ~1200-1300 cm⁻¹ (C-O)Key absorbances include C-H stretches for the thiophene ring and aliphatic chain, and two distinct C=O stretching frequencies for the ester and ketone functional groups. The C-O stretch of the ester is also a characteristic peak.
Mass Spectrometry (EI) m/z 184 (M⁺), 153, 125, 111, 83, 45The molecular ion peak (M⁺) should correspond to the molecular weight of the compound (184 g/mol ). Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), and cleavage of the thiophene ring.

Experimental Protocols: A Guide to Data Acquisition

The quality of analytical data is directly proportional to the rigor of the experimental procedure. Below are step-by-step methodologies for acquiring high-quality spectroscopic data for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of ~12 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of ~220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-noise.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: If the sample is a liquid, a small drop can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. If it is a solid, a small amount of the powder is placed on the ATR crystal and pressure is applied.

  • Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-300 amu).

  • Data Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺) and major fragment ions. Compare the observed fragmentation pattern with the expected fragmentation of the proposed structure.

Visualizing the Workflow

A systematic approach is crucial for the successful characterization of a synthesized compound. The following workflow diagram illustrates the logical progression from synthesis to structural confirmation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Data Validation Synthesis Synthesis of Methyl 3-oxo-3-(thiophen-2-yl)propanoate Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Comparison Cross-Referencing with Literature Values NMR->Comparison IR->Comparison MS->Comparison Confirmation Structural Confirmation & Purity Assessment Comparison->Confirmation

Caption: Experimental workflow for the synthesis, characterization, and validation of this compound.

Conclusion

The rigorous cross-referencing of analytical data with established literature values is an indispensable practice in chemical synthesis and drug development. By employing a multi-technique approach encompassing NMR, IR, and MS, researchers can confidently ascertain the identity and purity of this compound. This meticulous validation process not only underpins the reliability of scientific findings but also ensures the quality and consistency of chemical intermediates crucial for the advancement of new technologies and therapeutics.

References

Comparative Guide to the In Vitro Performance of Methyl 3-oxo-3-(thiophen-2-yl)propanoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro biological activities of various derivatives of Methyl 3-oxo-3-(thiophen-2-yl)propanoate. The data presented is compiled from multiple studies to offer a comprehensive overview of their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. Detailed experimental protocols are provided to support the replication and extension of these findings.

Anticancer Activity

Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is a primary metric for comparison.

Table 1: In Vitro Anticancer Activity of Thiophene Derivatives (IC50 in µM)

DerivativeHepG2 (Liver)WSU-DLCL2 (Lymphoma)MCF-7 (Breast)HCT116 (Colon)A549 (Lung)Reference
Compound 22 2.98 ± 1.114.34 ± 0.84---[1]
Compound 11b --6.558.20-[2]
Compound 15 --9.358.76-[2]
Compound 11a --11.3610.82-[2]
Compound 16 --15.2517.75-[2]
Thienopyrimidine 3b 3.105----[3]
Thiouriedo 4c 3.023----[3]
Doxorubicin (Standard) ---5.23-[2]

Note: "-" indicates data not available in the cited sources.

Antimicrobial Activity

The antimicrobial potential of thiophene derivatives has been assessed against a range of bacterial and fungal pathogens. The primary metrics for comparison are the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition.

Table 2: In Vitro Antimicrobial Activity of Thiophene Derivatives

DerivativeMicroorganismActivity MetricValueReference
Thiophene-isoxazole analog Pseudomonas aeruginosaMIC0.125 - 0.25 mg/mL[4]
Thiophene-isoxazole analog Candida albicansMIC0.125 - 0.25 mg/mL[4]
Thiophene Derivative 7 Pseudomonas aeruginosaInhibition ZoneMore potent than gentamicin[5]
3-halobenzo[b]thiophene Gram-positive bacteria & yeastMIC16 µg/mL[6]
Thiophene derivatives 4, 5, 8 Colistin-Resistant A. baumanniiMIC5016 - 32 mg/L[7]
Thiophene derivatives 4, 5, 8 Colistin-Resistant E. coliMIC508 - 32 mg/L[7]

Enzyme Inhibitory Activity

Several thiophene derivatives have demonstrated inhibitory activity against various enzymes implicated in disease pathogenesis. The IC50 value is the standard measure of inhibitory potency.

Table 3: In Vitro Enzyme Inhibitory Activity of Thiophene Derivatives (IC50 in µM)

DerivativeTarget EnzymeIC50Reference
Thiouriedo 4c VEGFR-20.075[3]
Thienopyrimidine 3b VEGFR-20.126[3]
Thiouriedo 4c AKT4.60[3]
Thienopyrimidine 3b AKT6.96[3]
Compound 22 FGFR22.14 - 12.20[1]
Compound 22 FGFR32.14 - 12.20[1]
Compound 22 EGFR2.14 - 12.20[1]
Compound 22 Janus kinase2.14 - 12.20[1]
Compound 22 RON2.14 - 12.20[1]
Sorafenib (Standard) VEGFR-20.045[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.

In Vitro Cytotoxicity Testing (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.[2]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[4][6]

  • Preparation of Compound Stock Solution: Dissolve the thiophene derivatives in a suitable solvent like DMSO to a high concentration (e.g., 10 mg/mL).[4]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[4]

  • Inoculum Preparation: Prepare a microbial suspension standardized to a 0.5 McFarland turbidity standard.

  • Inoculation: Add the standardized microbial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Kinase Inhibition Assay (ELISA-based)

This assay determines the in vitro ability of a compound to inhibit a specific kinase.[3][8]

  • Reagent Preparation: Prepare kinase reaction buffer, substrate solution, and ATP solution. Serially dilute the test compounds and a reference inhibitor.

  • Kinase Reaction: In a microplate, add the kinase, its substrate, and the test compound. Initiate the reaction by adding ATP and incubate.

  • Detection: After the reaction, a primary antibody specific to the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Signal Measurement: Add a chemiluminescent or colorimetric substrate and measure the signal using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Experimental Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a potential signaling pathway targeted by these derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis start Methyl 3-oxo-3- (thiophen-2-yl)propanoate reaction Chemical Modification (e.g., substitutions) start->reaction derivatives Derivative Library reaction->derivatives cytotoxicity Cytotoxicity Assays (e.g., MTT) derivatives->cytotoxicity Test against cancer cells antimicrobial Antimicrobial Assays (e.g., MIC) derivatives->antimicrobial Test against microbes enzyme Enzyme Inhibition (e.g., Kinase Assay) derivatives->enzyme Test against specific enzymes ic50 IC50 / MIC Determination cytotoxicity->ic50 antimicrobial->ic50 enzyme->ic50 sar Structure-Activity Relationship (SAR) ic50->sar

Caption: General workflow for the synthesis and in vitro evaluation of this compound derivatives.

signaling_pathway Derivative Thiophene Derivative VEGFR2 VEGFR-2 Derivative->VEGFR2 Inhibits AKT AKT Derivative->AKT Inhibits VEGFR2->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation

References

"spectroscopic comparison of Methyl 3-oxo-3-(thiophen-2-yl)propanoate and its ethyl ester analog"

Author: BenchChem Technical Support Team. Date: December 2025

An Expert Guide to the Spectroscopic Differentiation of Methyl and Ethyl 3-oxo-3-(thiophen-2-yl)propanoate

This guide provides an in-depth spectroscopic comparison of Methyl 3-oxo-3-(thiophen-2-yl)propanoate and its ethyl ester analog, compounds that serve as valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The objective is to furnish researchers, scientists, and drug development professionals with a detailed analytical framework for the identification, characterization, and differentiation of these two closely related β-keto esters. We will explore their synthesis, the nuances of their keto-enol tautomerism, and a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Keto-Enol Tautomerism

A defining characteristic of β-keto esters is their existence in a dynamic equilibrium between the keto and the more stable, hydrogen-bonded enol tautomer.[2] This equilibrium is influenced by factors such as solvent polarity and temperature, and its understanding is critical for accurate spectroscopic interpretation.[3][4] The enol form is stabilized by π-system conjugation and a strong intramolecular hydrogen bond.[2]

Caption: Keto-enol equilibrium in 3-oxo-3-(thiophen-2-yl)propanoates.

In the diagram, 'R' represents either a methyl (-CH₃) or an ethyl (-CH₂CH₃) group. The spectroscopic signatures of both tautomers are often observable, particularly in less polar solvents like chloroform.

Experimental Protocols

A robust comparative analysis begins with well-defined materials and methods. The following protocols outline the synthesis and subsequent spectroscopic analysis of the title compounds.

Synthesis via Claisen Condensation

The synthesis of these β-keto esters is efficiently achieved via a Claisen condensation, a fundamental carbon-carbon bond-forming reaction. The choice of sodium hydride (NaH) as a base is predicated on its ability to irreversibly deprotonate the α-carbon of the starting ketone, driving the reaction to completion.

G start Start Materials: - 2-Acetylthiophene - Dimethyl/Diethyl Carbonate - Sodium Hydride (NaH) - Anhydrous THF step1 Step 1: Base Preparation Wash NaH with anhydrous hexane under N₂. Suspend NaH in anhydrous THF. start->step1 step2 Step 2: Ketone Addition Add 2-acetylthiophene solution in THF dropwise to the NaH suspension. step1->step2 step3 Step 3: Carbonate Addition Slowly add dimethyl or diethyl carbonate solution in THF. Warm gently to 35-40°C to initiate condensation. step2->step3 step4 Step 4: Reaction Quench Cool mixture to 0-10°C. Quench with water and acidify with glacial acetic acid. step3->step4 step5 Step 5: Extraction Separate organic layer. Extract aqueous layer with ethyl acetate. step4->step5 step6 Step 6: Purification Combine organic phases, wash with brine, dry over Na₂SO₄. Concentrate under reduced pressure to yield crude product. step5->step6 end Final Product: Methyl or Ethyl 3-oxo-3- (thiophen-2-yl)propanoate step6->end G cluster_methyl Methyl Ester Fragmentation cluster_ethyl Ethyl Ester Fragmentation M_Me [C₈H₈O₃S]⁺˙ m/z = 184 F1_Me [M - ˙OCH₃]⁺ m/z = 153 M_Me->F1_Me - 31 F2_Me [Thiophene-C≡O]⁺ m/z = 111 F1_Me->F2_Me - 42 (-C₂H₂O) M_Et [C₉H₁₀O₃S]⁺˙ m/z = 198 F1_Et [M - ˙OCH₂CH₃]⁺ m/z = 153 M_Et->F1_Et - 45 F2_Et [Thiophene-C≡O]⁺ m/z = 111 F1_Et->F2_Et - 42 (-C₂H₂O)

References

Safety Operating Guide

Safe Disposal of Methyl 3-oxo-3-(thiophen-2-yl)propanoate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of methyl 3-oxo-3-(thiophen-2-yl)propanoate, safeguarding both laboratory personnel and the environment.

Hazard Profile and Safety Considerations

This compound is a compound that requires careful handling due to its potential health and environmental effects. A summary of its key hazards is presented below.

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Skin Sensitization (Category 1)May cause an allergic skin reaction.[1]P261, P272, P280, P302+P352, P333+P313, P362+P364
Hazardous to the Aquatic Environment, Long-term Hazard (Category 2)Toxic to aquatic life with long lasting effects.[1]P273, P391

Data sourced from aggregated GHS information provided to the ECHA C&L Inventory.

Due to these hazards, it is crucial to prevent the release of this substance into the environment and to avoid skin contact.[1] Do not discharge to sewer systems.[2]

Experimental Protocol: Disposal Procedure

Follow these steps for the safe disposal of this compound waste. This procedure is designed to comply with general laboratory safety standards and environmental regulations. Always adhere to your institution's specific chemical waste management guidelines.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling the chemical waste, ensure you are wearing appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile rubber).

    • Safety goggles or a face shield.

    • A lab coat.

  • Work in a well-ventilated area, such as a chemical fume hood.[2]

  • Have a spill kit readily available.

2. Waste Collection and Segregation:

  • Collect waste this compound and any materials contaminated with it (e.g., filter paper, contaminated gloves) in a dedicated, compatible waste container.[3]

  • The container must be made of a material that will not react with the chemical. A glass container is often a suitable choice for organic waste.[3]

  • Ensure the waste container is in good condition, with a secure, screw-type lid to prevent leaks.[3][4]

3. Labeling the Waste Container:

  • Clearly label the waste container with a hazardous waste tag as soon as you begin to accumulate waste.

  • The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Skin Sensitizer," "Aquatic Toxin")

    • The date of accumulation

    • Your name and laboratory information

4. Storage of Chemical Waste:

  • Store the sealed waste container in a designated satellite accumulation area within your laboratory.

  • The storage area should be away from sources of ignition and incompatible materials.[2]

  • Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

5. Arranging for Disposal:

  • Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy (often 90 days), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or equivalent department.[3]

  • Do not attempt to dispose of this chemical down the drain or in regular trash.[2]

  • The primary method for the disposal of this type of organic waste is typically through a licensed chemical destruction facility, often involving controlled incineration with flue gas scrubbing.[2]

6. Disposal of Contaminated Packaging:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent.

  • The rinsate should be collected and disposed of as hazardous waste.

  • After triple-rinsing, the container can often be offered for recycling or reconditioning. Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill, if permitted by local regulations.[2]

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Handling cluster_storage Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE WorkArea Work in Ventilated Area Collect Collect Waste in Compatible Container WorkArea->Collect Label Label Container as Hazardous Waste Collect->Label Store Store in Designated Satellite Accumulation Area Label->Store Arrange Arrange Pickup by EHS Store->Arrange Incineration Licensed Chemical Incineration Arrange->Incineration

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 3-oxo-3-(thiophen-2-YL)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling Methyl 3-oxo-3-(thiophen-2-yl)propanoate. The following procedures are based on available safety data for this compound and structurally similar chemicals, including other β-keto esters and thiophene derivatives. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.

Hazard Profile and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards.[1] It is crucial to handle this compound with care, recognizing its potential to cause allergic skin reactions and its toxicity to aquatic environments.[1]

Hazard StatementGHS Classification Code
May cause an allergic skin reactionH317
Toxic to aquatic life with long lasting effectsH411

Data sourced from aggregated GHS information.[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table outlines the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[2] A face shield should be worn in addition to goggles when there is a significant splash hazard.[3][4]Protects eyes from accidental splashes of the chemical, which could cause serious irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[2] For prolonged contact or immersion, consider heavier-duty gloves. Double-gloving is recommended.[3]Prevents skin contact, which can lead to allergic reactions.[1] Nitrile gloves offer good resistance to a range of chemicals.
Body Protection A fully buttoned laboratory coat.[3] For larger quantities or increased risk of splashing, a chemical-resistant apron over the lab coat is advised.[5]Protects personal clothing and underlying skin from contamination.
Respiratory Protection Not typically required when handling small quantities in a well-ventilated area or a chemical fume hood.[5] If aerosols may be generated or ventilation is inadequate, use a NIOSH-approved respirator.[6]Prevents inhalation of vapors or aerosols, which may cause respiratory irritation.

Operational Plan: From Handling to Disposal

The following workflow provides a step-by-step guide for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep Review SDS and Establish Emergency Plan ppe Don Appropriate PPE prep->ppe setup Prepare Well-Ventilated Work Area (Fume Hood) ppe->setup handle Handle with Care Avoid Skin/Eye Contact setup->handle spill Contain Spills with Inert Absorbent handle->spill In case of spill waste Collect Waste in Labeled, Sealed Container handle->waste storage Store Waste in Designated Cool, Dry, Ventilated Area waste->storage disposal Dispose Through Licensed Hazardous Waste Contractor storage->disposal

Safe Handling and Disposal Workflow

Experimental Protocols

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) for this compound and any other chemicals being used.

    • Ensure an eyewash station and safety shower are readily accessible.[6]

    • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Handling :

    • Avoid direct contact with skin and eyes.[2]

    • Prevent the formation of dust and aerosols.[2]

    • Use non-sparking tools to prevent ignition.[2][6]

    • Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated place.[2]

  • Spill Response :

    • In the event of a spill, evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[7] Do not use combustible materials like paper towels.[7]

    • Collect the absorbed material using non-sparking tools and place it into a sealed, properly labeled container for hazardous waste disposal.[2][7]

    • Clean the spill area thoroughly.

Disposal Plan

Chemical waste containing this compound must be treated as hazardous waste.

  • Waste Collection :

    • Collect all waste, including contaminated consumables (e.g., gloves, absorbent pads), in a dedicated, clearly labeled, and sealed container.[8] The container must be compatible with the chemical.[7]

    • Do not dispose of this chemical down the drain or in regular trash.[7]

  • Labeling and Storage :

    • Label the waste container with "Hazardous Waste," the full chemical name, and any relevant hazard symbols.[7]

    • Store the sealed waste container in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[7]

  • Final Disposal :

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[8]

Emergency Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[2]
Skin Contact Immediately remove all contaminated clothing.[2] Wash the affected area thoroughly with soap and plenty of water.[2] If skin irritation or an allergic reaction occurs, seek medical advice.
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[2] Continue rinsing and consult a doctor immediately.[2]
Ingestion Rinse mouth with water.[2] Do not induce vomiting.[2] Never give anything by mouth to an unconscious person.[2] Call a doctor or Poison Control Center immediately.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.